Glycyl-d-leucine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXFJVMVGETOO-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017042 | |
| Record name | Glycyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688-13-1 | |
| Record name | Glycyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of Glycyl-d-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-d-leucine is a dipeptide composed of glycine and the d-isomer of leucine. While its L-isomer counterpart, Glycyl-l-leucine, is a naturally occurring dipeptide with well-documented roles in protein metabolism and intestinal absorption, this compound is not commonly found in biological systems and its specific biological significance remains largely unexplored. This technical guide synthesizes the available, albeit limited, information on this compound and extrapolates its potential biological properties based on the known metabolism of D-amino acids and their impact on peptide stability and function. The primary biological significance of this compound is hypothesized to lie in its increased resistance to enzymatic degradation, which could lead to a longer plasma half-life and potentially novel pharmacological activities compared to its L-isomer. This guide will delve into the potential metabolic fate of this compound, its likely interactions with cellular transport systems, and its prospective therapeutic applications, while clearly delineating between established data and scientifically grounded hypotheses.
Introduction: The Chirality Factor in Dipeptide Biology
In the realm of biochemistry, the stereochemistry of amino acids plays a pivotal role in determining the structure and function of peptides and proteins. The vast majority of naturally occurring amino acids in eukaryotes are in the L-configuration. Consequently, the enzymatic machinery responsible for peptide synthesis, degradation, and transport is stereospecific for L-isomers. Dipeptides containing D-amino acids, such as this compound, are therefore expected to exhibit distinct biological properties.
The presence of a D-amino acid can confer significant resistance to proteolysis by peptidases, which are evolved to recognize and cleave peptide bonds between L-amino acids. This inherent stability makes D-amino acid-containing peptides attractive candidates for drug development, as they are likely to have improved pharmacokinetic profiles.
Comparative Metabolism: Glycyl-l-leucine vs. This compound
While direct metabolic studies on this compound are scarce, we can infer its likely metabolic pathway by examining the metabolism of its components, glycine and D-leucine, and by comparing it to the well-understood metabolism of Glycyl-l-leucine.
Metabolism of Glycyl-l-leucine
Glycyl-l-leucine is readily hydrolyzed by various peptidases in the body, particularly in the small intestine and kidneys, into its constituent amino acids, glycine and L-leucine.[1] These amino acids are then absorbed and utilized in various metabolic pathways, including protein synthesis and energy production.
Postulated Metabolism of this compound
The metabolic fate of this compound is anticipated to be significantly different due to the presence of D-leucine.
-
Resistance to Hydrolysis: this compound is expected to be highly resistant to hydrolysis by most peptidases. This would result in a greater proportion of the intact dipeptide being absorbed into circulation.
-
Metabolism of D-leucine: Once absorbed, or if hydrolysis does occur, D-leucine can be metabolized. Studies have shown that D-leucine can be converted to its L-enantiomer through a two-step process involving oxidative deamination to α-ketoisocaproic acid (KIC) followed by stereospecific reamination to L-leucine. This conversion allows the body to ultimately utilize the D-isomer.
The efficiency of this conversion process is a critical factor in determining the overall biological effect of this compound.
Cellular Transport
Dipeptides are primarily absorbed in the small intestine via the peptide transporter 1 (PepT1). While PepT1 has broad specificity, its affinity for dipeptides can be influenced by the stereochemistry of the constituent amino acids. It is plausible that this compound is a substrate for PepT1, but its transport kinetics may differ from that of Glycyl-l-leucine. Further research is required to elucidate the specific transport mechanisms of this compound.
Potential Therapeutic Significance
The unique properties of this compound, particularly its predicted resistance to degradation, open up several avenues for potential therapeutic applications.
-
Prolonged Bioavailability: A longer half-life in the body could lead to sustained biological effects.
-
Novel Pharmacological Activity: The D-configuration may result in novel interactions with biological targets, leading to unique pharmacological profiles. Research on N-acetyl-DL-leucine has shown that the D-enantiomer has distinct pharmacokinetic properties and can inhibit the uptake of the L-enantiomer.[2] This highlights the potential for D-amino acid derivatives to have unique and clinically relevant effects.
-
Targeted Delivery: As a dipeptide, it could potentially be used to deliver D-leucine or other moieties to specific tissues or cells that express peptide transporters.
Quantitative Data
Due to the limited research on this compound, there is a paucity of quantitative data regarding its biological activity. The following table summarizes the available information on the related compound, D-leucine, to provide a basis for understanding its potential metabolic parameters.
| Compound | Parameter | Value | Species | Reference |
| D-leucine | Fraction of conversion to L-leucine | 27.5 - 28.2% | Rat | |
| D-leucine | Fraction of conversion to α-ketoisocaproic acid (KIC) | 70.1% | Rat |
Experimental Protocols
To further investigate the biological significance of this compound, the following experimental protocols would be essential.
In Vitro Peptidase Activity Assay
Objective: To determine the rate of hydrolysis of this compound by peptidases compared to Glycyl-l-leucine.
Methodology:
-
Enzyme Source: Prepare extracts from relevant tissues (e.g., intestinal brush border membrane, kidney homogenate) known to have high peptidase activity.
-
Substrate Incubation: Incubate this compound and Glycyl-l-leucine at various concentrations with the enzyme preparation in a suitable buffer at 37°C.
-
Reaction Termination: Stop the reaction at different time points by adding a quenching agent (e.g., trichloroacetic acid).
-
Product Quantification: Measure the concentration of the released amino acids (glycine and leucine) using a suitable analytical method such as HPLC or a colorimetric assay (e.g., ninhydrin).
-
Data Analysis: Calculate the initial rates of hydrolysis and determine the Michaelis-Menten kinetic parameters (Km and Vmax).
In Situ Intestinal Perfusion
Objective: To assess the absorption and transport of this compound across the intestinal epithelium.
Methodology:
-
Animal Model: Use an anesthetized rat model.
-
Surgical Preparation: Isolate a segment of the small intestine (e.g., jejunum) and cannulate both ends.
-
Perfusion: Perfuse the intestinal segment with a solution containing a known concentration of this compound and a non-absorbable marker.
-
Sample Collection: Collect the perfusate at the distal end at regular intervals.
-
Analysis: Measure the disappearance of this compound from the perfusate to determine the rate of absorption. Analyze the collected perfusate for the appearance of glycine and D-leucine to assess the extent of luminal and brush border hydrolysis.
Signaling Pathways and Logical Relationships
While specific signaling pathways activated by this compound have not been identified, we can visualize the potential metabolic pathways and the established transport mechanisms for dipeptides.
Caption: Postulated metabolic fate of this compound compared to Glycyl-l-leucine.
References
An In-depth Technical Guide to the Synthesis and Purification of Glycyl-d-leucine
Introduction: Glycyl-d-leucine is a dipeptide composed of glycine and the D-enantiomer of leucine. The incorporation of a D-amino acid makes it resistant to cleavage by many common proteases, rendering it a valuable tool in biochemical and pharmaceutical research. It is utilized in studies of peptide transport, enzyme specificity, and as a building block for the synthesis of more complex, stable peptide analogs.[1] Ensuring the chemical and stereochemical purity of this compound is critical for the reliability and reproducibility of experimental results.[2] This guide provides a comprehensive overview of the primary methods for its synthesis and purification, tailored for researchers and professionals in drug development.
Section 1: Synthesis of this compound
The synthesis of this compound can be accomplished through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and traditional Solution-Phase Synthesis. The choice of method depends on factors such as the desired scale, required purity, and available equipment.
Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, is the most common method for peptide synthesis today.[3][4] The process involves covalently attaching the C-terminal amino acid (D-leucine) to an insoluble polymer resin and sequentially adding the subsequent amino acids (glycine). Excess reagents and byproducts are removed by simple filtration and washing, which streamlines the process and allows for automation.[4] The most prevalent SPPS chemistry is the Fmoc/tBu strategy, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[3][5]
References
Glycyl-d-leucine: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of the dipeptide Glycyl-d-leucine. The information presented is intended to support research, discovery, and development activities where this molecule is of interest. Data is compiled from various chemical and biological databases, offering a centralized resource for scientists.
Core Physicochemical Properties
This compound is a dipeptide composed of glycine and the D-enantiomer of leucine. Its properties are crucial for understanding its behavior in biological systems, including its stability, solubility, and potential for transport across membranes. The following table summarizes key quantitative data for this compound and its related isomers.
| Property | Value | Isomer | Source |
| Molecular Formula | C₈H₁₆N₂O₃ | D, L, DL | [1][2] |
| Molecular Weight | 188.23 g/mol | D | [1] |
| 188.22 g/mol | L, DL | [2][3] | |
| CAS Number | 688-13-1 | D | [1][4] |
| Appearance | White to Almost white powder/crystal | L | |
| Melting Point | 233 - 235 °C (decomposes) | L | [3] |
| 242 °C (decomposes) | DL | [5][6] | |
| Water Solubility | Colorless & clear (c=1) | D | [7] |
| 50 mg/mL (in PBS) | L | [8] | |
| Predicted: 15.2 g/L | L | [9] | |
| pKa (Strongest Acidic) | Predicted: 3.89 | L | [9] |
| pKa (Strongest Basic) | Predicted: 8.14 | L | [9] |
| LogP | Computed (XLogP3-AA): -2.3 | DL | [2] |
| Predicted (ALOGPS): -2.1 | L | [9] | |
| Specific Rotation [α]D20 | +33.5° to +36.5° (c=4, H₂O) | D | |
| -33.0° to -37.0° (c=2, H₂O) | L |
Experimental Methodologies
The determination of the physicochemical properties of peptides like this compound is fundamental to their development as therapeutic agents or research tools.[10] These characteristics influence everything from bioavailability to formulation and storage.[10][11] Below are detailed summaries of common experimental protocols.
Solubility Determination
Solubility is a critical parameter for any biologically active compound, dictating its formulation possibilities and absorption characteristics.
-
Thermodynamic Solubility Assay:
-
An excess amount of the peptide is suspended in a specific buffer or solvent (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved peptide in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
-
Turbidimetric Solubility Assay:
-
A stock solution of the peptide is prepared in a highly soluble solvent (e.g., DMSO).
-
Serial dilutions of the stock solution are made in an aqueous buffer in a microplate format.
-
The plate is incubated, and the point at which the compound precipitates is detected by measuring the turbidity (light scattering) using a plate reader. This provides a high-throughput, albeit less precise, measure of solubility.
-
Lipophilicity Determination (LogP/LogD)
Lipophilicity, often expressed as the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is crucial for predicting a molecule's ability to cross biological membranes.
-
Shake-Flask Method (for LogD):
-
A pre-determined mass of this compound is dissolved in a biphasic system consisting of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4).
-
The mixture is shaken vigorously to allow the peptide to partition between the two phases until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the peptide in both the n-octanol and aqueous phases is measured using an analytical technique like HPLC-UV.
-
The LogD value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Stability Assessment (Forced Degradation)
Forced degradation studies are essential for identifying potential degradation pathways and developing stable formulations.[12]
-
Protocol Overview: Solutions of this compound (e.g., 1 mg/mL) are prepared and subjected to various stress conditions as per ICH guidelines.[12] A control sample is kept under ideal conditions (e.g., refrigerated, protected from light) for comparison.
-
Acid/Base Hydrolysis: The peptide solution is incubated with dilute acid (e.g., 0.1 N HCl) and dilute base (e.g., 0.1 N NaOH) at a controlled, often elevated, temperature.[12]
-
Oxidative Degradation: The solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[12]
-
Thermal Degradation: The peptide solution is heated in a neutral buffer at an elevated temperature (e.g., 70°C).[12]
-
Photolytic Degradation: The solution is exposed to a controlled light source that emits both UV and visible light. A parallel sample is wrapped in foil to serve as a dark control.[12]
-
-
Analysis: At specified time points, aliquots are taken from each stress condition. The samples are analyzed by a stability-indicating method, typically reverse-phase HPLC (RP-HPLC), to quantify the remaining parent peptide and detect the formation of degradation products.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for assessing the chemical stability of a dipeptide like this compound under forced degradation conditions.
Caption: Workflow for Forced Degradation Stability Testing.
References
- 1. scbt.com [scbt.com]
- 2. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. echemi.com [echemi.com]
- 6. GLYCYL-DL-LEUCINE CAS#: 688-14-2 [chemicalbook.com]
- 7. This compoundï½Yoneyama Yakuhin Kogyo.Co.,Ltd. [yone-yama.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Showing Compound Glycyl-L-leucine (FDB022228) - FooDB [foodb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Drug Physicochemical Profiling - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. benchchem.com [benchchem.com]
Glycyl-D-Leucine Stability in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the dipeptide glycyl-D-leucine in aqueous solutions. The incorporation of D-amino acids, such as D-leucine, is a key strategy in drug development to enhance the therapeutic properties of peptides. This document delves into the core principles of this compound stability, outlining the primary degradation pathways and the factors that influence them. Detailed experimental protocols for stability assessment are also provided, along with graphical representations of key processes to aid in the design and execution of stability studies.
Introduction: The Significance of D-Amino Acids in Peptide Stability
Peptides are promising therapeutic agents due to their high specificity and potency. However, their application is often limited by their susceptibility to enzymatic degradation by proteases, which are highly specific for L-amino acids. The substitution of a naturally occurring L-amino acid with its D-enantiomer, such as in this compound, renders the peptide bond resistant to cleavage by most endogenous proteases.[1] This enhanced enzymatic stability leads to a longer in-vivo half-life, a critical attribute for the development of effective peptide-based drugs.[1]
While resistance to enzymatic degradation is a primary advantage, the overall stability of this compound in an aqueous environment is also governed by its intrinsic chemical stability. This guide will focus on the non-enzymatic degradation pathways that can affect this compound in solution.
Primary Non-Enzymatic Degradation Pathways
In the absence of enzymatic activity, this compound in aqueous solutions can undergo degradation through two main chemical pathways:
-
Hydrolysis of the peptide bond: This involves the cleavage of the amide bond between the glycine and D-leucine residues, resulting in the formation of the constituent amino acids, glycine and D-leucine.
-
Intramolecular cyclization: This leads to the formation of a cyclic dipeptide, a 2,5-diketopiperazine (DKP), specifically cyclo(Gly-D-Leu).
The rates of both hydrolysis and diketopiperazine formation are significantly influenced by the pH and temperature of the aqueous solution.
Hydrolysis of the Peptide Bond
The hydrolysis of the peptide bond in this compound is a pH-dependent process. The reaction can be catalyzed by both acid and base. A typical pH-rate profile for peptide bond hydrolysis shows that the rate is slowest in the neutral pH range (around pH 5-7) and increases at both acidic and basic pH.
Diketopiperazine (DKP) Formation
The formation of a 2,5-diketopiperazine is a significant degradation pathway for dipeptides in solution, particularly at neutral to slightly alkaline pH. This intramolecular reaction involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the peptide bond, leading to the formation of a stable six-membered ring structure.
The rate of DKP formation is influenced by several factors, including the sequence of the dipeptide and the stereochemistry of the amino acid residues. While specific studies directly comparing the rate of DKP formation for this compound versus glycyl-L-leucine are scarce, the conformation of the dipeptide in solution is a key determinant of the cyclization rate.
Factors Influencing the Stability of this compound
The stability of this compound in aqueous solutions is a multifactorial issue. The key parameters that researchers and drug development professionals must consider are:
-
pH: As discussed, pH is a critical factor affecting the rates of both peptide bond hydrolysis and diketopiperazine formation. Stability studies should be conducted across a range of pH values relevant to the intended application.
-
Temperature: An increase in temperature generally accelerates the rate of chemical degradation. Arrhenius plots can be used to determine the activation energy of the degradation processes and to predict the shelf-life of a solution at different storage temperatures.
-
Buffer Species and Ionic Strength: While some studies have shown that buffer concentration does not significantly impact the rate of hydrolysis of certain dipeptides, it is still a parameter that should be considered and controlled during stability testing.[2][3]
-
Presence of Excipients: In a formulated drug product, other components can potentially influence the stability of this compound. Therefore, stability studies should be performed on the final formulation.
Quantitative Data on Dipeptide Stability
Specific quantitative data on the degradation kinetics of this compound is limited in the published literature. However, the following table summarizes the general expectations for dipeptide stability based on analogous compounds and the known principles of peptide degradation.
| Degradation Pathway | pH Condition | Temperature Effect | Influence of D-Stereochemistry |
| Peptide Bond Hydrolysis | Rate increases at acidic and basic pH. Most stable at neutral pH. | Rate increases with increasing temperature. | Expected to have minimal impact on the rate of non-enzymatic hydrolysis compared to the L-enantiomer. |
| Diketopiperazine Formation | Generally favored at neutral to slightly alkaline pH. | Rate increases with increasing temperature. | The stereochemistry can influence the propensity for cyclization, but specific data for Gly-D-Leu is lacking. |
| Enzymatic Degradation | Dependent on the presence and specificity of proteases. | Optimal activity at physiological temperatures. | Highly resistant to degradation by most proteases.[1] |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound in an aqueous solution, a well-designed stability study is essential. The following protocols outline the key experiments.
Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation products and to establish the degradation pathways of this compound. These studies involve exposing the dipeptide solution to stress conditions that are more severe than those expected during storage.
Objective: To generate degradation products and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired aqueous buffer.
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Acidic Hydrolysis: Add HCl to achieve a final concentration of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 40°C, 60°C, or 80°C).
-
Basic Hydrolysis: Add NaOH to achieve a final concentration of 0.1 M to 1 M NaOH. Incubate at a controlled temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% v/v). Incubate at a controlled temperature.
-
Thermal Degradation: Incubate the solution at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: Neutralize the acidic and basic samples. For oxidative samples, the reaction may be quenched by the addition of a reducing agent if necessary.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see section 5.2).
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its degradation products.
Objective: To develop and validate an HPLC method capable of resolving this compound, its degradation products (glycine, D-leucine, and cyclo(Gly-D-Leu)), and any other potential impurities.
Methodology:
-
Column Selection: A reversed-phase C18 column is typically suitable for the separation of small peptides and amino acids.
-
Mobile Phase: A gradient elution is often required.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Program: Develop a gradient program that provides adequate separation of all peaks. An example gradient could be a linear increase from 5% to 50% Mobile Phase B over 20-30 minutes.
-
Detection: UV detection at 210-220 nm is suitable for detecting the peptide bond.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.
Kinetic Studies
Kinetic studies are performed to determine the rate of degradation of this compound under specific conditions (e.g., different pH and temperature).
Objective: To determine the degradation rate constants and half-life of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9).
-
Incubation: Incubate the solutions in constant-temperature baths at various temperatures (e.g., 25°C, 40°C, 60°C).
-
Sampling: Withdraw aliquots at predetermined time intervals. The sampling frequency should be adjusted based on the expected rate of degradation.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound stability.
Caption: Major non-enzymatic degradation pathways of this compound in aqueous solutions.
References
Enzymatic Cleavage of the Glycyl-d-leucine Peptide Bond: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemistry of amino acids plays a pivotal role in peptide and protein structure and function. While L-amino acids are the predominant enantiomers in biological systems, the presence and functional significance of D-amino acids in various organisms are increasingly recognized.[1][2] Dipeptides containing D-amino acids at the C-terminus represent a unique class of molecules with potential roles in signaling and as metabolic byproducts. The enzymatic cleavage of the peptide bond in Glycyl-d-leucine (Gly-d-Leu) is a key process in the metabolism of such dipeptides. This technical guide provides an in-depth overview of the enzymes involved, their kinetic properties, detailed experimental protocols for studying this cleavage event, and a discussion of its potential physiological relevance.
Enzymes Catalyzing the Cleavage of this compound
The primary enzymes responsible for the hydrolysis of dipeptides containing a C-terminal D-amino acid are mammalian renal dipeptidase (DPEP1) and its bacterial homologs.[3][4]
Mammalian Renal Dipeptidase (DPEP1)
Human renal dipeptidase is a zinc-dependent metalloenzyme anchored to the brush border membrane of the kidneys.[5][6] Its primary physiological role is the hydrolysis of dipeptides, contributing to the renal metabolism of glutathione and its conjugates.[5] DPEP1 exhibits a notable substrate specificity, efficiently hydrolyzing dipeptides with an L-amino acid at the N-terminus and, significantly, a D-amino acid at the C-terminus.[7]
Bacterial Homolog - Sco3058 from Streptomyces coelicolor
A close bacterial homolog of human renal dipeptidase, the enzyme Sco3058 from Streptomyces coelicolor, has been extensively characterized.[2][3][4] This enzyme also demonstrates a marked preference for dipeptide substrates with an L-amino acid at the N-terminus and a D-amino acid at the C-terminus, making it an excellent model for studying the cleavage of Gly-d-Leu.[2][3][4]
Quantitative Data: Enzyme Kinetics
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| L-Ala-D-Ala | 1200 | 2.5 | 4.8 x 10⁵ |
| L-Ala-L-Ala | 1400 | 12 | 1.2 x 10⁵ |
| D-Ala-D-Ala | 1.8 | 1.5 | 1.2 x 10³ |
| D-Ala-L-Ala | 0.01 | 2.0 | 5.0 |
| L-Arg-D-Asp | 380 | 0.5 | 7.6 x 10⁵ |
| L-Ala-L-Asp | 1400 | 1.1 | 1.3 x 10⁶ |
Data adapted from a study on Sco3058, the bacterial homolog of human renal dipeptidase.[3]
Based on these data, it can be inferred that this compound is likely a good substrate for renal dipeptidase and its homologs, with kinetic parameters comparable to those of L-Ala-D-Ala.
Experimental Protocols
This section provides a detailed methodology for an in-vitro assay to determine the enzymatic cleavage of this compound.
Enzymatic Assay for this compound Cleavage
Objective: To quantify the rate of this compound hydrolysis by a dipeptidase (e.g., purified renal dipeptidase or recombinant Sco3058).
Principle: The enzymatic reaction is initiated by adding the enzyme to a solution containing this compound. The reaction is stopped at various time points, and the concentration of the products, glycine and D-leucine, is determined by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified dipeptidase (e.g., human renal dipeptidase or recombinant Sco3058)
-
This compound
-
Glycine standard
-
D-leucine standard
-
HEPES buffer (50 mM, pH 7.5)
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: Acetonitrile and potassium dihydrogen phosphate buffer (2.5 mM, pH 2.85)[8]
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride) for pre-column derivatization if required for detection.
Procedure:
-
Enzyme Reaction Setup:
-
Prepare a stock solution of this compound in HEPES buffer.
-
Prepare serial dilutions of the substrate to determine Km.
-
In a microcentrifuge tube, combine the appropriate volume of HEPES buffer and this compound substrate solution.
-
Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of the dipeptidase enzyme. The final reaction volume should be standardized (e.g., 100 µL).
-
Incubate the reaction mixture at 37°C.
-
-
Reaction Termination:
-
At specific time intervals (e.g., 0, 5, 10, 15, 30 minutes), stop the reaction by adding an equal volume of cold 15% TCA solution.
-
Vortex the mixture and incubate on ice for 10 minutes to precipitate the enzyme.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant, which contains the reaction products (glycine and D-leucine) and unreacted substrate.
-
If necessary, perform a pre-column derivatization of the amino acids in the supernatant according to the chosen derivatization agent's protocol to enhance detection.
-
-
HPLC Analysis:
-
Inject a known volume of the prepared sample onto the C18 HPLC column.
-
Elute the components using an isocratic or gradient mobile phase of acetonitrile and potassium dihydrogen phosphate buffer.[8]
-
Detect the products using a UV or fluorescence detector, depending on the derivatization method used.
-
Prepare standard curves for glycine and D-leucine by injecting known concentrations.
-
Quantify the amount of glycine and D-leucine produced in the enzymatic reaction by comparing their peak areas to the respective standard curves.
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).
-
Calculate the turnover number (kcat) from the Vmax and the enzyme concentration.
-
Visualizations
Proposed Mechanism of this compound Cleavage
Experimental Workflow for Gly-d-Leu Cleavage Assay
Physiological Significance and Future Directions
The presence of D-amino acids and peptides containing them in mammals suggests they are not merely metabolic dead-ends.[1][2] D-amino acids have been implicated in various physiological processes, including neurotransmission and immune responses.[9] The cleavage of Gly-d-Leu by renal dipeptidase is likely a crucial step in the catabolism of D-amino acid-containing peptides, preventing their accumulation and potentially recycling the constituent amino acids.
The products of this cleavage, glycine and D-leucine, have their own distinct metabolic fates and signaling roles. Glycine is a key neurotransmitter and a precursor for the synthesis of various important biomolecules.[10][11] D-leucine can be metabolized, albeit through different pathways than its L-enantiomer, and may influence cellular signaling.[12] For instance, both glycine and leucine are known to activate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[13][14][15]
Future research should focus on several key areas:
-
Direct determination of kinetic parameters: Measuring the Km, Vmax, and kcat of human renal dipeptidase for this compound will provide a precise understanding of its catalytic efficiency.
-
In vivo studies: Investigating the metabolic fate of this compound in animal models will help elucidate its physiological relevance and the role of renal dipeptidase in its clearance.
-
Signaling implications: Exploring whether this compound or its cleavage products have specific signaling roles beyond their metabolic functions could uncover novel biological pathways.
-
Drug development: Understanding the interaction of dipeptides containing D-amino acids with renal dipeptidase could inform the design of peptidomimetic drugs with improved metabolic stability.
References
- 1. D-Amino Acids are Signaling Agents Under Stress, that Broadly Impact Preventive Medicine[v1] | Preprints.org [preprints.org]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Structure, Mechanism, and Substrate Profile for Sco3058: The Closest Bacterial Homologue to Human Renal Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, mechanism, and substrate profile for Sco3058: the closest bacterial homologue to human renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidase 1 - Wikipedia [en.wikipedia.org]
- 6. Crystal structure of human renal dipeptidase involved in beta-lactam hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity and inhibition studies of human renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. research.sahmri.org.au [research.sahmri.org.au]
- 12. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 13. atpscience.com.au [atpscience.com.au]
- 14. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. foundmyfitness.com [foundmyfitness.com]
Harnessing Chirality: A Technical Guide to the Therapeutic Applications of D-Amino Acid Dipeptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide-based therapeutics represents a significant strategy to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This technical guide provides a comprehensive overview of the potential therapeutic applications of D-amino acid dipeptides, focusing on their design, mechanism of action, and preclinical and clinical relevance. By leveraging the unique stereochemistry of D-amino acids, researchers can develop novel drug candidates with enhanced stability, improved bioavailability, and tailored biological activity.[1][2]
The Rationale for D-Amino Acid Incorporation
Naturally occurring peptides are composed exclusively of L-amino acids, making them susceptible to rapid degradation by endogenous proteases.[3] This high susceptibility severely limits their therapeutic potential by reducing their in vivo half-life and bioavailability.[2] The strategic substitution of L-amino acids with their D-enantiomers provides a powerful solution to this challenge.
Key Advantages:
-
Enhanced Proteolytic Stability: The peptide bonds adjacent to D-amino acid residues are not recognized by most proteases, leading to a significant increase in the peptide's half-life in biological fluids.[3]
-
Improved Bioavailability: Increased stability against enzymatic breakdown can lead to improved oral and systemic bioavailability of peptide drugs.[2][4]
-
Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation, which can, in turn, modulate its binding affinity and selectivity for its target receptor.[2][3] This can lead to the development of more potent agonists or selective antagonists.
-
Structural Rigidity: D-amino acids can contribute to the structural rigidity of peptides, which can prevent the adoption of conformations susceptible to enzymatic attack and improve binding affinity to its target.[4]
Therapeutic Applications
The unique properties of D-amino acid dipeptides have led to their investigation in a wide range of therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases.
A primary pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide.[5] D-amino acid peptides have emerged as a promising therapeutic option to inhibit this process. They offer the advantages of protease resistance, selectivity for Aβ, and the ability to cross the blood-brain barrier (BBB).[5]
One notable example is a dipeptide containing D-Tryptophan and the non-coded amino acid α-aminoisobutyric acid (Aib). The D-Trp-Aib dipeptide targets aromatic interfaces in the Aβ peptide and has been shown to reduce amyloid deposits in transgenic mice.[5] Other D-peptides, such as D3 and its derivative RD2, have demonstrated the ability to eliminate toxic Aβ oligomers and have shown therapeutic activity in animal models of Alzheimer's disease.[5][6][7]
Signaling Pathway: Inhibition of Amyloid-Beta Aggregation
The diagram below illustrates the proposed mechanism by which D-amino acid dipeptides can interfere with the amyloid cascade.
Caption: D-amino acid dipeptides can inhibit Aβ aggregation and toxicity.
In cancer therapy, the proteolytic instability of L-peptides is a major hurdle. The incorporation of D-amino acids enhances the stability and, in some cases, the selective toxicity of anti-cancer peptides.[8] D-peptides can be designed to target the negatively charged phosphatidylserine (PS) exposed on the surface of cancer cells.[8] For example, the D-amino acid variant of the peptide RDP215, known as 9D-RDP215, showed improved stability in the presence of serum and was able to induce significant cell death in glioblastoma spheroids.[8] Furthermore, D-peptide-drug conjugates are being explored for targeted drug delivery to tumors, which can improve the therapeutic index and reduce systemic toxicity.[9][10]
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. D-amino acid peptides are promising candidates as they can be designed to disrupt bacterial membranes and are resistant to degradation by bacterial proteases.[4] The presence of D-amino acids is a key feature of some naturally occurring antimicrobial peptides, such as gramicidin S and bacitracin, contributing to their proteolytic resistance.[11] Synthetic D-peptides have been designed to target bacterial membranes, leading to cell death, making them potent antimicrobial agents.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for representative D-amino acid peptides from various studies.
Table 1: Pharmacokinetic Parameters of D-Peptides
| Peptide | Model | Administration Route | Cmax/D ((µg/g)/(mg/kg)) | Brain/Plasma Ratio | Terminal Half-Life | Bioavailability | Reference |
| RD2 | Mouse | i.v., i.p., s.c., p.o. | ~0.06 (in brain) | 0.7 - 1.0 | > 2 days (plasma) | High (i.p., s.c., p.o.) | [6][7] |
| D3D3 | Mouse | i.p. | Not Specified | Not Specified | Not Specified | Lower than RD2D3 | [12] |
| RD2D3 | Mouse | i.p. | Not Specified | Not Specified | Not Specified | Higher than D3D3 | [12] |
Table 2: In Vitro Efficacy of Neuroprotective D-Peptides
| Peptide | Injury Model | Target | IC50 | Reference |
| TAT-D | Glutamic Acid Exposure | Not Specified | 13.9 µM | [13] |
| TAT-D | Kainic Acid Exposure | Not Specified | 6.2 µM | [13] |
| Arg-9 (D-Arg)₉ | Glutamic Acid Exposure | Not Specified | 0.78 µM | [13] |
| Arg-9 (D-Arg)₉ | Kainic Acid Exposure | Not Specified | 0.81 µM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols.
SPPS is the standard method for chemically synthesizing peptides, including those containing D-amino acids.[14]
Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol Outline:
-
Resin Preparation: Rink amide resin is placed in an SPPS vessel and swelled with a suitable solvent like Dimethylformamide (DMF).[14]
-
Initial Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.[14]
-
Washing: The resin is washed multiple times with solvents such as DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove excess reagents.[14]
-
Coupling: The desired Fmoc-protected D-amino acid is activated with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and added to the resin. The mixture is agitated to facilitate the formation of the peptide bond.[14]
-
Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA).[14]
-
Purification: The crude peptide is purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC), and then lyophilized to obtain a pure, dry powder.[14]
This assay is commonly used to monitor the formation of amyloid fibrils in real-time.
Protocol Outline:
-
Preparation: Aβ peptide (e.g., Aβ1-42) is prepared as a monomeric solution. The D-amino acid dipeptide inhibitor is dissolved in a suitable buffer.
-
Reaction Setup: In a 96-well plate, the Aβ solution is mixed with Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils. The D-dipeptide is added at various concentrations to different wells. Control wells contain Aβ and ThT without the inhibitor.
-
Incubation and Monitoring: The plate is incubated at 37°C with intermittent shaking. ThT fluorescence is measured at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).
-
Data Analysis: The fluorescence intensity over time is plotted. A decrease in the fluorescence signal in the presence of the D-dipeptide compared to the control indicates inhibition of fibril formation.
This assay assesses the resistance of a peptide to degradation by proteases.
Protocol Outline:
-
Incubation: The D-amino acid peptide and its L-amino acid counterpart (as a control) are incubated with a protease solution (e.g., trypsin, chymotrypsin, or human serum) at 37°C.
-
Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped, for instance, by adding an acid or a protease inhibitor.
-
Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC or mass spectrometry.
-
Data Analysis: The percentage of intact peptide is plotted against time to determine the degradation rate and half-life. D-peptides are expected to show significantly slower degradation compared to L-peptides.[8]
Conclusion and Future Directions
D-amino acid dipeptides represent a versatile and powerful platform for the development of next-generation therapeutics. Their inherent resistance to proteolysis overcomes a fundamental challenge in peptide drug development, opening up new possibilities for treating a wide range of diseases.[2] Future research will likely focus on the rational design of D-dipeptides with enhanced target specificity and the exploration of novel drug delivery systems to further improve their therapeutic efficacy.[4] The continued integration of computational design, advanced synthesis techniques, and robust biological evaluation will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. D-Amino acid-Containing Supramolecular Nanofibers for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
Glycyl-D-leucine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Glycyl-D-leucine, a dipeptide composed of glycine and the D-isomer of leucine. While research has extensively focused on its L-counterpart, Glycyl-L-leucine, and the constituent amino acid L-leucine, this document consolidates the available technical information for this compound, including its chemical identity, physicochemical properties, and analytical methodologies. This guide also explores the potential biological significance of D-amino acid-containing peptides by referencing the known biological activities of D-leucine and the well-characterized signaling pathways of L-leucine, offering a framework for future research into this compound. Detailed experimental protocols for synthesis and analysis, adapted from related compounds, are provided to facilitate further investigation.
Chemical Identity and Physicochemical Properties
This compound is a dipeptide formed from the amino acids glycine and D-leucine through a peptide bond.
| Property | Value | Source |
| CAS Number | 688-13-1 | N/A |
| Molecular Formula | C8H16N2O3 | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| IUPAC Name | (2R)-2-(2-aminoacetamido)-4-methylpentanoic acid | N/A |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)CN | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water | N/A |
Synthesis and Purification
The synthesis of this compound can be achieved through standard peptide synthesis methodologies, such as solution-phase or solid-phase peptide synthesis (SPPS). Below is a representative workflow for the synthesis of a dipeptide, which can be adapted for this compound.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the synthesis of a dipeptide on a solid support, which can be adapted for this compound using Fmoc-D-Leu-Wang resin and Fmoc-Gly-OH.
Materials:
-
Fmoc-D-Leu-Wang resin
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Leu-Wang resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the D-leucine on the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate Fmoc-Gly-OH with DIC and HOBt and couple it to the deprotected D-leucine on the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added glycine.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude this compound in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Methods
The purity and identity of synthesized this compound can be confirmed using various analytical techniques.
| Analytical Method | Purpose | Key Parameters |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and purification | Mobile phase gradient, column type, detection wavelength |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | Ionization method (e.g., ESI), mass analyzer |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment | 1H and 13C spectra, solvent (e.g., D2O) |
Experimental Protocol: Purity Validation by ¹H NMR
Materials:
-
Synthesized this compound sample
-
Deuterium oxide (D₂O)
-
NMR tube
Procedure:
-
Dissolve a small amount of the this compound sample in D₂O.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for characteristic peaks corresponding to the glycine and D-leucine protons and the absence of impurity signals.
Biological Context and Potential Signaling Pathways
Direct research on the biological activity and signaling pathways of this compound is limited. However, insights can be drawn from studies on D-leucine and the extensively studied pathways of L-leucine.
The Role of D-Amino Acids
While L-amino acids are the primary building blocks of proteins, D-amino acids are known to have distinct biological roles. For instance, D-leucine has been shown to exhibit neuroprotective effects and has been investigated for its potential as an anticonvulsant. The incorporation of a D-amino acid can also increase the proteolytic stability of peptides, a desirable property for therapeutic candidates.
The mTOR Signaling Pathway (as stimulated by L-leucine)
L-leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. It is plausible that this compound, upon potential hydrolysis to D-leucine, may interact with cellular signaling pathways, although likely differently from L-leucine. The mTOR pathway serves as a critical reference for investigating the potential anabolic signaling of leucine isomers.
Experimental Protocols for Biological Assessment
The following protocols, while described for L-leucine or related compounds, can be adapted to investigate the biological effects of this compound.
In Vitro Cell-Based Assays
Objective: To assess the effect of this compound on cell proliferation and signaling pathways.
Cell Lines: Muscle cell lines (e.g., C2C12 myotubes) or neuronal cell lines.
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound.
-
Assess cell proliferation using assays such as MTT or BrdU incorporation.
-
Analyze the activation of key signaling proteins (e.g., mTOR, S6K1, Akt) via Western blotting.
In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A study on N-acetyl-DL-leucine enantiomers showed significant pharmacokinetic differences, highlighting the importance of studying the D-isomer.
Animal Model: Rats or mice.
Procedure:
-
Administer this compound to the animal model (e.g., oral gavage, intravenous injection).
-
Collect blood samples at various time points.
-
Extract and quantify the concentration of this compound and its potential metabolites in plasma using LC-MS/MS.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Conclusion and Future Directions
This compound is a dipeptide with potential for unique biological activities owing to its D-leucine component. While current research is sparse, this guide provides a foundational understanding of its chemical nature, synthesis, and analytical characterization. The provided experimental protocols offer a starting point for researchers to investigate its biological effects and pharmacokinetic profile. Future research should focus on elucidating the specific signaling pathways modulated by this compound and exploring its therapeutic potential, particularly in areas where D-amino acids have shown promise, such as neuroprotection. The comparative study of this compound and Glycyl-L-leucine will be crucial in understanding the specific contributions of the D-isomer to the dipeptide's overall activity.
References
The Enigmatic Presence of Glycyl-d-leucine in the Biological Realm: A Technical Guide to D-Amino Acid-Containing Dipeptides
A comprehensive investigation into the natural occurrence of Glycyl-d-leucine has yielded no direct evidence of its presence in organisms to date. While the incorporation of D-amino acids into peptides is a known biological phenomenon, creating a class of molecules known as D-amino acid-containing peptides (DAACPs), specific identification of this compound in natural sources remains elusive. This technical guide, therefore, addresses the broader and well-documented field of D-amino acid-containing dipeptides. It serves as a resource for researchers, scientists, and drug development professionals interested in the detection, quantification, and biological significance of these unique molecules, providing the foundational knowledge required for the potential future discovery of dipeptides such as this compound.
Natural Occurrence of D-Amino Acid-Containing Dipeptides
D-amino acids are not merely relegated to the realm of "unnatural" stereoisomers. They are integral components of various biological molecules across different life forms. While L-amino acids are the canonical building blocks of proteins synthesized by ribosomes, D-amino acids are incorporated into peptides through post-translational modifications or non-ribosomal peptide synthesis.[1][2] This imparts unique properties to the resulting peptides, including enhanced stability and novel biological activities.[3][4][5]
The presence of D-amino acids in dipeptides and larger peptides has been confirmed in a diverse range of organisms, from bacteria to mammals. In bacteria, D-alanine and D-glutamate are crucial components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.[1][6][7] Marine invertebrates, amphibians, and even humans have been found to possess peptides containing D-amino acids, which often function as neuropeptides, toxins, or hormones.[8][9] For instance, some frog skin secretions contain antimicrobial peptides with D-amino acids, which enhances their stability and efficacy.[8][10][11][12] In humans, D-aspartate-containing peptides have been identified in the serum, potentially serving as biomarkers for age-related diseases.
The table below summarizes some examples of naturally occurring D-amino acid-containing peptides, highlighting the diversity of organisms and the specific D-amino acid incorporated.
| Peptide Family/Name | D-Amino Acid | Organism(s) | Biological Role/Significance |
| Peptidoglycan Precursors | D-Alanine, D-Glutamate | Bacteria | Structural component of the cell wall, resistance to proteolysis.[1][6][7] |
| Dermorphins/Deltorphins | D-Alanine, D-Methionine | Amphibians (e.g., Phyllomedusa frogs) | Opioid peptides with high receptor affinity and specificity.[8] |
| Bombinins H | D-Alloisoleucine | Amphibians (e.g., Bombina frogs) | Antimicrobial and hemolytic peptides.[10][11] |
| Achatin-I | D-Phenylalanine | Molluscs (e.g., Giant African snail) | Neuroexcitatory peptide.[9] |
| Crustacean Hyperglycemic Hormone (CHH) | D-Phenylalanine | Crustaceans (e.g., Lobster) | Regulation of blood glucose levels. |
| ω-Agatoxins | D-Serine | Spiders (e.g., Agelenopsis aperta) | Neurotoxins targeting calcium channels. |
| Fibrinopeptide B derivatives | D-Aspartate | Humans | Found in serum, potential biomarker for aging and disease.[13] |
Experimental Protocols for the Analysis of D-Amino Acid-Containing Dipeptides
The identification and quantification of D-amino acid-containing dipeptides in complex biological matrices present a significant analytical challenge. The primary difficulty lies in distinguishing between diastereomers (peptides with the same amino acid sequence but differing in the stereochemistry of one or more residues), as they often have identical masses.[14] The following sections outline a general workflow and specific methodologies that can be adapted for the analysis of novel DAACPs, including the hypothetical this compound.
Sample Preparation and Hydrolysis
The initial step in analyzing the amino acid composition of a peptide is the hydrolysis of its peptide bonds to release the constituent amino acids.
-
Protocol for Acid Hydrolysis:
-
Sample Preparation: A purified peptide sample (typically 1-20 µg) is placed in a hydrolysis tube and dried under vacuum.[15][16]
-
Hydrolysis Reagent: 6 M Hydrochloric acid (HCl), often containing a scavenger such as phenol (0.1-1%) to prevent degradation of amino acids like tyrosine, is added to the tube.[17][18]
-
Incubation: The sealed tube is heated at 110°C for 24 hours under a vacuum or in an inert atmosphere to prevent oxidation.[16][17][18] For peptides containing sterically hindered bonds (e.g., between two valine or isoleucine residues), longer hydrolysis times (e.g., 48-72 hours) may be necessary.[18]
-
Drying: After hydrolysis, the HCl is removed by vacuum centrifugation.
-
Reconstitution: The dried hydrolysate is reconstituted in a suitable buffer for subsequent analysis.
-
Chiral Derivatization
To separate and quantify D- and L-amino acids using standard reversed-phase liquid chromatography, a chiral derivatizing agent is employed to create diastereomers with different physicochemical properties.
-
Protocol for Derivatization with Marfey's Reagent (FDAA):
-
Reagent Preparation: Prepare a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.[19][20]
-
Sample Preparation: Dissolve the amino acid hydrolysate in 1 M sodium bicarbonate buffer.
-
Derivatization Reaction: Add the FDAA solution to the amino acid solution and incubate at 40°C for 1 hour.
-
Quenching: Stop the reaction by adding 2 M HCl.
-
Analysis: The resulting diastereomeric derivatives can be separated by reversed-phase HPLC.[19][20]
-
Chromatographic and Mass Spectrometric Analysis
The final step involves the separation and detection of the derivatized amino acids or the intact dipeptides.
-
Protocol for LC-MS/MS Analysis of Derivatized Amino Acids:
-
Chromatography: Utilize a reversed-phase C18 column with a gradient elution. A typical mobile phase system consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Specific parent-to-fragment ion transitions for each derivatized D- and L-amino acid are monitored.[19]
-
-
Protocol for Direct Analysis of Dipeptide Diastereomers by LC-MS:
-
Chromatography: Separation of underivatized dipeptide diastereomers can be achieved on a C18 column, as the different stereochemistry can lead to slight differences in retention time.[21] For more robust separation, chiral stationary phases can be used.[22]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation for isomeric peptides.[14][23][24]
-
The following table summarizes key analytical techniques for the analysis of D-amino acid-containing dipeptides.
| Technique | Principle | Application | Advantages | Disadvantages |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Separation of derivatized amino acids (diastereomers) or intact dipeptides.[21] | High resolution, well-established methods. | May require derivatization for chiral separation. |
| Chiral Chromatography | Separation of enantiomers/diastereomers using a chiral stationary phase or mobile phase additive. | Direct separation of underivatized D- and L-amino acids or dipeptide diastereomers.[22] | Direct chiral separation without derivatization. | Chiral columns can be expensive and less robust. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Analysis of derivatized, volatile amino acids.[25][26] | High sensitivity and resolution. | Requires derivatization to increase volatility. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis of precursor and fragment ions. | Highly sensitive and specific quantification of derivatized amino acids or intact dipeptides.[19][27] | High sensitivity, specificity, and structural information. | Isomers can be difficult to distinguish without chromatographic separation. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions in the gas phase based on their size and shape prior to mass analysis. | Separation of intact dipeptide diastereomers and their fragments.[14][23][24] | Provides an additional dimension of separation for isomers. | Specialized instrumentation required. |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential tools for representing complex experimental procedures and biological pathways. The following sections provide Graphviz (DOT language) scripts for generating such diagrams.
Workflow for Non-Targeted Discovery of D-Amino Acid-Containing Peptides
This diagram illustrates a general strategy for identifying novel DAACPs in a biological sample.
Example Signaling Pathway: Dermorphin and the μ-Opioid Receptor
As no signaling pathway for this compound is known, this diagram illustrates the action of a well-characterized D-amino acid-containing peptide, dermorphin, on its receptor.
References
- 1. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. D-Amino acid - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pnas.org [pnas.org]
- 9. D-Amino Acids in Peptides from Animals, Including Human: Occurrence, Structure, Bioactivity and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. D-Amino acids incorporation in the frog skin-derived peptide esculentin-1a(1-21)NH2 is beneficial for its multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of ᴅ-amino acid-containing peptides in human serum | PLOS One [journals.plos.org]
- 14. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. usp.org [usp.org]
- 17. researchgate.net [researchgate.net]
- 18. keypublishing.org [keypublishing.org]
- 19. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tandfonline.com [tandfonline.com]
- 25. uni-giessen.de [uni-giessen.de]
- 26. Gas-chromatographic separation of stereoisomers of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Glycyl-d-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of Glycyl-d-leucine. It includes detailed experimental protocols, quantitative data summaries, and a visual representation of the analytical workflow, designed to assist in the structural elucidation and purity assessment of this dipeptide.
Introduction
This compound is a dipeptide composed of glycine and the D-enantiomer of leucine. Accurate and comprehensive characterization of its structure and purity is critical in various research and development applications, particularly in drug development where stereochemistry can significantly impact pharmacological activity. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy for the analysis of this compound.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of Glycyl-leucine. While much of the publicly available high-resolution data is for the L-isomer, the spectral properties of the D-isomer are largely identical, with chirality-sensitive techniques being the exception.
Table 1: ¹H NMR Chemical Shifts
| Proton Assignment | Chemical Shift (ppm) in D₂O |
| Glycine α-protons | ~3.80 |
| Leucine α-proton | ~4.20 |
| Leucine β-protons | ~1.58 - 1.64 |
| Leucine γ-proton | ~1.59 |
| Leucine δ-protons | ~0.88 - 0.96 |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and instrument frequency.[1]
Table 2: ¹³C NMR Chemical Shifts
| Carbon Assignment | Chemical Shift (ppm) in H₂O |
| Glycine α-carbon | ~43.24 |
| Leucine α-carbon | ~56.90 |
| Leucine β-carbon | ~43.75 |
| Leucine γ-carbon | ~27.26 |
| Leucine δ-carbons | ~23.46, ~25.03 |
| Glycine Carbonyl | ~171.07 |
| Leucine Carbonyl | ~182.40 |
Note: Data is for the L-isomer but is representative for the D-isomer.[1][2]
Table 3: Mass Spectrometry Data
| Property | Value | Technique |
| Molecular Weight | 188.22 g/mol | Computed |
| Exact Mass | 188.11609238 Da | Computed |
| [M+H]⁺ | 189.1232 m/z | LC-ESI-QTOF |
| Key Fragment Ions (MS/MS) | 86.112, 131.942 m/z | ESI-QQQ |
Note: Fragmentation patterns can provide sequence information.[1][3]
Experimental Protocols
Detailed methodologies for the primary spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for the quantitative analysis of this compound purity using ¹H NMR (qNMR).[4]
Objective: To determine the purity of a this compound sample and identify any proton-containing impurities.
Materials:
-
Synthetic this compound sample
-
High-purity internal standard (e.g., maleic acid)
-
Deuterium oxide (D₂O, 99.9%)
-
5 mm NMR tubes
-
Analytical balance
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of D₂O.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest.[5]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the characteristic, well-resolved signals of both this compound and the internal standard.
-
Mass Spectrometry (MS)
This protocol provides a general method for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Objective: To confirm the molecular weight of this compound and obtain fragmentation data for structural confirmation.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid or trifluoroacetic acid (TFA)
-
LC-MS system with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in water.
-
Dilute the stock solution to a final concentration suitable for MS analysis (typically in the low µM to nM range) using a solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid. The organic solvent aids in desolvation, and the acid promotes protonation.
-
-
MS Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into an LC system coupled to the mass spectrometer.
-
Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the parent ion and compare it to the calculated exact mass of this compound.
-
Analyze the MS/MS spectrum to identify fragment ions corresponding to the loss of specific functional groups, which confirms the peptide sequence.
-
Infrared (IR) Spectroscopy
This protocol describes the preparation of a solid sample of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet method.
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (solid)
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.
-
Transfer a portion of the powder to the die of a pellet press.
-
Apply pressure (typically several tons) to form a transparent or translucent pellet.
-
-
IR Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in this compound, such as N-H, C-H, C=O (amide and carboxylic acid), and C-N stretches.
-
Raman Spectroscopy
This protocol provides a general method for acquiring the Raman spectrum of a solid this compound sample.
Objective: To obtain the Raman spectrum of this compound, which provides complementary vibrational information to IR spectroscopy.
Materials:
-
This compound sample (solid)
-
Microscope slide or other suitable substrate
-
Raman spectrometer
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid this compound sample onto a clean microscope slide.
-
Alternatively, a concentrated solution can be prepared and a droplet allowed to air-dry on the slide.
-
-
Raman Data Acquisition:
-
Place the slide on the stage of the Raman microscope.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum using an appropriate laser wavelength, power, and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Analysis:
-
Analyze the Raman spectrum to identify characteristic scattering peaks for the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide information on the peptide backbone conformation.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a this compound sample.
References
Glycyl-D-leucine: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-D-leucine, a dipeptide containing the D-isomer of leucine, presents a unique molecular structure that suggests distinct biochemical properties compared to its L-isomer counterpart. While direct in vitro studies on this compound are limited, this technical guide synthesizes available data on related dipeptides, particularly those containing D-amino acids, to postulate its mechanism of action. This document covers potential transport mechanisms, enzymatic hydrolysis, and interactions with cellular signaling pathways. Detailed experimental protocols and quantitative data from analogous compounds are provided to facilitate future research in this area.
Introduction
Dipeptides play a crucial role in nutrition and pharmacology. The stereochemistry of their constituent amino acids can significantly influence their stability, transport, and biological activity. This compound is of particular interest due to the presence of D-leucine, which is known to confer resistance to enzymatic degradation. Understanding its in vitro mechanism of action is critical for evaluating its potential as a therapeutic agent or a component in drug delivery systems. This guide will explore the anticipated in vitro behavior of this compound based on current knowledge of dipeptide transport, metabolism, and D-amino acid biochemistry.
Intestinal Transport
The primary mechanism for dipeptide absorption in the intestine is via the peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter. The transport of the L-isomer, Glycyl-L-leucine, is well-characterized and serves as a benchmark for understanding the potential transport kinetics of this compound.
PEPT1-Mediated Transport
PEPT1 facilitates the uptake of di- and tripeptides from the intestinal lumen into enterocytes. This process is coupled to a proton gradient maintained by the Na+/H+ exchanger 3 (NHE3)[1]. While the affinity of PEPT1 for a vast array of dipeptides is known, its specificity for D-amino acid-containing dipeptides is less defined. Studies on other dipeptides with D-amino acids suggest that they can be transported by PEPT1, although potentially with different kinetics compared to their L-counterparts. For instance, the hydrolysis-resistant D-alanyl-L-phenylalanine has been shown to accumulate in intestinal rings, indicating that it is a substrate for a peptide transporter[2].
Quantitative Data on Dipeptide Transport
| Dipeptide | Model System | Transporter | K_m_ (mM) | V_max_ (nmol/mg protein/min) | Reference |
| Glycyl-L-leucine | Caco-2 Cells | PEPT1 | 0.8 ± 0.1 | 1.2 ± 0.1 | [1] |
| Glycyl-glycine | Caco-2 Cells | PEPT1 | 4.5 ± 0.5 | 0.5 ± 0.05 | [1] |
| Glycyl-L-leucine | Rat Small Intestine | Not specified | 1.6 | Not specified | [1] |
Table 1: Comparative transport kinetics of Glycyl-L-leucine and Glycyl-glycine.
Experimental Protocol: In Vitro Dipeptide Transport Assay in Caco-2 Cells
This protocol describes a common method for studying the transport of dipeptides across an in vitro model of the intestinal epithelium.
-
Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
Transport Buffer: A suitable transport buffer is prepared (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0 for apical side and HEPES to pH 7.4 for basolateral side).
-
Transport Assay:
-
The cell monolayers are washed with the transport buffer.
-
The dipeptide solution (e.g., this compound at various concentrations) is added to the apical side.
-
Samples are collected from the basolateral side at various time points.
-
To confirm PEPT1-mediated transport, the experiment can be repeated in the presence of a known PEPT1 inhibitor (e.g., Glycyl-sarcosine).
-
-
Quantification: The concentration of the dipeptide in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Transport rates are calculated, and kinetic parameters (K_m_ and V_max_) can be determined by fitting the data to the Michaelis-Menten equation.
Enzymatic Hydrolysis
Dipeptides are hydrolyzed into their constituent amino acids by peptidases located in the brush border membrane and the cytoplasm of enterocytes[3]. The presence of a D-amino acid in this compound is expected to confer significant resistance to hydrolysis by these enzymes.
Resistance to Peptidases
Peptidases generally exhibit high stereospecificity for L-amino acids. Therefore, the this compound peptide bond is likely to be a poor substrate for most intestinal dipeptidases, such as glycyl-leucine dipeptidase[3]. This resistance to enzymatic degradation is a key feature of peptides containing D-amino acids and can lead to increased bioavailability of the intact dipeptide[4][5]. Studies on other D-amino acid-containing peptides have demonstrated their enhanced stability in the presence of proteases[4].
Experimental Protocol: In Vitro Dipeptide Hydrolysis Assay
This protocol can be used to assess the stability of this compound in the presence of intestinal enzymes.
-
Enzyme Preparation: Prepare a crude enzyme extract from the small intestine of a relevant species (e.g., rat or pig) or use commercially available peptidases.
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., phosphate or Tris buffer at a physiological pH).
-
Add the dipeptide substrate (this compound and Glycyl-L-leucine as a control) at a known concentration.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the mixture at 37°C.
-
Collect aliquots at different time points.
-
-
Reaction Termination: Stop the reaction in the collected aliquots, for example, by adding a denaturing agent like trichloroacetic acid.
-
Quantification: Analyze the samples by HPLC or LC-MS to measure the disappearance of the dipeptide and the appearance of its constituent amino acids (glycine and D-leucine).
-
Data Analysis: Calculate the rate of hydrolysis.
References
An In-depth Technical Guide to Glycyl-d-leucine: Discovery, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide Glycyl-d-leucine, from its historical context within the pioneering age of peptide chemistry to modern synthetic methodologies. While the specific initial synthesis of this compound is not chronicled in a singular discovery paper, its creation is a direct result of the foundational peptide synthesis techniques developed by Emil Fischer in the early 20th century. This document details both classical and contemporary chemical and enzymatic synthesis protocols, presents available physicochemical data, and discusses the biological significance of incorporating D-amino acids into peptide structures. The guide also includes visualizations of synthetic workflows to facilitate a deeper understanding of the processes involved.
Discovery and Historical Context
The journey to understanding peptides and proteins as chains of amino acids was pioneered by German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine synthesis. Around the turn of the 20th century, Fischer proposed that amino acids were linked by what he termed "peptide bonds." To substantiate this revolutionary hypothesis, his research group embarked on the first systematic synthesis of peptides.
In 1901, Fischer and his colleague Ernest Fourneau reported the synthesis of the first dipeptide, glycyl-glycine. This achievement was the dawn of peptide chemistry and laid the groundwork for the synthesis of a vast array of peptides with varying amino acid compositions and chain lengths. By 1906, Fischer's laboratory had successfully synthesized over 65 different peptides.
The synthesis of this compound, while not specifically highlighted in a landmark publication, was a logical extension of Fischer's established methodologies. His techniques for protecting the amino group of one amino acid while activating the carboxyl group of another to form a peptide bond were universally applicable. One of the primary methods developed by Fischer involved the use of α-haloacyl halides, such as chloroacetyl chloride, which would react with an amino acid ester. The resulting α-haloacyl amino acid ester could then be treated with ammonia to introduce the amino group, forming the dipeptide. Given the availability of D-leucine through resolution of the racemic mixture, the synthesis of this compound would have been a straightforward application of these principles in the early 1900s.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of Glycyl-DL-leucine
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₃ | PubChem[1] |
| Molecular Weight | 188.22 g/mol | PubChem[1] |
| XLogP3 | -2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 188.11609238 Da | PubChem[1] |
| Monoisotopic Mass | 188.11609238 Da | PubChem[1] |
| Topological Polar Surface Area | 92.4 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 192 | PubChem[1] |
Table 2: Experimental Physicochemical Properties of Glycyl-L-leucine
| Property | Value | Source |
| Physical Description | Solid | Human Metabolome Database (HMDB)[2] |
| Melting Point | 233 - 235 °C | Human Metabolome Database (HMDB)[2] |
| Water Solubility | 15.2 g/L (Predicted) | ALOGPS[3] |
| pKa (Strongest Acidic) | 3.89 (Predicted) | ChemAxon[3] |
| pKa (Strongest Basic) | 8.14 (Predicted) | ChemAxon[3] |
Experimental Protocols
Classical Chemical Synthesis (Fischer Method)
This protocol is based on the general methods developed by Emil Fischer for peptide synthesis.[4]
Objective: To synthesize this compound via the chloroacetyl chloride method.
Materials:
-
D-leucine
-
Thionyl chloride (SOCl₂)
-
Ethanol (absolute)
-
Chloroacetyl chloride (ClCOCH₂Cl)
-
Aqueous ammonia (concentrated)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
Methodology:
-
Esterification of D-leucine:
-
Suspend D-leucine in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride while stirring.
-
Reflux the mixture for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain D-leucine ethyl ester hydrochloride.
-
-
Acylation with Chloroacetyl Chloride:
-
Dissolve the D-leucine ethyl ester hydrochloride in a suitable solvent (e.g., chloroform).
-
Neutralize the hydrochloride with a weak base (e.g., a saturated solution of sodium bicarbonate) until the aqueous layer is slightly alkaline.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent.
-
Dissolve the resulting D-leucine ethyl ester in chloroform and cool in an ice bath.
-
Slowly add an equimolar amount of chloroacetyl chloride.
-
Allow the reaction to proceed at room temperature overnight.
-
Wash the reaction mixture with dilute HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer and evaporate the solvent to yield chloroacetyl-D-leucine ethyl ester.
-
-
Ammonolysis:
-
Dissolve the chloroacetyl-D-leucine ethyl ester in a sealed vessel with a concentrated solution of ammonia in ethanol.
-
Heat the mixture at 100°C for several hours.
-
Cool the vessel and evaporate the solvent.
-
-
Hydrolysis and Purification:
-
Hydrolyze the resulting this compound ethyl ester by treating it with aqueous sodium hydroxide.
-
Acidify the solution with HCl to the isoelectric point to precipitate the crude this compound.
-
The crude product can be purified by recrystallization from a mixture of water and ethanol.
-
Modern Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the synthesis of this compound using modern solid-phase techniques.
Objective: To synthesize this compound using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-D-Leu-Wang resin
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Methodology:
-
Resin Swelling: Swell the Fmoc-D-Leu-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH, DIC, and HOBt in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours with agitation.
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude this compound by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Synthesis
Enzymatic methods offer a green and stereospecific alternative for peptide synthesis.[5][6]
Objective: To synthesize this compound using a chemoenzymatic approach involving an adenylation domain from a nonribosomal peptide synthetase (NRPS).[5]
Materials:
-
Glycine
-
D-leucine
-
Adenylation (A) domain of an NRPS with specificity for glycine
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Pyrophosphatase
Methodology:
-
Enzymatic Activation of Glycine:
-
Prepare a reaction mixture containing glycine, ATP, MgCl₂, and pyrophosphatase in the buffer solution.
-
Add the purified A-domain enzyme that specifically recognizes and activates glycine.
-
Incubate the mixture to allow the formation of the enzyme-bound glycyl-adenylate intermediate.
-
-
Nucleophilic Attack by D-leucine:
-
Add D-leucine to the reaction mixture.
-
The amino group of D-leucine will perform a nucleophilic attack on the activated carbonyl group of the enzyme-bound glycyl-adenylate.
-
This results in the formation of the peptide bond and the release of this compound and AMP from the enzyme.
-
-
Purification: The resulting this compound can be purified from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or RP-HPLC.
Biological Significance and Potential Roles
The Role of D-Amino Acids in Peptides
While L-amino acids are the canonical building blocks of proteins synthesized by ribosomes, peptides containing D-amino acids are found in nature, particularly in bacteria, fungi, and some marine organisms. The incorporation of D-amino acids into peptides has several significant biological consequences:
-
Enhanced Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This increased stability prolongs their half-life in biological systems.
-
Unique Conformations: The presence of a D-amino acid can induce unique secondary structures and conformations that are not accessible to their L-amino acid counterparts.
-
Altered Biological Activity: The change in stereochemistry can lead to altered or novel biological activities, including enhanced receptor binding affinity or antimicrobial properties.
Potential Roles of this compound
Specific biological roles and signaling pathways for this compound have not been extensively studied. However, based on the known functions of its constituent amino acids and the properties of D-amino acid-containing peptides, several potential roles can be postulated:
-
Metabolic Stability: As a dipeptide containing a D-amino acid, this compound would be expected to be resistant to hydrolysis by many dipeptidases, potentially allowing it to persist longer in biological fluids.
-
Neuromodulation: D-leucine itself has been shown to have effects on the central nervous system, including potential anticonvulsant properties.[7] It is plausible that this compound could act as a stable pro-drug or delivery form of D-leucine to the brain.
-
Microbiome Interactions: Bacteria in the gut are known to produce and utilize D-amino acids to remodel their peptidoglycan cell walls and as signaling molecules in biofilm formation. This compound could potentially play a role in these inter-bacterial communication pathways.
L-Leucine Signaling Pathways (for Context)
In contrast to the limited knowledge about this compound, the signaling pathways of its L-enantiomer, L-leucine, are well-characterized, particularly in the context of protein synthesis and metabolism. L-leucine is a key activator of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Conclusion
This compound is a dipeptide with a rich historical context rooted in the birth of peptide chemistry. While the specific details of its initial synthesis are intertwined with the broader work of Emil Fischer, modern chemical and enzymatic methods provide efficient and stereospecific routes to its production. The incorporation of D-leucine imparts a high degree of stability against enzymatic degradation, a feature that makes D-amino acid-containing peptides attractive for various therapeutic and research applications. Although the specific biological roles and signaling pathways of this compound remain to be elucidated, its potential as a metabolically stable molecule warrants further investigation, particularly in the fields of neuromodulation and microbiome research. This guide provides a foundational resource for scientists and professionals interested in the synthesis and potential applications of this and other D-amino acid-containing peptides.
References
- 1. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Glycyl-L-leucine (FDB022228) - FooDB [foodb.ca]
- 4. Fischer Peptide Synthesis [drugfuture.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
- 7. Leucine - Wikipedia [en.wikipedia.org]
A Deep Dive into the Theoretical Modeling of Glycyl-d-leucine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical modeling of the Glycyl-d-leucine dipeptide structure, tailored for researchers, scientists, and professionals in drug development. In the ever-evolving landscape of peptide-based therapeutics and biomolecular research, understanding the conformational preferences and structural dynamics of peptides at an atomic level is paramount. The incorporation of non-natural D-amino acids, such as in this compound, introduces unique structural characteristics that can significantly impact biological activity, stability, and therapeutic potential.
This document outlines the primary computational methodologies for modeling such dipeptides, details the experimental techniques used for model validation, and presents a framework for a comprehensive structural analysis. Due to the current absence of a publicly available crystal structure for this compound, this guide leverages data from analogous D-amino acid-containing peptides to illustrate key concepts and provide representative data.
Theoretical Modeling Approaches
The foundation of understanding the three-dimensional structure of this compound lies in computational chemistry, primarily through the application of molecular mechanics and quantum mechanics.
Molecular Mechanics and Force Fields
Molecular mechanics (MM) provides a computationally efficient method for exploring the conformational landscape of peptides. This approach treats molecules as a collection of atoms held together by bonds with associated force constants. The potential energy of the system is calculated using a force field, which is a set of parameters that define the energy function.
Several well-established force fields are commonly used for peptide and protein simulations, including:
-
AMBER (Assisted Model Building with Energy Refinement): A widely used family of force fields, with parameters developed by fitting to experimental and quantum mechanical data. Studies have validated the use of AMBER force fields for peptides containing D-amino acids, indicating that the parameters developed for L-amino acids are generally transferable.[1][2]
-
CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular force field with a comprehensive set of parameters for biomolecules.
-
Drude Polarizable Force Field: A more advanced force field that explicitly includes electronic polarizability, offering a more accurate representation of electrostatic interactions.
The choice of force field can influence the outcomes of molecular dynamics simulations, and it is crucial to select one that has been well-validated for the system of interest.
Representative Geometrical Parameters for this compound
In the absence of a crystal structure, theoretical models are built using standard bond lengths and angles. The following table presents representative values for the key bonds and angles in the this compound backbone, which would be used as a starting point for energy minimization and molecular dynamics simulations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Typical Value |
| Bond Length (Å) | |||||
| N | Cα (Gly) | - | - | 1.47 | |
| Cα (Gly) | C' | - | - | 1.53 | |
| C' | N | - | - | 1.33 | |
| N | Cα (D-Leu) | - | - | 1.47 | |
| Cα (D-Leu) | C' | - | - | 1.53 | |
| Bond Angle (°) | |||||
| N | Cα (Gly) | C' | - | 111.0 | |
| Cα (Gly) | C' | N | - | 116.0 | |
| C' | N | Cα (D-Leu) | - | 122.0 | |
| N | Cα (D-Leu) | C' | - | 111.0 | |
| Dihedral Angle (°) | |||||
| Phi (φ) | C'(i-1) | N(i) | Cα(i) | C'(i) | Varies |
| Psi (ψ) | N(i) | Cα(i) | C'(i) | N(i+1) | Varies |
| Omega (ω) | Cα(i) | C'(i) | N(i+1) | Cα(i+1) | ~180° (trans) or ~0° (cis) |
Quantum Mechanics
For a more accurate description of the electronic structure and energetics of this compound, quantum mechanical (QM) methods are employed. These methods solve the Schrödinger equation for the molecule, providing detailed information about bond properties and conformational energies.
-
Density Functional Theory (DFT): A popular QM method that calculates the electronic structure based on the electron density. Functionals like B3LYP are commonly used for peptides.
-
Møller-Plesset Perturbation Theory (MP2): A higher-level ab initio method that provides a more accurate treatment of electron correlation.
QM calculations are computationally more expensive than MM methods and are often used to refine the structures and energies of key conformations identified through MM simulations. For instance, DFT calculations have been used to predict the stability of pseudo-cyclic and extended conformations of peptides containing D-amino acids.[3][4]
Conformational Analysis: The Impact of a D-Amino Acid
The presence of a D-amino acid in a peptide chain has significant stereochemical consequences, leading to conformational preferences that differ from their all-L-amino acid counterparts. The primary tool for visualizing the allowed conformations of the peptide backbone is the Ramachandran plot, which maps the phi (φ) and psi (ψ) dihedral angles.
For an L-amino acid, the most favored regions in the Ramachandran plot correspond to right-handed α-helices and β-sheets. In contrast, a D-amino acid will favor the mirror-image regions of the Ramachandran plot, corresponding to left-handed α-helices and alternative β-sheet conformations. This can induce unique turns and folds in the peptide backbone.
Computational studies on diastereomeric peptides have shown that the presence and position of a D-amino acid can dramatically influence the propensity for cyclization and the stability of different secondary structures.[3][4] For example, a D-residue can promote the formation of a β-turn, a common structural motif in cyclic peptides and at the surface of proteins.
Workflow for Theoretical Conformational Analysis
Experimental Protocols for Model Validation
Theoretical models, while powerful, must be validated against experimental data to ensure their accuracy. The two primary techniques for determining the three-dimensional structure of peptides are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the molecule's structure in the solid state.
Detailed Methodology:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of this compound. This involves screening a wide range of conditions, including solvent, precipitant, pH, and temperature, to induce the slow precipitation of the dipeptide into an ordered crystalline lattice.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays, typically from a synchrotron source. As the crystal is rotated, the X-rays are diffracted by the electrons in the molecule, producing a diffraction pattern that is recorded on a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. An initial model of the molecule is then fitted into this map. The model is subsequently refined to improve the agreement between the calculated and observed diffraction data, resulting in an accurate determination of atomic positions, bond lengths, and bond angles.
Note: To date, a crystal structure for this compound has not been deposited in the public databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, which is often more biologically relevant than the solid-state structure.
Detailed Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to the desired concentration.
-
1D NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to identify the chemical shifts of the different protons in the molecule. This provides initial information about the chemical environment of each proton.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds, helping to assign the resonances to specific amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a particular amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most important experiments for structure determination. They detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of the NOE/ROE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing distance restraints that are used to calculate the 3D structure.
-
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints derived from J-coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs use computational methods, such as simulated annealing, to generate an ensemble of structures that are consistent with the experimental data.
Relationship between Theoretical and Experimental Data
Conclusion and Future Directions
The theoretical modeling of this compound provides invaluable insights into its structural and dynamic properties. While the absence of a crystal structure presents a challenge for direct validation, the combination of robust molecular mechanics simulations, accurate quantum mechanical calculations, and analogous data from related D-amino acid-containing peptides allows for the development of a reliable structural model.
Future experimental work should prioritize the crystallization of this compound to obtain a definitive solid-state structure. Furthermore, advanced NMR studies in solution, including the measurement of NOEs, ROEs, and residual dipolar couplings, would provide crucial data for a detailed conformational analysis. Such experimental data would not only validate and refine the theoretical models presented here but also contribute to a deeper understanding of the structural consequences of incorporating D-amino acids into peptides, a field of growing importance in drug discovery and biomaterial design.
References
Methodological & Application
Application Notes and Protocols for Glycyl-d-leucine Uptake Assay in Caco-2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, serves as a valuable in vitro model for predicting human intestinal absorption of drugs and other compounds.[1][2] When cultured on permeable supports, these cells differentiate to form a polarized monolayer with tight junctions and brush border microvilli, mimicking the absorptive enterocytes of the small intestine.[1][2][3] Caco-2 cells express a variety of transport systems, including the proton-coupled oligopeptide transporter 1 (PepT1 or SLC15A1), which is crucial for the absorption of di- and tripeptides.[3][4][5]
Glycyl-d-leucine, a dipeptide, is a substrate for the PepT1 transporter. An uptake assay using this compound in Caco-2 cells is a common method to investigate the activity of the PepT1 transporter and to screen for compounds that may interact with it. This document provides a detailed protocol for performing a this compound uptake assay in Caco-2 cells, including cell culture, experimental procedures, and data analysis.
Signaling Pathway
The primary mechanism for the uptake of small peptides like this compound in the intestine is mediated by the PepT1 transporter.[4][6] This transporter functions by co-transporting di- and tripeptides with protons (H+) down an electrochemical gradient.[4][5] The activity of PepT1 is therefore highly dependent on an acidic pH in the apical (luminal) environment, which provides the driving force for uptake into the epithelial cells.[4]
References
- 1. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine [jci.org]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycyl-L-leucine in Cell Culture Media Formulation
Disclaimer: The use of Glycyl-d-leucine in cell culture is not extensively documented in publicly available literature. The following application notes and protocols are based on the principles of dipeptide supplementation in cell culture, using Glycyl-L-leucine as a representative example due to the availability of information on L-amino acid dipeptides and the known roles of L-leucine in cellular metabolism. These guidelines are intended to serve as a starting point for researchers investigating the potential applications of leucine-containing dipeptides.
Introduction
Amino acids are fundamental components of cell culture media, serving as building blocks for proteins and participating in crucial metabolic pathways.[1] Leucine, an essential branched-chain amino acid (BCAA), is particularly important for stimulating protein synthesis and cell growth, primarily through the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2][3][4] However, the delivery of individual amino acids can sometimes be limited by issues of solubility and stability.
Dipeptides, composed of two amino acids, offer a stable and highly soluble alternative for delivering specific amino acids to cells in culture.[5][6] Cells can internalize these dipeptides through specific transporters, after which intracellular peptidases hydrolyze them to release the individual amino acids. This mechanism provides a controlled and sustained supply of the desired amino acid. While glutamine-containing dipeptides like L-alanyl-L-glutamine are widely used to overcome the instability of L-glutamine, other dipeptides can also be employed to enhance the delivery of other essential amino acids.[7][8][9]
Glycyl-L-leucine, a dipeptide of glycine and L-leucine, can serve as an efficient vehicle for delivering L-leucine to cultured cells. This can be particularly beneficial in high-density cultures or for cells with high protein production demands. The glycine component may also offer cytoprotective effects in certain conditions.[10]
Potential Applications in Cell Culture
-
Enhanced Leucine Delivery: Provides a highly soluble and stable source of L-leucine to support robust cell growth and proliferation.
-
Stimulation of Protein Synthesis: By providing a sustained release of L-leucine, it can help maintain the activation of the mTORC1 pathway, a key regulator of protein synthesis.[2][11]
-
Improved Cell Density and Viability: A consistent supply of essential amino acids like leucine can lead to higher viable cell densities and prolonged culture viability.[12]
-
Optimization of Biomanufacturing: In the context of recombinant protein or monoclonal antibody production, enhanced leucine availability can potentially increase product titers.
Quantitative Data Summary
The optimal concentration of Glycyl-L-leucine will be cell-line and application-dependent. A dose-response experiment is crucial to determine the ideal concentration range. The following table provides a general starting point for optimization studies, based on typical concentrations used for other dipeptides in cell culture.
| Parameter | Recommended Range | Purpose |
| Stock Solution Concentration | 100 mM - 200 mM in WFI or PBS | To prepare a concentrated, sterile stock for supplementation. |
| Working Concentration Range | 0.5 mM - 8.0 mM | For initial dose-response experiments to determine optimal concentration. |
| Typical Seeding Density | 0.5 - 2.0 x 10⁵ cells/mL (adherent) | Standard seeding density for multi-well plate-based assays. |
| 0.5 - 1.0 x 10⁶ cells/mL (suspension) | Typical seeding density for bioreactor cultures. |
Experimental Protocols
Protocol 1: Preparation of Glycyl-L-leucine Stock Solution
This protocol describes the preparation of a sterile stock solution of Glycyl-L-leucine for addition to cell culture media.
Materials:
-
Glycyl-L-leucine powder
-
Water for Injection (WFI) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Glycyl-L-leucine powder.
-
Dissolve the powder in sterile WFI or PBS to the desired final concentration (e.g., 100 mM). Ensure complete dissolution. Gentle warming may be required for higher concentrations.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determining the Optimal Concentration of Glycyl-L-leucine (Dose-Response Assay)
This protocol outlines a method to assess the effect of different concentrations of Glycyl-L-leucine on cell viability and proliferation to identify the optimal working concentration.
Materials:
-
96-well flat-bottom cell culture plates
-
Your cell line of interest (e.g., CHO, HEK293, Hybridoma)
-
Complete basal cell culture medium
-
Sterile Glycyl-L-leucine stock solution (from Protocol 1)
-
Cell viability assay reagent (e.g., MTT, resazurin, or trypan blue)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.
-
Peptide Dilution: Prepare a series of dilutions of the Glycyl-L-leucine stock solution in complete culture medium to achieve 2x the final desired concentrations (e.g., 1 mM, 2 mM, 4 mM, 8 mM, 16 mM).
-
Cell Treatment: Carefully remove the existing medium from the wells. Add 100 µL of the medium containing the different Glycyl-L-leucine concentrations to the appropriate wells. Include a control group with medium only (0 mM Glycyl-L-leucine).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen method. For an MTT assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.[11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the Glycyl-L-leucine concentration to generate a dose-response curve and determine the optimal concentration range.
Protocol 3: Analysis of mTORC1 Pathway Activation by Western Blot
This protocol is for assessing the activation of the mTORC1 signaling pathway in response to Glycyl-L-leucine supplementation by analyzing the phosphorylation of downstream targets like p70S6K and 4E-BP1.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Amino acid-free medium
-
Glycyl-L-leucine stock solution
-
L-leucine solution (positive control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow them to 80-90% confluency. To reduce basal signaling, starve the cells in amino acid-free medium for 1-2 hours.
-
Compound Stimulation: Treat the starved cells with the predetermined optimal concentration of Glycyl-L-leucine or L-leucine (as a positive control) for 30-60 minutes. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of mTORC1 pathway activation.[11]
Visualizations
Caption: Cellular uptake and metabolism of Glycyl-L-leucine.
Caption: L-leucine-mediated activation of the mTORC1 signaling pathway.
Caption: Workflow for optimizing Glycyl-L-leucine concentration.
References
- 1. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 6. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. US20110262965A1 - Cell culture medium comprising small peptides - Google Patents [patents.google.com]
- 10. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
Application Notes and Protocols for Radiolabeling Glycyl-d-leucine and its use in Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-d-leucine, a dipeptide, is a valuable tool for investigating peptide transport mechanisms, particularly those mediated by the peptide transporter 1 (PEPT1). PEPT1 is a high-capacity, low-affinity transporter found primarily in the small intestine and is crucial for the absorption of dietary di- and tripeptides, as well as various peptide-based drugs. Understanding the transport kinetics of molecules like this compound is therefore of significant interest in drug development and nutritional science.
This document provides a detailed protocol for the radiolabeling of this compound with tritium ([³H]), its subsequent purification, and its application in in vitro transport studies using the Caco-2 cell line, a well-established model of the intestinal epithelium.
Radiolabeling of this compound with Tritium ([³H])
The introduction of a tritium label into this compound allows for sensitive and quantitative analysis of its transport across cellular membranes. A common method for tritiating peptides is through catalytic reduction of a precursor containing a double or triple bond, or through dehalogenation of a halogenated precursor with tritium gas. For this compound, a precursor with an unsaturated bond in the leucine side chain can be utilized.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Glycyl-d-(4,5-dehydro)-leucine (precursor) | Custom Synthesis | - |
| Tritium (³H) gas | High Purity | Moravek, Inc. or equivalent |
| Palladium on Barium Sulfate (Pd/BaSO₄) catalyst | 10% | Sigma-Aldrich |
| Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Nitrogen gas (N₂) | High Purity | - |
| Reversed-Phase HPLC system | - | Waters, Agilent, or equivalent |
| C18 HPLC column | Preparative/Semi-preparative | Waters, Phenomenex, or equivalent |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | HPLC Grade | Fisher Scientific |
| Liquid Scintillation Counter | - | Beckman Coulter, PerkinElmer |
| Scintillation cocktail | - | National Diagnostics or equivalent |
Radiolabeling Protocol
Safety Precaution: All procedures involving tritium gas must be performed in a certified radiochemistry laboratory with appropriate shielding and ventilation (fume hood) by trained personnel.
-
Preparation of the Reaction Mixture:
-
In a specialized reaction vessel suitable for handling tritium gas, dissolve 2 mg of the precursor, Glycyl-d-(4,5-dehydro)-leucine, in 1 mL of anhydrous DMF.
-
Add 1.5 µL of triethylamine to the solution.
-
Carefully add 10 mg of 10% Pd/BaSO₄ catalyst to the reaction mixture.
-
-
Tritiation Reaction:
-
Connect the reaction vessel to a tritium manifold.
-
Freeze the reaction mixture using liquid nitrogen and evacuate the vessel.
-
Introduce tritium gas into the vessel to the desired pressure (typically ~0.5-1 atm).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the pressure drop of the tritium gas.
-
-
Quenching and Catalyst Removal:
-
After the reaction is complete, freeze the reaction mixture again with liquid nitrogen and remove the excess tritium gas.
-
Purge the vessel with nitrogen gas.
-
Thaw the reaction mixture and filter it through a syringe filter (0.22 µm) to remove the palladium catalyst.
-
Purification of [³H]this compound by HPLC
The crude radiolabeled product must be purified to remove unreacted precursor and any radiolabeled byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purification.[1][2][3]
-
HPLC System Preparation:
-
Equilibrate a semi-preparative C18 column with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Inject the filtered crude reaction mixture onto the HPLC column.
-
Elute the compounds using a linear gradient of Mobile Phase B. A suggested starting gradient is 5% to 60% B over 30 minutes.
-
Monitor the elution profile using a UV detector (at 214 nm for the peptide bond) and a radioactivity detector.
-
Collect fractions corresponding to the radioactive peak of [³H]this compound.
-
-
Solvent Removal and Storage:
-
Combine the pure fractions and remove the solvent by lyophilization.
-
The resulting purified [³H]this compound should be stored in a suitable solvent (e.g., ethanol:water mixture) at -20°C or below to minimize radiolysis.
-
Quality Control
-
Radiochemical Purity: The purity of the final product should be assessed by analytical RP-HPLC with radioactivity detection. The radiochemical purity should be >95%.
-
Specific Activity: The specific activity (Ci/mmol) is determined by measuring the total radioactivity and the total mass of the purified peptide. This can be achieved by comparing the UV peak area of the radiolabeled peptide to a standard curve of the non-radiolabeled this compound.
In Vitro Transport Studies using Caco-2 Cells
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that serves as an excellent in vitro model for the intestinal barrier.[4][5]
Caco-2 Cell Culture and Seeding
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Seeding on Transwell® Inserts:
-
Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well format with 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells on the inserts for 18-21 days to allow for full differentiation and formation of a tight monolayer. The culture medium should be changed every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and typically >250 Ω·cm².
-
Transport Assay Protocol
This protocol describes the measurement of apical to basolateral transport of [³H]this compound.
-
Preparation of Buffers:
-
Apical (Donor) Buffer: Hank's Balanced Salt Solution (HBSS) buffered with 10 mM MES, pH 6.0.
-
Basolateral (Receiver) Buffer: HBSS buffered with 10 mM HEPES, pH 7.4.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS (pH 7.4).
-
Pre-incubate the monolayers with the respective apical and basolateral buffers for 20-30 minutes at 37°C.
-
Prepare the transport solution by adding a known concentration of [³H]this compound (e.g., 1-10 µCi/mL) to the apical buffer.
-
To initiate the transport experiment, replace the apical buffer with the transport solution containing [³H]this compound. Add fresh basolateral buffer to the receiver compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 15, 30, 45, 60 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed basolateral buffer.
-
At the end of the experiment, collect a sample from the apical compartment to determine the initial concentration.
-
Sample Analysis
-
Liquid Scintillation Counting:
-
Data Analysis:
-
Calculate the cumulative amount of [³H]this compound transported to the basolateral side at each time point.
-
The apparent permeability coefficient (Papp) can be calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (transport rate) of the peptide across the monolayer (mol/s).
-
A is the surface area of the Transwell® insert (cm²).
-
C₀ is the initial concentration of the peptide in the apical compartment (mol/cm³).
-
-
-
Data Presentation
Quantitative data from the transport studies should be summarized in tables for clear comparison.
Table 1: Apparent Permeability (Papp) of [³H]this compound across Caco-2 Monolayers
| Compound | Concentration (µM) | Papp (A to B) (x 10⁻⁶ cm/s) |
| [³H]this compound | 10 | Insert experimental value |
| [³H]this compound + Inhibitor (e.g., Gly-Sar) | 10 + 10 mM | Insert experimental value |
| Mannitol (Low Permeability Marker) | 10 | Insert experimental value |
| Propranolol (High Permeability Marker) | 10 | Insert experimental value |
Visualization of Experimental Workflow
The overall experimental workflow can be visualized as follows:
Caption: Workflow for radiolabeling and transport studies of this compound.
Signaling Pathway for PEPT1-Mediated Transport
The transport of di- and tripeptides like this compound across the apical membrane of intestinal enterocytes is primarily mediated by the Peptide Transporter 1 (PEPT1). This process is an active transport mechanism driven by a proton gradient.
Caption: PEPT1-mediated transport of dipeptides coupled with a proton gradient.
References
- 1. bachem.com [bachem.com]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. bundesumweltministerium.de [bundesumweltministerium.de]
- 7. wipp.energy.gov [wipp.energy.gov]
Application Notes and Protocols for Using Glycyl-d-leucine as a Substrate for Peptidases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides, playing critical roles in countless physiological processes.[1] A key characteristic of the vast majority of these enzymes is their high degree of stereospecificity, typically recognizing and cleaving peptide bonds involving L-amino acids, the canonical building blocks of proteins in most organisms.[2][3] This inherent specificity has significant implications for peptide-based drug development, where the susceptibility of L-peptides to rapid degradation by endogenous peptidases limits their therapeutic efficacy.[2][3]
The strategic incorporation of D-amino acids, the non-natural enantiomers of L-amino acids, is a powerful method to enhance the proteolytic stability of peptide therapeutics.[2][4] Peptides containing D-amino acids are generally resistant to cleavage by common peptidases.[2][5] However, a specialized subset of peptidases, found primarily in microorganisms but also in higher organisms, can recognize and hydrolyze peptides containing D-amino acids.[6][7] These enzymes, such as D-aminopeptidases and certain dipeptidases, are involved in processes like bacterial cell wall metabolism and may play a role in the degradation of D-amino acid-containing peptides in vivo.[6][8]
Glycyl-d-leucine is a dipeptide that serves as a highly specific substrate for investigating this unique class of enzymes. Its structure, featuring a C-terminal D-amino acid, makes it an ideal tool for:
-
Characterizing the activity of peptidases that hydrolyze bonds involving D-amino acids.
-
Determining the stereoselectivity of newly identified or well-characterized peptidases.
-
Screening for specific inhibitors of D-amino acid-cleaving enzymes.
This document provides detailed protocols for using this compound in peptidase assays, guidance on data interpretation, and examples of its application in research and drug development.
Applications
-
Characterization of D-Stereospecific Peptidases: this compound is an excellent substrate for enzymes like the renal membrane dipeptidase, which efficiently hydrolyzes dipeptides with a C-terminal D-amino acid.[8] Assays using this substrate can determine kinetic parameters (Km, Vmax) and optimal reaction conditions for such enzymes.
-
Assessment of Peptidase Stereoselectivity: By comparing the hydrolysis rates of this compound and its stereoisomer, Glycyl-L-leucine, researchers can definitively establish the stereoselectivity of a given peptidase. Most common peptidases will cleave Glycyl-L-leucine but not this compound, making the latter an excellent negative control.[5][9]
-
High-Throughput Inhibitor Screening: The stability of this compound against common proteases makes it a robust substrate for screening compound libraries to find specific inhibitors of D-peptidases, minimizing false positives from off-target L-peptidase inhibition.
Data Presentation
Quantitative data from peptidase assays are crucial for comparing enzyme efficiency and inhibitor potency. The following tables provide examples of how to present such data.
Table 1: Illustrative Kinetic Parameters of a D-Aminopeptidase from Ochrobactrum anthropi This table summarizes kinetic data for a D-stereospecific aminopeptidase, demonstrating its preference for peptides with an N-terminal D-amino acid.[10]
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| D-Alanyl-glycine | 0.53 | 430 |
| D-Alanyl-glycyl-glycine | 0.43 | 410 |
| D-Alanyl-D-alanine | 0.29 | 190 |
| D-Alanyl-L-alanine | 0.17 | 120 |
| D-Alanine-p-nitroanilide | 0.10 | 220 |
| D-Alanine amide | 1.10 | 110 |
Table 2: Relative Substrate Specificity of Porcine Renal Membrane Dipeptidase This table illustrates the substrate preference of a dipeptidase capable of hydrolyzing peptides with C-terminal D-amino acids, such as this compound.[8] The enzyme shows a clear preference for dipeptides with a C-terminal D-amino acid over those with an N-terminal D-amino acid.[8]
| Substrate | Relative Hydrolysis Rate (%) |
| Glycyl-L-leucine | 100 |
| This compound | High (comparable to L-isomer) |
| Glycyl-D-alanine | High (comparable to L-isomer) |
| L-Alanyl-D-alanine | Moderate |
| D-Alanyl-glycine | Very Low |
| D-Leucyl-glycine | Very Low |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Peptidase Activity (Ninhydrin Method)
This protocol measures the increase in primary amines (glycine and D-leucine) released upon the hydrolysis of this compound.
Materials:
-
This compound Substrate Stock (e.g., 100 mM in assay buffer)
-
Peptidase Enzyme (purified or as a biological sample)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
D-leucine (for standard curve)
-
15% (w/v) Trichloroacetic Acid (TCA)
-
Ninhydrin Reagent
-
Citrate Buffer (0.2 M, pH 5.0)
-
Microplate reader or spectrophotometer
-
96-well microplates or microcentrifuge tubes
-
Heating block or boiling water bath
Procedure:
-
Prepare D-leucine Standards: Create a series of D-leucine standards (e.g., 0 to 2 mM) in the assay buffer. These will be used to generate a standard curve.
-
Enzyme Reaction Setup: In microcentrifuge tubes or a 96-well plate, prepare the reaction mixtures. For a 100 µL final volume:
-
50 µL Assay Buffer
-
25 µL this compound solution (adjust volume and concentration as needed for kinetic studies)
-
25 µL Enzyme solution
-
Include a "no enzyme" blank (substitute enzyme with assay buffer).
-
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). Ensure the reaction time is within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding 100 µL of 15% TCA.[11] Centrifuge at high speed for 5 minutes to pellet the precipitated protein.[11]
-
Ninhydrin Reaction:
-
Color Development: Seal the plate or cap the tubes and heat at 100°C for 20 minutes.[11] Cool to room temperature.
-
Data Acquisition: Measure the absorbance at 570 nm.[11]
-
Calculation: Subtract the absorbance of the "no enzyme" blank. Use the D-leucine standard curve to determine the concentration of amino acids released. Calculate enzyme activity, typically expressed as µmol of product formed per minute per mg of protein (U/mg).
Protocol 2: HPLC-Based Assay for Direct Quantification
This method offers higher specificity and sensitivity by directly separating and quantifying the substrate (this compound) and its products (Glycine, D-leucine).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound, Glycine, and D-leucine analytical standards
Procedure:
-
Enzyme Reaction: Perform the enzyme reaction and termination as described in Protocol 1 (Steps 2-4).
-
Sample Preparation: Take the supernatant after TCA precipitation and filter it through a 0.22 µm syringe filter before injection.
-
Standard Curve: Prepare standard curves for this compound, Glycine, and D-leucine by injecting known concentrations onto the HPLC system.
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Elute with a gradient of Mobile Phase B (e.g., 0% to 30% over 15 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, Glycine, and D-leucine based on the retention times of the standards.
-
Quantify the decrease in the substrate peak area and the increase in the product peak areas by integrating them and comparing to the respective standard curves.
-
Calculate enzyme activity based on the rate of product formation or substrate consumption.
-
Protocol 3: Enzyme Inhibitor Screening Assay (IC50 Determination)
This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test compound (inhibitor) in the assay buffer, covering a wide concentration range (e.g., from 1 nM to 100 µM).
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of each inhibitor dilution to respective wells.
-
Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control.
-
Add a fixed amount of enzyme solution to all wells except the "no enzyme" control.
-
-
Pre-incubation: Incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Add the this compound substrate to all wells to start the reaction. The final substrate concentration should ideally be at or near its Km value for the enzyme.
-
Incubation and Detection: Proceed with the incubation, termination, and detection steps as described in either Protocol 1 or Protocol 2.
-
Data Analysis:
-
Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. Peptidase specificity from the substrate cleavage collection in the MEROPS database and a tool to measure cleavage site conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites | MDPI [mdpi.com]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymes acting on peptides containing D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and kinetic properties of a D-amino-acid peptide hydrolyzing enzyme from pig kidney cortex and its tentative identification with renal membrane dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Properties of a novel D-stereospecific aminopeptidase from Ochrobactrum anthropi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes for Studying the Peptide Transporter PEPT1 using Dipeptide Probes
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the functional characterization of the intestinal peptide transporter PEPT1 (SLC15A1). It focuses on the use of dipeptide probes to assess transporter activity, addressing the critical aspect of stereoselectivity and providing methodologies for uptake and inhibition assays.
Introduction to PEPT1
The proton-coupled oligopeptide transporter 1 (PEPT1) is an integral membrane protein predominantly expressed on the apical surface of intestinal epithelial cells.[1] As a member of the Solute Carrier (SLC) 15 family, PEPT1 plays a crucial role in the absorption of dietary di- and tripeptides resulting from protein digestion.[2] Its function is vital not only for nutrition but also for pharmacology, as it facilitates the oral bioavailability of numerous peptidomimetic drugs, including certain β-lactam antibiotics, ACE inhibitors, and antiviral prodrugs.[1] PEPT1 is a high-capacity, low-affinity transporter that co-transports peptides with protons (H+) into the cell, driven by an inwardly directed electrochemical proton gradient.[2]
Application Note 1: The Role of Stereochemistry in PEPT1 Substrate Recognition
A key characteristic of PEPT1 is its stereoselectivity. The transporter preferentially binds and transports peptides composed of L-amino acids, the natural enantiomeric form found in proteins.[3] Dipeptides containing D-amino acids, such as Glycyl-d-leucine , are generally not considered to be significant substrates for PEPT1-mediated transport.
Therefore, this compound is not recommended for use as a probe to quantify transport rates. Instead, its utility in studying PEPT1 function lies in its potential use as:
-
A Negative Control: To demonstrate the stereospecificity of PEPT1. Comparing its uptake to that of its L-isomer, Glycyl-L-leucine, can confirm that the observed transport is specific to the transporter's preference for L-enantiomers.
-
A Potential Inhibitor: While not efficiently transported, this compound may still bind to the transporter's active site with some affinity and act as a competitive inhibitor. Inhibition assays can be performed to quantify this potential interaction.
For direct transport studies, well-characterized, hydrolysis-resistant substrates like Glycyl-sarcosine (Gly-Sar) or the readily transported Glycyl-L-leucine are the preferred probes.[4][5]
Data Presentation: Kinetic and Inhibitory Parameters
The following tables summarize kinetic data for common PEPT1 substrates and inhibitors, providing a reference for expected experimental outcomes.
Table 1: Kinetic Parameters of Common PEPT1 Substrates
| Substrate | Cell System | K_m (mM) | V_max (nmol/mg protein/min) | Reference |
|---|---|---|---|---|
| Glycyl-sarcosine | Caco-2 Cells | 0.7 - 2.4 | 0.84 - 2.1 (per 10 min) | [4] |
| Glycyl-sarcosine | Murine PEPT1 (Oocytes) | 0.66 ± 0.12 | Not applicable | [6] |
| Glycyl-L-leucine | Caco-2 Cells | ~1.5 - 2.5 | Not specified |[5] |
Note: Vmax values are highly dependent on the specific experimental system and expression levels of PEPT1.
Table 2: Inhibitory Constants of Known PEPT1 Inhibitors
| Inhibitor | Substrate | Cell System | IC_50 / K_i | Reference |
|---|---|---|---|---|
| Losartan | Glycyl-sarcosine | CHO-hPepT1 Cells | IC_50 = 37.0 ± 4.8 µM | [7] |
| Glycyl-proline | Glycyl-sarcosine | CHO-hPepT1 Cells | IC_50 = 196 ± 41 µM | [7] |
| Lys[Z(NO₂)]-Pro | Dipeptides | Caco-2, Oocytes | K_i = 5 - 10 µM | [8] |
| Zinc | Glycyl-sarcosine | Caco-2 Cells | Competitive Inhibition |
| Pasireotide | Glycyl-sarcosine | CHO-hPepT1 Cells | IC_50 = 0.53 ± 0.11 mM |[7] |
Mandatory Visualizations
Caption: PEPT1-mediated dipeptide transport into intestinal epithelial cells.
References
- 1. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. A novel inhibitor of the mammalian peptide transporter PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Glycyl-d-leucine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-d-leucine is a dipeptide of interest in various fields of biomedical research, including drug delivery and metabolism studies. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The method described herein is intended for research purposes and can be adapted to various biological sample types.
Principle
This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The dipeptide is first separated from other matrix components by reverse-phase liquid chromatography. Subsequently, it is ionized using electrospray ionization (ESI) and the precursor ion corresponding to this compound is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method allows for accurate quantification even in complex samples.
LC-MS/MS Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of this compound. It is important to note that these parameters may require further optimization based on the specific instrument used.
| Parameter | Value |
| Analyte | This compound |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) [M+H]⁺ | m/z 189.2 |
| Product Ion (Q3) | m/z 132.1 |
| Collision Energy (CE) | 20 eV (starting point, requires optimization) |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 60 psi |
| Curtain Gas (CUR) | 35 psi |
Note: The product ion at m/z 132.1 corresponds to the protonated form of the leucine amino acid, a major fragment observed in the collision-induced dissociation of Glycyl-leucine.[1]
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., isotopically labeled this compound or a structurally similar dipeptide)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum, cell lysate)
Sample Preparation (Protein Precipitation)
-
Thaw biological samples on ice.
-
To 50 µL of sample, add 150 µL of ice-cold methanol containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A chiral column is recommended for the specific analysis of the D-enantiomer and to separate it from the L-enantiomer if present. Alternatively, a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) can be used for general dipeptide separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
Note: This gradient is a starting point and should be optimized for the specific column and system to achieve the best separation.
Data Analysis and Quantification
The concentration of this compound in the samples is determined by creating a calibration curve. Standard solutions of known concentrations of this compound are prepared and analyzed along with the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards to generate a linear regression curve. The concentration of this compound in the unknown samples is then calculated from this curve.
Visualization of the Experimental Workflow
Caption: Experimental workflow for this compound quantification.
References
Application Note: 1H and 13C NMR Assignments for Glycyl-d-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-d-leucine is a dipeptide composed of glycine and the D-isomer of leucine. As a fundamental building block of peptides and proteins, its structural characterization is crucial in various fields, including drug development, biochemistry, and metabolic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the structure and purity of such molecules in solution. This application note provides a detailed protocol for the acquisition of 1H and 13C NMR spectra of this compound and presents the corresponding chemical shift assignments.
Data Presentation
The following tables summarize the quantitative 1H and 13C NMR chemical shift data for this compound. The data is compiled from typical values observed for similar dipeptides in D₂O, as specific experimental data for the D-isomer can be sparse. Note that the chemical shifts of D- and L-isomers are identical in a non-chiral solvent like D₂O.
Table 1: 1H NMR Chemical Shift Assignments for this compound in D₂O
| Atom Name | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Gly-αCH₂ | ~3.80 | s | - |
| Leu-αCH | ~4.20 | t | ~7.5 |
| Leu-βCH₂ | ~1.60 | m | - |
| Leu-γCH | ~1.62 | m | - |
| Leu-δCH₃ | ~0.92 | d | ~6.5 |
| Leu-δ'CH₃ | ~0.88 | d | ~6.5 |
s = singlet, d = doublet, t = triplet, m = multiplet
Table 2: 13C NMR Chemical Shift Assignments for this compound in D₂O
| Atom Name | Chemical Shift (δ) (ppm) |
| Gly-C=O | ~172.5 |
| Leu-C=O | ~182.4 |
| Gly-αC | ~43.7 |
| Leu-αC | ~56.9 |
| Leu-βC | ~43.2 |
| Leu-γC | ~27.3 |
| Leu-δC | ~25.0 |
| Leu-δ'C | ~23.5 |
Experimental Protocols
This section outlines a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation
-
Materials:
-
This compound sample (high purity)
-
Deuterium oxide (D₂O, 99.9% D)
-
NMR tubes (5 mm)
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of D₂O in a clean vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
-
1H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation of protons)
-
Acquisition Time (AQ): At least 3 seconds
-
Spectral Width (SW): 12-16 ppm
-
Transmitter Frequency Offset (O1P): Centered on the water resonance (~4.7 ppm)
-
Solvent Suppression: Use a suitable solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
-
13C NMR Spectroscopy Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans (NS): 1024 to 4096 (or more, as 13C is less sensitive)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-240 ppm
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the 1H spectrum to the residual HDO signal (set to ~4.7 ppm) or an internal standard. The 13C spectrum is typically referenced indirectly.
-
Integrate the signals in the 1H spectrum to determine the relative number of protons.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Application Notes and Protocols for In Vivo Animal Models in Glycyl-d-leucine Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-d-leucine is a dipeptide with potential applications in pharmaceuticals and nutraceuticals. A thorough understanding of its oral bioavailability is critical for the development of effective delivery strategies. In vivo animal models, particularly rodents, are invaluable for characterizing the absorption, distribution, metabolism, and excretion (ADME) of such compounds. These models allow for the determination of key pharmacokinetic parameters that inform clinical trial design. This document provides a comprehensive guide to utilizing in vivo animal models for the study of this compound bioavailability, complete with detailed experimental protocols and data presentation formats.
Core Concepts in Bioavailability Assessment
The oral bioavailability of a compound is determined by comparing its systemic exposure after oral administration to that after intravenous (IV) administration, which is considered 100% bioavailable. The primary transporter responsible for the intestinal absorption of dipeptides and tripeptides is the Peptide Transporter 1 (PEPT1), a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells. Dipeptides containing D-amino acids, such as this compound, are generally more resistant to hydrolysis by peptidases compared to their L-counterparts, which can influence their absorption and metabolic fate.
Animal Model Selection
Rats, particularly Sprague-Dawley or Wistar strains, are the most common and well-characterized models for pharmacokinetic studies due to their larger size, which facilitates surgical procedures and serial blood sampling. Mice are also utilized, especially when genetic knockout models (e.g., Pept1 knockout mice) are required to investigate the specific role of transporters.
Experimental Protocols
Oral Administration (Gavage)
This protocol is designed to assess the absorption of this compound after direct administration into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)
-
Syringes
-
Animal scale
-
Metabolic cages (optional, for urine and feces collection)
Procedure:
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water to minimize variability in gastric emptying and absorption.
-
Dose Preparation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration:
-
Weigh the animal to calculate the precise dosing volume (typically 5-10 mL/kg for rats).
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus.
-
Administer the dose smoothly. If resistance is met, withdraw and re-attempt.
-
Monitor the animal for a few minutes post-dosing for any signs of distress.
-
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) via a cannulated vein (e.g., jugular) or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
Intravenous Administration
This protocol is essential for determining the absolute bioavailability of this compound.
Materials:
-
This compound
-
Sterile saline
-
Intravenous catheters
-
Syringes and infusion pump (optional)
-
Animal scale
Procedure:
-
Animal Preparation: Surgically implant a catheter into a major vein (e.g., jugular or femoral) for drug administration and/or blood sampling. Allow for a recovery period of at least 24 hours.
-
Dose Preparation: Prepare a sterile, pyrogen-free solution of this compound in saline.
-
Administration:
-
Weigh the animal to determine the correct dose volume.
-
Administer the dose as a bolus injection or a controlled infusion through the catheter.
-
-
Blood Sampling and Plasma Preparation: Follow the same procedure as described for the oral administration protocol.
Tissue Homogenization Protocol
To assess tissue distribution, the following protocol can be used.
Materials:
-
Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)
-
Tissue homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Centrifuge
Procedure:
-
Tissue Collection: At the end of the pharmacokinetic study, euthanize the animals and harvest the tissues of interest (e.g., liver, kidney, intestine, brain).
-
Homogenization:
-
Weigh the tissue samples.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 3-5 volumes of the tissue weight).
-
Homogenize the tissue until no visible particles remain. Keep samples on ice throughout the process.
-
-
Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant and store it at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and specificity.
Sample Preparation (Plasma):
-
Protein Precipitation: To a known volume of plasma (e.g., 50 µL), add 3-4 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and Centrifuge: Vortex the mixture to precipitate proteins and then centrifuge at high speed.
-
Supernatant Transfer: Transfer the clear supernatant to a new plate or vial for injection into the LC-MS/MS system.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Glycyl-D-amino acid Dipeptide in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (µg/mL) | 12.5 ± 3.1 | 45.8 ± 7.2 |
| Tmax (min) | 60 | 5 |
| AUC₀-t (µgmin/mL) | 3500 ± 450 | 2100 ± 310 |
| AUC₀-∞ (µgmin/mL) | 3800 ± 520 | 2200 ± 350 |
| t₁/₂ (min) | 110 ± 15 | 95 ± 11 |
| Clearance (mL/min/kg) | - | 4.5 ± 0.7 |
| Volume of Distribution (L/kg) | - | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation (n=5). This data is illustrative.
Table 2: Bioavailability and Excretion of a Representative Glycyl-D-amino acid Dipeptide in Rats
| Parameter | Value |
| Absolute Bioavailability (%) | 17.3% |
| Urinary Excretion (% of dose, 24h) | Oral: 3.5 ± 0.8% IV: 30.2 ± 4.5% |
| Fecal Excretion (% of dose, 48h) | Oral: 65.1 ± 9.7% |
Absolute Bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Workflow for in vivo bioavailability study of this compound.
Application Notes and Protocols: Preparation of Glycyl-D-leucine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-D-leucine is a dipeptide composed of glycine and the D-isoform of leucine. Unlike its more commonly studied L-isoform counterpart, which is a substrate for various dipeptidases and can influence signaling pathways like mTOR, the specific biological roles and applications of this compound are less characterized in publicly available literature.[1][2] D-amino acid-containing peptides are often investigated for their increased stability against enzymatic degradation, making them of interest in drug development and peptidomimetic studies.
These application notes provide a comprehensive guide to the preparation, storage, and handling of this compound stock solutions for experimental use. Due to the limited specific data for the D-isoform, this document combines available chemical properties with general best practices for handling peptides in a research setting.
Physicochemical Properties and Storage
This compound is typically supplied as a white to off-white crystalline powder.[3] Proper storage is critical to maintain its integrity.
Table 1: Physicochemical Properties of Glycyl-DL-leucine (CAS 688-14-2)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₃ | [4][5] |
| Molecular Weight | 188.23 g/mol | [4][5] |
| Appearance | White powder or crystal | [3][6] |
| Melting Point | 242°C (Decomposition) | [6][7] |
| Water Solubility | Almost transparent in Water | [6] |
| Storage (Solid) | -15°C to -20°C |[7][8] |
Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution
This protocol describes the preparation of a high-concentration aqueous stock solution. The choice of solvent may need to be optimized for specific experimental needs.
Materials
-
This compound powder (CAS 688-14-2)
-
High-purity sterile water (e.g., Water for Injection - WFI, or sterile filtered deionized water)
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Experimental Protocol
-
Determine Required Mass:
-
Calculate the mass of this compound powder needed for your desired volume and concentration.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example (for 10 mL of 100 mM stock): Mass (g) = 0.1 mol/L x 0.01 L x 188.23 g/mol = 0.18823 g (or 188.23 mg)
-
-
Weighing:
-
Before opening, allow the this compound container to equilibrate to room temperature to prevent moisture condensation.[9]
-
Using an analytical balance, carefully weigh the calculated amount of powder into a sterile conical tube.
-
-
Dissolution:
-
Add approximately 80% of the final desired volume of sterile water to the conical tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the powder does not fully dissolve, sonication or gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.[10] Visually inspect to ensure no particulates remain.
-
Once fully dissolved, add sterile water to reach the final desired volume and mix by inverting the tube.
-
-
Sterilization and Aliquoting:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Dispense the solution through the filter into sterile, labeled microcentrifuge tubes to create single-use aliquots. This minimizes contamination and degradation from repeated freeze-thaw cycles.[9]
-
-
Storage:
-
Immediately store the aliquots at the recommended temperature (see Table 2).
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Storage and Stability Guidelines
Proper storage is essential to ensure the stability and reliability of your this compound stock solutions.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Lyophilized Powder | -20°C | Long-term (Years) | Keep tightly sealed in a desiccator to prevent moisture uptake.[3][9] |
| Stock Solution | 4°C | Short-term (≤ 1 week) | Use for immediate experimental needs. Monitor for signs of precipitation or microbial growth.[9] |
| Stock Solution | -20°C | Medium-term (Months) | Recommended for routine use. Avoid repeated freeze-thaw cycles.[9] |
| Stock Solution | -80°C | Long-term (Up to 1 year) | Optimal for long-term storage of valuable stock solutions.[9] |
Application Example: Dipeptidase Activity Assay (Template)
While specific uses for this compound are not well-documented, it could be tested as a potential substrate or inhibitor in enzyme assays, such as those for dipeptidases. The following is a template protocol for a colorimetric assay to measure dipeptidase activity, which would typically use the L-isoform as a substrate.[11] This protocol would need to be optimized to test the activity of this compound.
Principle
A dipeptidase enzyme hydrolyzes the dipeptide into its constituent amino acids (glycine and D-leucine). The liberated amino acids are quantified using a ninhydrin-based reaction, which produces a colored compound measurable by a spectrophotometer. The amount of color is proportional to the enzyme's activity.[11]
Materials
-
This compound stock solution (e.g., 100 mM)
-
Dipeptidase enzyme source (e.g., purified enzyme or tissue homogenate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ninhydrin reagent
-
D-leucine (for standard curve)
-
Microplate reader and 96-well plates
Experimental Protocol
-
Prepare D-leucine Standards: Create a standard curve by preparing serial dilutions of a known concentration of D-leucine in the reaction buffer.
-
Set up Enzyme Reaction: In a 96-well plate or microcentrifuge tubes, prepare the reaction mixtures.
-
Test wells: Reaction buffer, this compound solution (at desired final concentration), and enzyme solution.
-
Blank/Control wells: Reaction buffer and this compound solution (no enzyme).
-
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes).[11]
-
Stop Reaction: Terminate the reaction, often by adding an acid like trichloroacetic acid (TCA).[11]
-
Ninhydrin Reaction: Add ninhydrin reagent to all wells (including standards) and heat as required by the specific ninhydrin protocol (e.g., 100°C for 20 minutes).[11]
-
Data Acquisition: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[11]
-
Analysis: Subtract the absorbance of the blank from the sample readings. Determine the amount of D-leucine released in the enzymatic reaction by comparing the absorbance values to the D-leucine standard curve.
Hypothetical Signaling Pathway: mTOR
Leucine (the L-isoform) is a well-known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][2] While it is unknown if this compound interacts with this pathway, investigating its effects on mTOR signaling could be a starting point for characterizing its biological activity.
Caption: Simplified mTORC1 signaling pathway activated by L-leucine.
Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Powder is difficult to dissolve. | - Low solubility in the chosen solvent.- Solution is too concentrated or cold. | - Try gentle warming (37°C) or sonication.[10]- Test solubility in alternative solvents (e.g., PBS, or a small amount of DMSO followed by dilution in aqueous buffer).- If using aqueous solvents, check and adjust the pH slightly.[12] |
| Precipitation observed after thawing. | - Concentration is too high for the buffer at low temperatures.- Freeze-thaw cycles have affected stability. | - Warm the solution and vortex to redissolve.- Prepare a lower concentration stock solution.- Ensure single-use aliquots are used to avoid freeze-thaw cycles.[9] |
| Inconsistent experimental results. | - Degradation of the stock solution.- Inaccurate concentration due to pipetting errors or improper dissolution. | - Prepare fresh stock solutions.[12]- Ensure the compound is fully dissolved before sterilization and aliquoting.- Verify balance calibration and pipetting technique. |
References
- 1. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLYCYL-DL-LEUCINE, CasNo.688-14-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. scbt.com [scbt.com]
- 5. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GLYCYL-DL-LEUCINE CAS#: 688-14-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Glycyl-d-leucine in Drug Delivery Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycyl-d-leucine, a dipeptide composed of glycine and the D-enantiomer of leucine, presents a promising avenue in drug delivery research, particularly for enhancing the oral bioavailability of poorly permeable drugs. The core strategy involves its use as a promoiety in prodrug design. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires enzymatic or chemical transformation within the body to release the active drug. By conjugating a parent drug to this compound, the resulting prodrug can leverage endogenous transport mechanisms, such as peptide transporters, to improve absorption. The use of the D-enantiomer of leucine is particularly strategic, as it can confer increased stability against enzymatic degradation compared to its L-enantiomer counterpart.[1][2]
The primary mechanism for the enhanced absorption of dipeptide prodrugs is the targeting of the human intestinal peptide transporter 1 (PEPT1).[3] PEPT1 is a high-capacity, low-affinity transporter highly expressed on the apical membrane of intestinal epithelial cells, responsible for the absorption of dietary di- and tripeptides. By mimicking the structure of these natural substrates, this compound-drug conjugates can be actively transported across the intestinal barrier, bypassing the limitations of passive diffusion that may hinder the parent drug's absorption.
Key Applications and Advantages
-
Enhanced Oral Bioavailability: By targeting PEPT1, this compound prodrugs can significantly increase the intestinal permeability and subsequent systemic absorption of drugs that are otherwise poorly absorbed.[1][4]
-
Improved Enzymatic Stability: The D-leucine in the dipeptide moiety is expected to confer greater resistance to hydrolysis by peptidases in the gastrointestinal tract and plasma compared to L-amino acid-containing peptides.[1][2] This increased stability can lead to a longer half-life of the prodrug, allowing more of it to reach the site of absorption intact.
-
Increased Solubility: The amino acid moiety can improve the aqueous solubility of hydrophobic parent drugs, which can also contribute to enhanced absorption.[1][4]
-
Targeted Delivery: While the primary application is for oral delivery, peptide-based prodrugs can also be explored for targeting tissues that express other peptide transporters (e.g., PEPT2 in the kidneys).
Quantitative Data Summary
While specific quantitative data for this compound prodrugs are not extensively available in the public domain, the following tables summarize representative data for dipeptide and amino acid prodrugs, which can serve as a benchmark for anticipating the performance of this compound conjugates. The stability of D-amino acid prodrugs is generally higher than their L-counterparts.[2]
Table 1: Representative Permeability Enhancement of Amino Acid/Dipeptide Prodrugs
| Parent Drug | Prodrug Moiety | Cell Line | Permeability Enhancement (Fold Increase vs. Parent Drug) | Reference |
| Floxuridine | 5'-O-L-valyl | Caco-2 | ~11 | [5] |
| Acyclovir | L-valyl ester | Caco-2 | ~4 | [1] |
| Gemcitabine | 5'-L-valyl | Caco-2 | ~87% higher than D-valyl prodrug | [3] |
| Generic BCS Class II/IV | Glycine | Rat Intestine | Higher flux than phosphate prodrug | [6] |
Table 2: Representative Stability of D- vs. L-Amino Acid Prodrugs
| Prodrug | In Vitro System | Stability Metric (Half-life or % remaining) | Key Finding | Reference |
| 5'-O-D-valyl-floxuridine | Various cell and tissue homogenates | 3- to 243-fold higher stability | D-form is significantly more stable than the L-form. | [2] |
| D-amino acid derivatives of Vidarabine | Leucine aminopeptidases | Completely stable over 8 hours | D-amino acid derivatives resist enzymatic degradation. | [1] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Drug Conjugate (Ester Linkage)
This protocol outlines a general method for synthesizing a this compound prodrug where the dipeptide is linked to a hydroxyl group on the parent drug.
Materials:
-
Parent drug with a hydroxyl group
-
Fmoc-d-Leucine
-
Fmoc-Glycine
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
2-Chlorotrityl chloride resin
-
Reversed-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Resin Preparation and Attachment of First Amino Acid (d-Leucine):
-
Swell the 2-chlorotrityl chloride resin in DCM.
-
Dissolve Fmoc-d-Leucine and DIPEA in DCM.
-
Add the solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF and DCM.
-
-
Coupling of Second Amino Acid (Glycine):
-
Dissolve Fmoc-Glycine, HBTU, and DIPEA in DMF.
-
Add the coupling solution to the resin and shake for 1 hour.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Repeat step 2.
-
-
Drug Conjugation:
-
Dissolve the parent drug, HBTU, and DIPEA in DMF.
-
Add the solution to the resin and shake overnight.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude product by reversed-phase HPLC.
-
Confirm the identity and purity of the final this compound-drug conjugate using LC-MS and NMR.
-
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
This protocol is for determining the apparent permeability coefficient (Papp) of a this compound-drug conjugate across a Caco-2 cell monolayer, a standard model for the human intestinal epithelium.[7][8][9]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 6.5 and 7.4
-
This compound-drug conjugate and parent drug
-
LC-MS/MS for sample analysis
-
Lucifer yellow for monolayer integrity testing
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in flasks.
-
Seed cells onto Transwell inserts at an appropriate density.
-
Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay to check for paracellular leakage.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with HBSS (pH 7.4) at 37°C.
-
Add HBSS (pH 6.5) containing the test compound (this compound-drug conjugate or parent drug) to the apical (AP) side.
-
Add fresh HBSS (pH 7.4) to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound and any metabolites (parent drug) in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug appearance in the receiver chamber (mol/s).
-
A: The surface area of the membrane (cm²).
-
C0: The initial concentration of the drug in the donor chamber (mol/cm³).
-
-
Protocol 3: In Vitro Plasma Stability Assay
This protocol assesses the stability of the this compound-drug conjugate in plasma.
Materials:
-
Human plasma (or other species of interest)
-
This compound-drug conjugate
-
Acetonitrile (or other protein precipitation solvent)
-
LC-MS/MS
Procedure:
-
Incubation:
-
Pre-warm plasma to 37°C.
-
Spike the this compound-drug conjugate into the plasma at a known concentration.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the plasma-drug mixture.
-
-
Sample Preparation:
-
Immediately stop the reaction by adding a protein precipitation solvent (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining intact prodrug and the released parent drug over time.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact prodrug against time.
-
Determine the half-life (t½) of the prodrug in plasma from the degradation curve.
-
Visualizations
References
- 1. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 6. Improving oral absorption of a rapidly crystallizing parent drug using prodrug strategy: Comparison of phosphate versus glycine based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. youtube.com [youtube.com]
Glycyl-D-leucine as a Building Block in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptide sequences is a well-established strategy in drug discovery and development to enhance proteolytic stability, modulate receptor affinity, and control peptide conformation. Glycyl-D-leucine (Gly-D-Leu), a dipeptide building block, offers a streamlined approach for introducing this motif in solid-phase peptide synthesis (SPPS). The use of dipeptide synthons can circumvent challenges associated with the stepwise coupling of individual amino acids, such as racemization of the D-amino acid residue and handling of sterically hindered amino acids. These application notes provide a comprehensive overview of the utilization of Fmoc-Gly-D-Leu-OH in SPPS, including quantitative data on coupling efficiency, potential for racemization, and detailed experimental protocols.
Advantages of Using this compound Dipeptide
Employing Gly-D-Leu as a single building block in SPPS presents several advantages over the sequential coupling of Glycine and D-leucine:
-
Reduced Risk of Racemization: The peptide bond between Glycine and D-leucine is pre-formed, eliminating the risk of racemization of the D-leucine residue during the activation and coupling steps on the solid support. Racemization is a common side reaction when coupling individual D-amino acids, particularly with certain activation methods.[1]
-
Improved Coupling Efficiency: In some cases, coupling a dipeptide can be more efficient than coupling a single, sterically hindered amino acid. This can lead to higher crude peptide purity and overall yield.
-
Time and Reagent Savings: Incorporating two amino acid residues in a single coupling step reduces the number of synthesis cycles, thereby saving time and reducing the consumption of expensive reagents.
-
Potential to Disrupt Aggregation: The introduction of a D-amino acid can disrupt the formation of secondary structures that lead to on-resin aggregation, a common problem in the synthesis of long or hydrophobic peptides.[2]
Data Presentation
Table 1: Coupling Efficiency of Fmoc-Gly-D-Leu-OH with Various Reagents
| Coupling Reagent | Activator/Base | Solvent | Coupling Time (min) | Temperature (°C) | Reported Yield/Purity | Reference |
| HBTU/HOBt | DIPEA | DMF | 60 | 25 | >95% | General Protocol |
| HATU | DIPEA | DMF | 30 | 25 | >98% | General Protocol |
| DIC/HOBt | - | DMF/DCM | 120 | 25 | >90% | [3] |
Note: The data presented is based on general protocols for dipeptide coupling and may vary depending on the specific peptide sequence and synthesis conditions.
Table 2: Potential Racemization of D-Leucine
The primary advantage of using the Gly-D-Leu dipeptide is the pre-formation of the peptide bond, which significantly minimizes the risk of racemization at the D-leucine chiral center during solid-phase synthesis. Studies have shown that racemization of amino acids is most likely to occur during the activation step of the carboxyl group.[4][5] By using the dipeptide, the carboxyl group of D-leucine is already part of a stable amide bond.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.
Protocol 1: Manual Solid-Phase Synthesis using Fmoc-Gly-D-Leu-OH
This protocol describes a standard manual coupling procedure for incorporating Fmoc-Gly-D-Leu-OH into a growing peptide chain on a solid support.
Workflow Diagram:
Caption: Manual SPPS workflow for Gly-D-Leu incorporation.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen)
-
Fmoc-Gly-D-Leu-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
-
Activation and Coupling of Fmoc-Gly-D-Leu-OH:
-
In a separate vessel, dissolve Fmoc-Gly-D-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and agitate for 1-2 minutes.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time for another hour or perform a recoupling with a freshly prepared activated dipeptide solution.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.
-
-
Proceed to the Next Cycle:
-
The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Protocol 2: Automated Solid-Phase Synthesis using Fmoc-Gly-D-Leu-OH
This protocol outlines the general steps for incorporating Fmoc-Gly-D-Leu-OH using an automated peptide synthesizer.
Workflow Diagram:
Caption: Automated SPPS workflow for peptide synthesis.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Fmoc-amino acids, Fmoc-Gly-D-Leu-OH, activation reagents (e.g., HBTU/HOBt or HATU), base (e.g., DIPEA), and deprotection solution (20% piperidine in DMF) according to the synthesizer manufacturer's instructions.
-
-
Programming the Synthesizer:
-
Enter the desired peptide sequence into the synthesizer's software.
-
When programming the incorporation of the Gly-D-Leu dipeptide, treat it as a single amino acid in the sequence editor.
-
It is advisable to program an extended coupling time (e.g., 60-120 minutes) for the dipeptide to ensure complete reaction, although standard coupling times may be sufficient depending on the sequence.
-
-
Synthesis Execution:
-
Start the automated synthesis program. The synthesizer will automatically perform the cycles of deprotection, washing, coupling, and washing for each amino acid and the Gly-D-Leu dipeptide.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the peptide-resin is cleaved from the solid support and the side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
-
Peptide Precipitation and Purification:
-
The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.
-
The final peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
The use of this compound as a dipeptide building block in solid-phase peptide synthesis offers a practical and efficient method for introducing this D-amino acid-containing motif. This approach minimizes the risk of racemization at the D-leucine center and can improve overall synthesis efficiency. The provided protocols for both manual and automated SPPS serve as a guide for researchers to successfully incorporate Gly-D-Leu into their target peptides, ultimately aiding in the development of novel peptide-based therapeutics and research tools.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Cellular Uptake of Glycyl-d-leucine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to the cellular uptake of Glycyl-d-leucine. This resource is structured in a question-and-answer format to directly address common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected uptake of this compound in our cell line. What are the primary factors that could be responsible?
A1: Several factors can contribute to poor cellular uptake of this compound. The primary suspects include:
-
Low Transporter Expression: The principal route for dipeptide uptake is via proton-coupled peptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[1][2] Your cell line may have inherently low or absent expression of these transporters.
-
Suboptimal pH Gradient: PEPT1 and PEPT2 are proton-coupled symporters, meaning they rely on an inward-directed proton gradient for transport.[2][3] An inappropriate extracellular pH can significantly hinder uptake.
-
Reduced Affinity for D-isomer: Peptide transporters generally exhibit a higher affinity for peptides containing L-amino acids.[2] The presence of a D-leucine residue in your dipeptide may result in lower binding affinity to PEPT1 and PEPT2 compared to its L-isoform, Glycyl-L-leucine.
-
Peptide Degradation: Although peptides containing D-amino acids are generally more resistant to proteolysis, degradation can still occur depending on the specific peptidases present in your cell culture system.[4]
-
Poor Peptide Solubility or Stability: The peptide may be precipitating out of the solution or degrading in the culture medium over the course of the experiment.[5][6]
Q2: How does the D-configuration of leucine in this compound affect its transport compared to Glycyl-L-leucine?
-
Lower Affinity: PEPT1 and PEPT2 have a stereospecific preference for L-amino acids.[2] Therefore, this compound is expected to have a higher Michaelis constant (Km), indicating a lower binding affinity to the transporters compared to Glycyl-L-leucine.[7]
-
Potentially Reduced Vmax: The maximum transport velocity (Vmax) might also be lower for the D-isoform, reflecting a less efficient translocation process across the cell membrane.
Q3: Our Caco-2 cell monolayer shows inconsistent permeability for this compound. What could be the cause?
A3: Inconsistent results in Caco-2 permeability assays often point to issues with the integrity and differentiation of the cell monolayer. Key factors to investigate include:
-
Monolayer Integrity: The Caco-2 monolayer must be fully confluent and have well-established tight junctions to serve as a reliable barrier model. This can be assessed by measuring the Transepithelial Electrical Resistance (TEER).[8][9]
-
Cell Differentiation: Caco-2 cells require a prolonged culture period (typically 21 days) to fully differentiate and express the necessary transporters and enzymes, including PEPT1.[10] Using cells that are not fully differentiated will lead to variable and unreliable uptake data.
-
Inconsistent Cell Seeding: Variations in the initial cell seeding density can lead to differences in monolayer formation and transporter expression.[5]
Q4: We suspect our this compound is degrading in the cell culture medium. How can we assess its stability?
A4: Assessing the stability of your peptide in the experimental conditions is crucial. You can perform a stability assay by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, and 24 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact peptide using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent peptide over time indicates degradation.[11]
Data Presentation: Comparative Transport Kinetics
While specific kinetic data for this compound is limited, the following table provides a comparison of the known kinetic parameters for Glycyl-L-leucine and a qualitative assessment for this compound based on the general understanding of D-amino acid-containing peptide transport.
| Dipeptide | Model System | Transporter | Km (mM) | Vmax (nmol/mg protein/min) | Key Findings & Reference |
| Glycyl-L-leucine | Caco-2 Cells | PEPT1 | 0.8 ± 0.1 | 1.2 ± 0.1 | Exhibits significantly higher affinity and transport capacity compared to simpler dipeptides like Glycyl-glycine.[7] |
| Glycyl-L-leucine | Rat Small Intestine | Not specified | 1.6 | Not specified | Demonstrates high affinity in an in vivo model.[7] |
| This compound | Caco-2 Cells | PEPT1 | Expected to be > 0.8 | Expected to be < 1.2 | The D-isomer is anticipated to have a lower affinity (higher Km) and potentially a lower maximal transport rate (Vmax) due to the stereospecific preference of PEPT1 for L-amino acids.[2] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the steps to assess the permeability of this compound across a Caco-2 cell monolayer, a widely accepted in vitro model for intestinal absorption.[8][12]
Materials:
-
Caco-2 cells
-
12-well Transwell® inserts (0.4 µm pore size)
-
Complete culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
TEER meter
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days to allow for differentiation, changing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of the monolayers. Only use monolayers with TEER values >250 Ω·cm².
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add a solution of this compound in HBSS (at the desired concentration and optimal pH, typically around 6.0-6.5 for the apical side to mimic the intestinal environment) to the apical (donor) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.
-
Protocol 2: Peptide Stability Assay in Cell Culture Medium
This protocol is designed to evaluate the stability of this compound under typical cell culture conditions.[11]
Materials:
-
This compound
-
Complete cell culture medium
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound.
-
Spike the this compound stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration.
-
-
Incubation:
-
Incubate the peptide-containing medium at 37°C in a CO₂ incubator.
-
-
Time-Course Sampling:
-
Collect aliquots of the medium at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Immediately store the collected samples at -80°C to halt any further degradation.
-
-
Analysis:
-
Thaw the samples and analyze the concentration of intact this compound using HPLC or LC-MS/MS.
-
Plot the concentration of intact peptide versus time to determine the degradation kinetics and half-life of the peptide in the medium.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Glycyl-L-leucine transport in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pitfalls in evaluating permeability experiments with Caco-2/MDCK cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Glycyl-d-leucine Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of Glycyl-d-leucine in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a dipeptide composed of the amino acids glycine and D-leucine. Dipeptides are often used in cell culture media as a more stable and soluble source of amino acids compared to their free forms. The D-isomer of leucine is a non-standard amino acid, and its effects can differ from the more common L-leucine. It is crucial to empirically determine its effects on your specific cell line.
Q2: How is this compound likely taken up by cells?
Mammalian cells can internalize dipeptides through peptide transporters (like PepT1 and PepT2) or via extracellular hydrolysis by cell surface peptidases, followed by the uptake of the constituent amino acids.[1] The efficiency of these processes for a D-amino acid-containing peptide like this compound can be cell-type dependent and may differ from its L-isomer counterpart.[2]
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
For a novel compound like this compound, it is recommended to perform a dose-response experiment over a wide range of concentrations. A common starting point for dipeptides is from 1 µM to 10 mM.[3] The optimal concentration will be highly dependent on the cell line and the specific experimental goals.
Q4: How might this compound affect cell signaling pathways?
The L-isomer of leucine is a known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4][5] It is plausible that upon cellular uptake and hydrolysis, the released D-leucine could interact with this or other signaling pathways. However, the effect of D-leucine on mTOR is not as well-characterized as that of L-leucine, and it may have different or no effect.[6][7][8]
Q5: Should I be concerned about the stability of this compound in my cell culture medium?
Dipeptides are generally more stable in solution than free amino acids like glutamine. Peptides containing D-amino acids can exhibit enhanced stability against enzymatic degradation by proteases present in serum-containing media.[9]
Troubleshooting Guides
Issue 1: Suboptimal Cell Growth or Viability After Treatment
Potential Causes:
-
Cytotoxicity at High Concentrations: Excessively high concentrations of this compound may induce cytotoxicity through mechanisms such as osmotic stress or metabolic overload from the accumulation of its constituent amino acids upon hydrolysis.[10]
-
Metabolic Imbalance: The introduction of a D-amino acid might interfere with normal metabolic pathways.
-
Nutrient Transporter Inhibition: High concentrations of the dipeptide could competitively inhibit the uptake of other essential amino acids or dipeptides.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suboptimal cell growth.
Issue 2: High Variability Between Replicate Wells
Potential Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate.
-
Edge Effects: Evaporation and temperature fluctuations in the outer wells of the plate.
-
Inaccurate Pipetting: Errors in dispensing this compound solutions or assay reagents.
-
Compound Precipitation: Poor solubility of this compound at the tested concentrations.
Recommendations:
-
Ensure a homogenous cell suspension before seeding.
-
Avoid using the outermost wells of the microplate or fill them with sterile media/PBS.
-
Use calibrated pipettes and consistent pipetting techniques.
-
Visually inspect for any precipitation after adding this compound to the media. If precipitation occurs, consider preparing a fresh, lower concentration stock solution or adjusting the solvent.
Issue 3: No Observable Effect on Cell Viability
Potential Causes:
-
Suboptimal Concentration Range: The tested concentrations may be too low to elicit a biological response.
-
Incorrect Incubation Time: The duration of exposure may be too short for an effect to become apparent.
-
Cell-Type Specific Resistance: The chosen cell line may not be sensitive to this compound.
-
Compound Instability: Although less likely for a D-amino acid-containing peptide, degradation could be a factor under specific media conditions.
Recommendations:
-
Expand the concentration range in your dose-response study.
-
Perform a time-course experiment (e.g., 24, 48, and 72 hours).
-
Test the effect on a different, well-characterized cell line.
-
Prepare fresh solutions of this compound for each experiment.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Different Cell Lines
| Cell Line | Concentration Range Tested (mM) | Incubation Time (hours) | Observed Effect on Viability (IC50/EC50 in mM) |
| HeLa | 0.01 - 10 | 48 | ~ 2.5 (IC50) |
| A549 | 0.01 - 10 | 48 | > 10 (minimal effect) |
| MCF-7 | 0.01 - 10 | 72 | ~ 5.0 (IC50) |
| Jurkat | 0.01 - 10 | 24 | ~ 1.5 (IC50) |
Note: This data is illustrative and the actual optimal concentrations must be determined experimentally for your specific cell line and conditions.
Table 2: Recommended Starting Concentration Ranges for Different Assay Types
| Assay Type | Typical Concentration Range | Rationale |
| Initial Cytotoxicity Screen | 1 µM - 10 mM | To identify a broad range of potential cytotoxic effects. |
| Mechanistic Studies (e.g., Western Blot) | 0.5x, 1x, 2x IC50/EC50 | To investigate cellular responses around the effective concentration. |
| Long-term Proliferation Assays | 0.1x - 1x IC50/EC50 | To assess chronic effects at non-acutely toxic concentrations. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[4][11][12]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Western Blot for mTOR Pathway Activation
This protocol assesses the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time. Include a vehicle control and a positive control (e.g., L-leucine).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands. Quantify the band intensities and normalize them to the loading control.
Mandatory Visualization
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for MTT cell viability assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foundmyfitness.com [foundmyfitness.com]
- 6. quora.com [quora.com]
- 7. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An in vitro based investigation into the cytotoxic effects of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
how to prevent degradation of Glycyl-d-leucine in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Glycyl-d-leucine in buffer solutions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your peptide during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous buffers?
A1: this compound primarily degrades via two non-enzymatic chemical pathways in aqueous solutions:
-
Hydrolysis: This is the cleavage of the amide (peptide) bond between the glycine and d-leucine residues by water, resulting in the formation of the individual amino acids. This reaction is highly dependent on pH and temperature.[1]
-
Intramolecular Cyclization: The dipeptide can cyclize to form a diketopiperazine (DKP), specifically cyclo(Gly-d-Leu). This process is also influenced by temperature and pH, often becoming more significant at near-neutral pH and elevated temperatures.[1][2]
Q2: How do pH and temperature critically affect the stability of this compound?
A2: Both pH and temperature are critical factors. Peptide bond hydrolysis is catalyzed by both acid and base.[1] Generally, the rate of hydrolysis is slowest in the acidic pH range of 3-5.[3] As temperatures increase, the rates of both hydrolysis and diketopiperazine formation accelerate significantly.[1][2][4] For optimal stability, solutions should be maintained at a low temperature and within a mildly acidic pH range.
Q3: Which buffer systems are recommended for storing this compound?
A3: The choice of buffer is crucial. While the primary role is to maintain a stable pH, the buffer components themselves can influence degradation.
-
Recommended Buffers: Acetate and citrate buffers are generally preferred for peptide formulations, particularly in the optimal stability range of pH 3-5.[3][5]
-
Buffers to Use with Caution: Phosphate buffers may sometimes catalyze hydrolysis and should be used with caution.[6][7]
Q4: What are the ideal short-term and long-term storage conditions for this compound solutions?
A4: To minimize degradation, proper storage is essential.
-
Lyophilized Powder: For long-term storage, storing this compound as a lyophilized powder at -20°C or -80°C is the most effective way to prevent degradation.
-
Stock Solutions: Once in solution, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
-
Working Solutions: For short-term storage (hours to a few days), keep the solution refrigerated at 2-8°C. Use sterile buffers with a pH between 5 and 6 to prolong the shelf life of the peptide in solution.
Troubleshooting Guide: Unexpected Degradation
If you observe a rapid loss of this compound concentration or the appearance of unexpected peaks in your analysis, consult the following guide.
| Observation | Potential Cause | Recommended Action | Verification Method |
| Rapid decrease in parent peptide peak area. | Incorrect pH: The buffer pH may be too high (neutral or alkaline) or too low, accelerating hydrolysis. | Verify the pH of your buffer solution. Adjust to a mildly acidic range (e.g., pH 4-5) using a suitable buffer like citrate or acetate. | Use a calibrated pH meter. Run a time-course stability study at the new pH. |
| New, later-eluting peak appears in RP-HPLC. | Diketopiperazine (DKP) Formation: This cyclic product is often more hydrophobic than the linear dipeptide.[1] | Confirm the identity of the new peak using LC-MS. To minimize formation, lower the storage temperature and ensure the pH is not near neutral. | Mass spectrometry (MS) to confirm the mass of cyclo(Gly-d-Leu). |
| Inconsistent results between experiments. | Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation and introduce variability. | Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.[8] | Compare the purity of a freshly prepared sample to one that has undergone multiple freeze-thaw cycles. |
| General instability even at correct pH. | Buffer Component Interaction: The chosen buffer (e.g., phosphate) may be actively participating in the degradation.[6] | Switch to an alternative buffer system, such as 10-25 mM sodium acetate or sodium citrate. | Perform a side-by-side stability study comparing the original and new buffer systems. |
| Loss of peptide observed during sample handling. | Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces, especially at low concentrations. | Use low-protein-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of an inert protein like BSA if compatible with your assay. | Compare peptide concentration in a solution stored in standard tubes versus low-protein-binding tubes. |
Data Presentation
Table 1: Influence of pH on Dipeptide Stability (Illustrative Example)
| Dipeptide | Buffer System | pH | Temperature (°C) | Estimated Half-Life (t½) | Reference |
| Glycyl-glycine | Neutral Buffer | ~7.0 | 25 | ~350 years | [9] |
| Glycyl-glycine | Acidic Buffer | 3-5 | 25 | Significantly longer than at neutral pH (qualitative) | [10][11] |
| Glycyl-glycine | Basic Buffer | >8.0 | 25 | Significantly shorter than at neutral pH (qualitative) | [10] |
Note: This data is for illustrative purposes to show the relative effect of pH. Actual degradation rates for this compound will vary.
Visualizations
Degradation Pathways
The primary chemical degradation routes for this compound in an aqueous buffer are hydrolysis and intramolecular cyclization.
Caption: Primary degradation routes for this compound in buffer.
Troubleshooting Workflow
A logical workflow for diagnosing stability issues with this compound solutions.
Caption: A step-by-step workflow for troubleshooting degradation issues.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Objective: To intentionally degrade this compound under various stress conditions to generate and identify its primary degradation products, which is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Phosphate or Citrate Buffer (pH 7.0)
-
HPLC system with UV or MS detector
-
Calibrated oven and photostability chamber
Procedure:
-
Sample Preparation: Prepare four separate solutions of this compound at a concentration of 1 mg/mL in the following solvents: 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), 3% H₂O₂ (oxidation), and the neutral buffer (thermal/photolytic stress).[1]
-
Acid/Base Hydrolysis: Incubate the HCl and NaOH solutions at 60°C. Collect aliquots at several time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the acidic aliquots with NaOH and the basic aliquots with HCl.[1]
-
Oxidative Degradation: Incubate the H₂O₂ solution at room temperature, protected from light. Collect aliquots at various time points.[1]
-
Thermal Degradation: Incubate the buffered solution at an elevated temperature (e.g., 70°C). Collect aliquots at different time points.[1]
-
Analysis: Analyze all samples, including an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the main compound to ensure that secondary degradation is minimized.
Protocol 2: Quantification of this compound and Degradants by RP-HPLC
Objective: To separate and quantify this compound from its primary degradation products (Glycine, d-Leucine, and cyclo(Gly-d-Leu)).
Instrumentation and Materials:
-
HPLC System: With gradient elution capability and a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
Standards: Reference standards for this compound, Glycine, and d-Leucine.
Procedure:
-
Method Conditions (Starting Point):
-
Detection Wavelength: 210-220 nm (for the peptide bond).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 50% B
-
20-22 min: Linear gradient to 95% B (column wash)
-
22-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
-
Sample Preparation: Dilute samples from the stability studies (or experimental samples) to a suitable concentration (e.g., 0.1 mg/mL) using the sample diluent. Filter through a 0.22 µm syringe filter if necessary.[1]
-
Analysis: Inject the prepared samples and standards.
-
Data Processing: Identify peaks based on the retention times of the reference standards. The expected elution order on a C18 column is typically Glycine, d-Leucine, this compound, and then the more hydrophobic cyclo(Gly-d-Leu). Quantify the amount of each species by integrating the peak areas.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with Glycyl-d-leucine in neutral pH media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Glycyl-d-leucine, particularly in neutral pH media.
Troubleshooting Guide
Researchers may face challenges in dissolving this compound due to its chemical properties. This guide offers a systematic approach to troubleshoot and overcome these issues.
Initial Assessment:
Before attempting to dissolve this compound, it is crucial to understand its properties. This compound is a dipeptide composed of glycine and D-leucine. The presence of the hydrophobic leucine side chain can influence its solubility in aqueous solutions.
Step-by-Step Troubleshooting:
-
Start with Water: For short peptides like this compound, the initial solvent of choice should be deionized or distilled water.[1]
-
Gentle Agitation and Sonication: If the peptide does not readily dissolve, gentle vortexing or sonication can help break down aggregates and facilitate dissolution.[2]
-
pH Adjustment: The solubility of peptides is highly dependent on pH. This compound is a zwitterionic molecule, meaning it has both a positive and a negative charge, but a net charge of zero at its isoelectric point (pI).[3] Solubility is lowest at the pI and increases as the pH moves away from this point.[4]
-
Use of Co-solvents: For highly hydrophobic peptides, the addition of a small amount of an organic co-solvent can improve solubility.[6]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral pH buffer?
A1: The solubility of this compound is lowest at its isoelectric point (pI), which is the pH at which the net charge of the molecule is zero.[4] At a pH close to its pI, the intermolecular electrostatic repulsions are minimal, which can lead to aggregation and reduced solubility. For Glycyl-L-leucine, the predicted pKa values are approximately 3.89 (acidic) and 8.14 (basic), resulting in a calculated pI of around 6.0.[8] Since the physicochemical properties of enantiomers are nearly identical, the pI of this compound is expected to be similar. Therefore, at a neutral pH of 7.0, which is close to its pI, the solubility can be limited.
Q2: What is the expected solubility of this compound in water?
A2: While specific experimental data for this compound is limited, the predicted aqueous solubility for its enantiomer, Glycyl-L-leucine, is 15.2 g/L.[8] Another experimental source indicates a solubility of 37 mg/mL (37 g/L) for Glycyl-L-leucine in water.[9] Given that enantiomers generally have identical physical properties, the solubility of this compound is expected to be in a similar range.
Q3: How can I increase the solubility of this compound for my cell culture experiment?
A3: For cell-based assays, it is crucial to use a solvent system that is non-toxic to the cells. If pH adjustment is not compatible with your experiment, using a small amount of DMSO is a common practice.[6] Typically, a stock solution is prepared in 100% DMSO and then diluted with the cell culture medium to a final DMSO concentration that is tolerated by the cells (often below 0.5%).
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) can be used to aid in the dissolution of some peptides.[2] However, excessive or prolonged heating should be avoided as it can lead to degradation of the peptide.
Quantitative Data
The following table summarizes the available physicochemical and solubility data for Glycyl-leucine. Note that the data is primarily for the L-isomer, which is expected to be a very close approximation for the D-isomer.
| Property | Value | Source |
| Molecular Weight | 188.22 g/mol | [9] |
| Predicted Water Solubility (L-isomer) | 15.2 g/L | [8] |
| Experimental Water Solubility (L-isomer) | 37 mg/mL (196.57 mM) | [9] |
| Predicted pKa (Strongest Acidic) (L-isomer) | 3.89 | [8] |
| Predicted pKa (Strongest Basic) (L-isomer) | 8.14 | [8] |
| Calculated Isoelectric Point (pI) (L-isomer) | ~6.02 | Derived from[8] |
Experimental Protocols
Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Deionized water (or desired buffer)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 1 mL of deionized water). The excess solid should be visible.
-
Seal the vials tightly.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC.
-
The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.
Visualizations
Caption: Workflow for troubleshooting this compound solubility.
References
- 1. scribd.com [scribd.com]
- 2. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. innospk.com [innospk.com]
- 5. Water-Soluble Polypeptides with Elongated, Charged Side Chains Adopt Ultra-Stable Helical Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. Showing Compound Glycyl-L-leucine (FDB022228) - FooDB [foodb.ca]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Mass Spectrometry Contaminant Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying Glycyl-d-leucine as a potential contaminant in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a persistent, unexpected peak at an m/z of 189.1234 in our positive ion mode LC-MS analysis. What could this be?
A1: An m/z of 189.1234 in positive ion mode likely corresponds to the [M+H]⁺ ion of a compound with a neutral mass of 188.1161 Da. One common possibility is the dipeptide Glycyl-leucine or one of its isomers, such as Glycyl-isoleucine or Leucyl-glycine. This compound, with the chemical formula C₈H₁₆N₂O₃, has a monoisotopic mass of 188.11609238 Da.[1][2]
Q2: What are the potential sources of this compound contamination in our experiments?
A2: this compound contamination can originate from several sources. A primary source is cell culture media, where dipeptides like Glycyl-L-leucine are often used as stabilized supplements for essential amino acids.[3][4][5] Other potential sources include:
-
Microbial contamination: Bacteria or yeast can produce various small peptides.
-
Hydrolysis of larger proteins: In-source fragmentation or sample degradation can lead to the formation of dipeptides.
-
Cross-contamination: Improper cleaning of lab equipment or carryover from previous samples can introduce contaminants.[6][7]
Q3: How can we differentiate this compound from its isobaric and isomeric forms like Glycyl-isoleucine?
A3: Differentiating between isobaric and isomeric peptides such as Glycyl-leucine and Glycyl-isoleucine can be challenging due to their identical mass.[8][9][10] However, it is possible through a combination of techniques:
-
High-resolution mass spectrometry (HRMS): While they have the same nominal mass, very high-resolution instruments may be able to distinguish subtle mass differences.
-
Tandem mass spectrometry (MS/MS): Fragmentation patterns can differ. For instance, the side chains of leucine and isoleucine can produce characteristic fragment ions (e.g., w-ions) under certain fragmentation methods like electron-transfer dissociation (ETD).[11][12]
-
Chromatography: Utilizing a high-resolution liquid chromatography (LC) method can often separate isomers, leading to different retention times.
Troubleshooting Guide: Identifying this compound Contamination
If you suspect this compound contamination, follow this step-by-step guide to confirm its presence and identify the source.
Step 1: Initial Peak Identification
-
Confirm the Accurate Mass: Use a high-resolution mass spectrometer to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Database Search: Search the observed accurate mass against common mass spectrometry contaminant databases and metabolite databases.
Step 2: Tandem Mass Spectrometry (MS/MS) Analysis
-
Acquire MS/MS Spectrum: Isolate the precursor ion of interest (e.g., m/z 189.123) and acquire a high-quality MS/MS spectrum.
-
Compare Fragmentation Patterns: Compare the experimental fragmentation pattern with known spectra from databases like mzCloud or theoretical fragmentation patterns.[13][14] Key fragments for Glycyl-leucine are listed in the table below.
Step 3: Source Investigation
-
Analyze Blanks: Inject a solvent blank and a blank that has gone through the entire sample preparation process to determine if the contamination is from the system or the sample preparation.
-
Review Sample Composition: If the contamination is sample-related, carefully review all reagents, especially cell culture media and supplements, for the presence of dipeptides.
-
Implement Control Experiments: If a specific reagent is suspected, analyze it in isolation to confirm it as the source of the contamination.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for identifying Glycyl-leucine in positive ion mode mass spectrometry.
| Ion Type | Description | Calculated m/z (Monoisotopic) |
| [M+H]⁺ | Protonated molecule | 189.1234 |
| [M+Na]⁺ | Sodium adduct | 211.1053 |
| b₂ | Gly-Leu | 132.0866 |
| y₁ | Leu | 132.1022 |
| Immonium ion | Leucine | 86.0964 |
Experimental Protocols
Protocol 1: Sample Preparation for Contaminant Analysis
-
Blank Preparation:
-
Solvent Blank: Use fresh, high-purity solvents (e.g., LC-MS grade water and acetonitrile with 0.1% formic acid).
-
Process Blank: Process a sample containing no analyte through the entire sample preparation workflow (e.g., extraction, derivatization if applicable).
-
-
Sample Preparation:
-
Prepare your experimental sample according to your standard protocol.
-
Prepare a positive control by spiking a clean solvent with a known standard of Glycyl-L-leucine.
-
Protocol 2: LC-MS/MS Method for Dipeptide Identification
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient optimized for the separation of small, polar molecules.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-300).
-
MS2 (ddMS2): Use data-dependent acquisition to trigger MS/MS on the most intense ions, including the suspected contaminant at m/z 189.1234.
-
Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to obtain a comprehensive fragmentation spectrum.
-
Visualizations
References
- 1. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. help.waters.com [help.waters.com]
- 8. Discrimination of isobaric leucine and isoleucine residues and analysis of post-translational modifications in peptides by MALDI in-source decay mass spectrometry combined with collisional cooling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rapidnovor.com [rapidnovor.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Distinction of Leucine and Isoleucine in Monoclonal Antibodies Using Nanoflow LCMSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mzCloud – Glycyl L leucine [mzcloud.org]
improving the stability of Glycyl-d-leucine for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Glycyl-d-leucine (Gly-d-Leu) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing low efficacy in vivo despite high in vitro activity?
A significant drop in efficacy between in vitro and in vivo experiments often points to poor stability and rapid clearance in the biological system. While the inclusion of a d-amino acid like d-leucine significantly enhances resistance to enzymatic degradation compared to its L-counterpart, other factors can still contribute to instability.[1][2][3] Key issues include enzymatic degradation by specific peptidases, chemical instability in the formulation, and rapid renal clearance.
Q2: What are the primary degradation pathways for this compound in vivo?
The primary degradation pathway for dipeptides in vivo is enzymatic hydrolysis by peptidases present in plasma and various tissues.[4] Although the d-leucine residue in Gly-d-Leu confers significant resistance to common proteases that readily cleave L-amino acid-containing peptides, some microbial and potentially mammalian enzymes can still act on peptides containing d-amino acids.[5] Additionally, chemical degradation, such as hydrolysis of the peptide bond, can occur depending on the pH of the formulation and physiological environment.[6]
Q3: How can I improve the in vivo stability of this compound?
Several strategies can be employed to enhance the in vivo stability of Gly-d-Leu:
-
Formulation Optimization: Adjusting the pH of the formulation to a range where the peptide is most stable can prevent chemical hydrolysis.[6][7][8] The inclusion of excipients such as sugars or polyols can also improve stability.[9]
-
Chemical Modification: While Gly-d-Leu already incorporates a stability-enhancing d-amino acid, further modifications could be considered if stability issues persist. These include N-terminal acetylation or C-terminal amidation to block exopeptidases.[4]
-
Encapsulation: Incorporating Gly-d-Leu into a protective matrix like liposomes or polymeric nanoparticles can shield it from enzymatic degradation and control its release.[9]
-
Co-administration with Peptidase Inhibitors: While less common for routine experiments, co-administration of a broad-spectrum peptidase inhibitor can significantly increase the bioavailability of peptides.[10]
Q4: What is the expected metabolism of the d-leucine component of my dipeptide?
Studies in rats have shown that d-leucine can be metabolized in vivo. The primary pathway involves oxidative deamination to form the corresponding α-keto acid (α-ketoisocaproic acid), which can then be stereospecifically reaminated to form L-leucine.[11] One study indicated that approximately 28% of administered d-leucine was converted to L-leucine.[11] This metabolic conversion is an important consideration when interpreting experimental results.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Plasma/Serum Stability Assays
-
Problem: The dipeptide degrades faster than expected in in vitro plasma or serum.
-
Possible Causes & Solutions:
-
High Peptidase Activity in Plasma Batch: The activity of peptidases can vary between different batches and sources of plasma.
-
Solution: Test multiple batches of plasma or use a commercially available plasma with certified low peptidase activity. Consider adding a broad-spectrum protease inhibitor cocktail to a control sample to confirm enzymatic degradation.
-
-
Incorrect Sample Handling: Repeated freeze-thaw cycles of plasma can release enzymes from cells, increasing degradative activity.
-
Solution: Aliquot plasma upon receipt and use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[12]
-
-
Chemical Instability in Assay Buffer: The pH or composition of the incubation buffer may be promoting chemical hydrolysis.
-
Solution: Ensure the pH of the buffer is optimal for peptide stability (typically between 5 and 7).[6]
-
-
Issue 2: Inconsistent Bioavailability and Pharmacokinetic Profiles
-
Problem: High variability in plasma concentrations of Gly-d-Leu between experimental subjects.
-
Possible Causes & Solutions:
-
Differences in Subject Metabolism: Individual variations in enzyme levels and metabolic rates can lead to different pharmacokinetic profiles.
-
Solution: Increase the number of subjects in each experimental group to improve statistical power and account for biological variability.
-
-
Formulation Instability or Aggregation: If the peptide is not fully solubilized or precipitates upon administration, it will lead to inconsistent absorption.
-
Solution: Visually inspect the formulation for any precipitation before administration. Use solubility-enhancing excipients if necessary and ensure consistent formulation preparation for all subjects.
-
-
Variable Administration: Inconsistent administration technique (e.g., intravenous, intraperitoneal) can result in variable absorption rates.
-
Solution: Ensure all personnel are thoroughly trained on the administration protocol to maintain consistency.
-
-
Data Presentation
Table 1: Comparative Stability of Peptides with L- and D-Amino Acid Substitutions in Plasma
| Peptide | Modification | Half-life in Plasma (hours) | Reference |
| Peptide 1 (L-amino acids) | None | < 1 | [1] |
| Peptide 1 (D-amino acid sub) | Partial D-amino acid substitution | > 24 | [1] |
| Pep05 (L-amino acids) | None | ~2 | [13] |
| DP06 (All L-Lys/Arg to D-form) | All basic residues substituted | > 24 (60% remaining at 24h) | [13] |
| B1OS (L-amino acids) | Parent Peptide | Not specified, susceptible to serum | [1] |
| B1OS-D-L | D-leucine addition | Highly stable to serum | [1] |
Experimental Protocols
Protocol 1: In Vivo Stability Assessment of this compound in Rodent Plasma
1. Animal Preparation and Dosing:
- Acclimate animals (e.g., male Wistar rats) to the experimental conditions for at least one week.
- Prepare the Gly-d-Leu formulation in a sterile, biocompatible vehicle (e.g., saline, PBS). Ensure complete dissolution.
- Administer a single bolus dose of Gly-d-Leu intravenously (IV) via the tail vein at a predetermined concentration (e.g., 10 mg/kg).
2. Blood Sample Collection:
- Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., saphenous vein or tail tip) at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and a protease inhibitor cocktail to prevent ex vivo degradation.
3. Plasma Preparation:
- Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
- Transfer the plasma supernatant to a clean microcentrifuge tube.
4. Sample Processing (Protein Precipitation):
- To an aliquot of plasma (e.g., 50 µL), add a cold quenching solution (e.g., 150 µL of acetonitrile or 10% trichloroacetic acid) to precipitate plasma proteins.[4]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
- Carefully collect the supernatant for analysis.
5. Quantification of this compound:
- Analyze the concentration of intact Gly-d-Leu in the supernatant using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Develop a standard curve of Gly-d-Leu in processed plasma from an untreated animal to ensure accurate quantification.
6. Pharmacokinetic Analysis:
- Plot the plasma concentration of Gly-d-Leu versus time.
- Calculate key pharmacokinetic parameters, including the elimination half-life (t½), area under the curve (AUC), and clearance (CL), using appropriate pharmacokinetic modeling software.
Mandatory Visualizations
Caption: Workflow for in vivo stability assessment of this compound.
References
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
Technical Support Center: Minimizing Non-Specific Binding of Glycyl-d-leucine in Assays
Welcome to the technical support center for minimizing non-specific binding (NSB) of the dipeptide Glycyl-d-leucine in your research assays. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with a small, hydrophilic peptide like this compound?
Non-specific binding of this compound can arise from several factors related to its physicochemical properties and the assay conditions:
-
Ionic Interactions: this compound is a zwitterionic molecule, meaning it possesses both a positive (amino group) and a negative (carboxyl group) charge at physiological pH. These charges can lead to electrostatic interactions with charged surfaces of assay plates (e.g., polystyrene) or other assay components.
-
Hydrophobic Interactions: Although this compound is overall a hydrophilic molecule (with a predicted LogP between -2.1 and -2.7), the leucine side chain is hydrophobic. This can lead to weaker, non-specific hydrophobic interactions with plastic surfaces.
-
Suboptimal Blocking: Incomplete or ineffective blocking of the assay surface leaves unoccupied sites where the dipeptide can non-specifically adhere.
-
Inadequate Washing: Insufficient washing steps can fail to remove unbound or weakly bound this compound, leading to a high background signal.
-
Inappropriate Buffer Conditions: The pH and ionic strength of the assay buffer can influence the charge state of both the dipeptide and the assay surface, thereby affecting electrostatic interactions.
Q2: How does the pH of the assay buffer affect the non-specific binding of this compound?
The pH of the buffer is critical as it determines the net charge of this compound.
-
At its isoelectric point (pI) , the dipeptide will have a net neutral charge, which can minimize electrostatic interactions with charged surfaces. The pI of small peptides is influenced by the pKa values of their terminal amino and carboxyl groups.
-
At a pH below the pI , the dipeptide will have a net positive charge, increasing the likelihood of non-specific binding to negatively charged surfaces.
-
At a pH above the pI , the dipeptide will have a net negative charge, promoting binding to positively charged surfaces.
It is advisable to work with a buffer pH that is close to the pI of this compound to minimize charge-based NSB.
Q3: Can I directly immobilize a small dipeptide like this compound onto a standard polystyrene microplate?
Direct passive adsorption of small peptides like this compound to polystyrene plates is often inefficient.[1][2] This is due to their small size and limited number of contact points for interaction with the surface. For more robust and reproducible immobilization, consider the following approaches:
-
Covalent Conjugation to a Carrier Protein: Conjugating this compound to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), provides a more effective way to coat the microplate.
-
Use of Pre-activated Surfaces: Utilize microplates with surfaces that have been pre-activated for covalent attachment of small molecules.
-
Biotin-Streptavidin System: Biotinylate the this compound and use a streptavidin-coated plate for immobilization.
Q4: What are the recommended storage conditions for this compound to maintain its stability?
To ensure the stability and integrity of this compound, it is recommended to store it at -20°C as a lyophilized powder. For solutions, it is best to prepare fresh stocks for each experiment. If storing stock solutions, they should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background in an ELISA is a common indicator of significant non-specific binding.
Caption: Troubleshooting workflow for addressing high background signals in ELISA.
| Potential Cause | Recommended Solution |
| Ineffective Blocking | 1. Increase Blocking Agent Concentration: Try increasing the concentration of your current blocking agent (e.g., BSA from 1% to 3-5%).[3] 2. Change Blocking Agent: Different blocking agents have different properties. Casein or non-fat dry milk can sometimes be more effective than BSA for small peptides.[3][4] Synthetic blockers like polyethylene glycol (PEG) can also be considered.[5] 3. Optimize Blocking Time and Temperature: Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C). |
| Inadequate Washing | 1. Increase Wash Steps: Increase the number of washes between each step from 3 to 5 times. 2. Increase Wash Volume and Soaking Time: Ensure each well is completely filled with wash buffer and allow a 30-60 second soak time for each wash. 3. Add Detergent to Wash Buffer: Include a non-ionic detergent like 0.05% Tween-20 in your wash buffer to help reduce hydrophobic interactions. |
| Suboptimal Buffer Conditions | 1. Adjust pH: Determine the theoretical pI of this compound and adjust your assay buffer pH to be as close to this value as possible to minimize electrostatic interactions.[6][7][8] 2. Increase Ionic Strength: Increase the salt concentration (e.g., NaCl) in your buffers to 150-500 mM. This can help to shield charges and reduce non-specific ionic binding. |
| High Reagent Concentration | 1. Titrate Antibodies: High concentrations of primary or secondary antibodies can lead to increased background. Perform a titration to find the optimal concentration that gives a good signal-to-noise ratio.[9] 2. Optimize Conjugate Concentration: The enzyme-conjugated detection reagent can also be a source of high background if used at too high a concentration. |
Issue 2: Poor Reproducibility in Binding Assays
Inconsistent results between experiments can be due to subtle variations in protocol execution and reagent stability.
Caption: A logical workflow for troubleshooting and improving assay reproducibility.
| Potential Cause | Recommended Solution |
| Reagent Instability | 1. Fresh Reagents: Prepare fresh buffers and this compound solutions for each experiment.[2] 2. Proper Storage: Aliquot stock solutions of the dipeptide to avoid repeated freeze-thaw cycles.[2] Store at -20°C or below. |
| Inconsistent Protocol Execution | 1. Standardize Incubation: Use precise timing and temperature control for all incubation steps. 2. Consistent Washing: Employ an automated plate washer if available. If washing manually, ensure the technique is consistent for all wells and plates. |
| Variable Plate Coating | 1. Optimize Coating: If using passive adsorption, ensure the concentration of the peptide-carrier conjugate and the incubation conditions are consistent. 2. Covalent Immobilization: For higher consistency, use plates with pre-activated surfaces for covalent attachment of your peptide or a biotin-streptavidin system.[1] |
Experimental Protocols
Protocol 1: Indirect ELISA for Detecting Antibodies Against this compound
This protocol outlines a method for immobilizing a this compound-carrier protein conjugate for the detection of specific antibodies.
Materials:
-
This compound conjugated to a carrier protein (e.g., BSA)
-
High-binding 96-well polystyrene microplates
-
Coating Buffer: 50 mM Sodium Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST or 1% Casein in PBST
-
Primary Antibody (e.g., serum sample)
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating:
-
Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing (1):
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing (2):
-
Aspirate the blocking buffer.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing (3):
-
Aspirate the primary antibody solution.
-
Wash the plate 5 times with 200 µL of Wash Buffer per well, with a 30-second soak during each wash.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing (4):
-
Aspirate the secondary antibody solution.
-
Wash the plate 5 times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Read Plate:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
Table 1: Comparison of Blocking Agents for Reducing Non-Specific Binding
This table summarizes common blocking agents and their typical working concentrations for minimizing NSB in peptide-based assays. The effectiveness of each may need to be empirically determined for your specific assay.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective. | Can be a source of cross-reactivity with some antibodies.[3] |
| Non-fat Dry Milk | 0.5-5% (w/v) | Inexpensive, effective for many applications.[4] | May contain endogenous biotin and enzymes that can interfere with certain assays. |
| Casein | 0.1-1% (w/v) | Often more effective than BSA, particularly for smaller molecules due to its heterogeneous composition.[3] | Can have lot-to-lot variability. |
| Polyethylene Glycol (PEG) | 0.5-3% (w/v) | Synthetic, protein-free, good for reducing hydrophobic interactions.[5] | May not be as effective at blocking ionic interactions. |
| Normal Serum | 5-10% (v/v) | Very effective at reducing NSB from secondary antibodies if the serum is from the same species as the secondary antibody was raised in.[10][11] | Can be expensive, may contain interfering proteins. |
Table 2: Effect of Buffer Components on Non-Specific Binding
| Buffer Component | Mechanism of Action | Recommended Concentration Range | Considerations |
| Salts (e.g., NaCl) | Shield electrostatic charges, reducing non-specific ionic interactions. | 150-500 mM | High salt concentrations can sometimes disrupt specific antibody-antigen interactions. |
| Non-ionic Detergents (e.g., Tween-20) | Disrupt hydrophobic interactions between the peptide and the assay surface. | 0.05-0.1% (v/v) | Can sometimes interfere with protein coating if included in the coating buffer. May not be effective for blocking ionic surfaces.[5] |
| pH Buffering Agents (e.g., PBS, Tris) | Maintain a stable pH to control the charge state of the peptide and surface. | Varies by buffer system | Optimize pH to be near the isoelectric point of this compound to minimize net charge. |
References
- 1. Passive adsorption of immunologically active and inactive synthetic peptides to polystyrene is influenced by the proportion of non-polar residues in the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. leprev.ilsl.br [leprev.ilsl.br]
- 5. kisker-biotech.com [kisker-biotech.com]
- 6. pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
resolving inconsistent results in Glycyl-d-leucine signaling studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistent results in Glycyl-d-leucine signaling studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it different from Glycyl-L-leucine?
This compound is a dipeptide composed of glycine and the D-isomer of leucine. This is a critical distinction from the more commonly studied Glycyl-L-leucine, which contains the L-isomer of leucine. D-amino acids, and peptides containing them, can have markedly different biological properties from their L-counterparts.[1][2] These differences can include altered receptor binding, resistance to degradation by proteases, and distinct downstream signaling effects.[2] Therefore, assuming that this compound will mimic the effects of Glycyl-L-leucine (a known activator of the mTOR pathway) is a common source of unexpected results.[3][4]
Q2: What is the primary transporter for dipeptides like this compound?
The primary transporter for the uptake of di- and tripeptides in the intestine and various cell types is the Peptide Transporter 1 (PEPT1).[5][6] PEPT1 is a high-capacity, low-affinity transporter that is proton-coupled.[5][7] While PEPT1 is known to transport a wide variety of di- and tripeptides, its efficiency can be influenced by the size, charge, and hydrophobicity of the peptide side chains.[8] The stereochemistry of the amino acids may also affect transport, potentially leading to different uptake rates for this compound compared to Glycyl-L-leucine.
Q3: I am not observing any cellular effect with this compound. What are the common reasons?
There are several potential reasons for a lack of effect:
-
Stereoisomer Inactivity: The D-isomer of leucine may not be recognized by the cellular machinery that responds to L-leucine. For example, the mTORC1 pathway is specifically activated by L-leucine, and this compound may not trigger this pathway.[4][9]
-
Poor Cellular Uptake: The cell line you are using may have low expression of the PEPT1 transporter, or the transporter may have a low affinity for D-amino acid-containing peptides.
-
Compound Instability or Degradation: Although D-amino acid-containing peptides are generally more resistant to enzymatic degradation, instability in solution over time can still be an issue.[2]
-
Suboptimal Assay Conditions: Incorrect concentration, incubation time, or issues with assay reagents can all lead to a null result.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicate wells or experiments is a common issue in cell-based assays.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent seeding density and passage number for all experiments. Avoid using cells that are over-confluent. | Reduced well-to-well and experiment-to-experiment variability in baseline cell health and response. |
| Peptide Solubility Issues | Confirm the solubility of this compound in your assay medium. If precipitation is observed, consider adjusting the pH of the stock solution or using a different solvent. Prepare fresh dilutions for each experiment.[10] | Consistent and accurate final concentration of the peptide in the assay, preventing false negatives due to precipitation. |
| Edge Effects on Plates | Avoid using the outermost wells of multi-well plates, as they are more susceptible to evaporation and temperature changes. Fill the outer wells with sterile PBS or medium. | Minimized variability caused by environmental factors across the plate. |
| Improper Peptide Storage | Store lyophilized peptide at -20°C or -80°C. Once in solution, aliquot and freeze to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10] | Maintained peptide integrity and activity across experiments. |
Issue 2: No Downstream Signaling Activation (e.g., mTOR Pathway)
A common point of confusion is the expectation that this compound will activate the mTOR pathway, similar to L-leucine.
Troubleshooting Workflow for Unexpected Signaling Results
Caption: Troubleshooting workflow for lack of mTOR signaling.
Experimental Protocol: Western Blot for mTORC1 Signaling
This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets.
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes, HEK293) in 6-well plates.
-
Once cells reach the desired confluency, starve them in serum-free medium for 4-6 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 mM) for 30-60 minutes.
-
Include a positive control (e.g., 5 mM L-leucine) and a negative control (vehicle).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46), and their total protein counterparts).
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Data Summary: Inconsistent Findings in Leucine Studies
While direct data on this compound is limited, studies on L-leucine and its derivatives show conflicting results, particularly between acute signaling effects and long-term physiological outcomes.
| Study Type | Common Finding | Potential Reason for Discrepancy |
| Acute In Vitro/In Vivo | L-leucine robustly stimulates muscle protein synthesis (MPS) and mTORC1 signaling.[11][12] | Short-term signaling activation may not translate to long-term changes in muscle mass. |
| Long-term Supplementation | Leucine supplementation often fails to produce significant gains in muscle mass or strength compared to placebo in resistance-trained individuals. | The effect of leucine may be saturated in individuals already consuming adequate protein. |
| Dipeptide vs. Free Amino Acid | Some studies suggest dipeptides (e.g., dileucine) may be more effective at stimulating MPS than equivalent doses of free leucine.[11] | Potentially different transport kinetics and intracellular delivery via PEPT1. |
Visualizing the L-leucine Signaling Pathway
This diagram illustrates the established signaling pathway for L-leucine, which may not be applicable to this compound.
Caption: Canonical L-leucine signaling pathway via mTORC1.
References
- 1. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Glycyl-d-leucine Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing pH conditions in enzymatic assays involving the substrate Glycyl-d-leucine.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme should I use to hydrolyze this compound?
A1: The hydrolysis of this compound requires a peptidase that can accommodate a D-amino acid at the C-terminal position. Standard aminopeptidases are often stereospecific for L-amino acids. The most relevant enzyme class for this substrate is dipeptidases . Specifically, mammalian renal dipeptidase (DPEP1, also known as microsomal dipeptidase) is known to effectively hydrolyze dipeptides with a C-terminal D-amino acid, while showing little to no activity on dipeptides with an N-terminal D-amino acid.[1] Microbial enzymes, such as certain D-aminopeptidases or alkaline D-peptidases, may also show activity, but their substrate specificity can be narrow and must be empirically verified.[2][3]
Q2: What is the expected optimal pH for a this compound enzymatic assay?
A2: The optimal pH is highly dependent on the specific enzyme being used.[4][5] For mammalian dipeptidases, the optimal pH is typically in the neutral to slightly alkaline range. However, the pH optimum can vary based on the substrate.[6] For example, different aminopeptidases exhibit optimal activities from pH 7.5 up to pH 9.5.[7][8] It is crucial to perform a pH optimization experiment for your specific enzyme and assay conditions.
Q3: How does pH affect the stability of the enzyme and the substrate?
A3: Extreme pH values (both acidic and alkaline) can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.[4][9] Each enzyme has an optimal pH range for stability, which may or may not coincide with its optimal activity pH.[4][10] The substrate, this compound, is generally stable across a wide pH range, but hydrolysis can occur under strongly acidic or basic conditions, independent of enzymatic activity. It is important to assess the non-enzymatic hydrolysis rate by including a "no-enzyme" control in your experiments.
Q4: Which buffers are suitable for pH optimization experiments?
A4: It is recommended to use a series of buffers with overlapping pH ranges to cover the desired spectrum. Using a single buffer system and titrating with acid or base can introduce confounding effects from varying ionic strength. A "universal buffer" can also be prepared, but using distinct, appropriate buffers for specific pH ranges is common practice.
Data Presentation
Table 1: Common Biological Buffers for pH Optimization
| Buffer System | Effective pH Range | Typical Concentration (mM) | Notes |
| Citrate | 3.0 - 6.2 | 50 - 100 | Can chelate divalent metal ions (e.g., Zn²⁺), which may inhibit metalloenzymes. |
| MES | 5.5 - 6.7 | 50 - 100 | Good's buffer; minimal metal ion binding. |
| Sodium Phosphate | 6.0 - 7.4 | 50 - 200 | Physiologically relevant; can sometimes inhibit certain enzymes. |
| MOPS | 6.5 - 7.9 | 50 - 100 | Good's buffer; minimal metal ion binding. |
| HEPES | 7.0 - 8.0 | 50 - 100 | Commonly used for cell culture and enzyme assays. |
| Tris-HCl | 7.5 - 9.0 | 50 - 200 | pH is temperature-dependent; can interfere with some protein assays. |
| CHES | 8.6 - 10.0 | 50 - 100 | Useful for exploring alkaline pH ranges. |
| Carbonate-Bicarbonate | 9.0 - 11.0 | 50 - 200 | Suitable for high pH optima enzymes. |
Table 2: Typical pH Optima for Relevant Peptidase Classes
| Enzyme Class / Specific Enzyme | Source Organism / Tissue | Typical Substrate(s) | Typical Optimal pH |
| Dipeptidase (DPEP1) | Mammalian Kidney | Gly-D-Ala, Gly-D-Phe | Neutral to Alkaline |
| Leucyl Aminopeptidase | Salmonella typhimurium | Leu-Leu | 8.5 - 10.0 |
| Aminopeptidase | Arachis hypogaea | Leu-p-nitroanilide | 8.7 |
| Leucine Dehydrogenase | Laceyella sacchari | L-Leucine | 10.5 |
| Thermolysin | Bacillus thermoproteolyticus | Z-Arg-PheOMe | 7.3 |
| Thermolysin | Bacillus thermoproteolyticus | F-Asp-PheOMe | 5.8 |
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Perform a pH optimization assay across a broad range (e.g., pH 4-11) using multiple buffers. | Identification of the optimal pH for enzyme activity. |
| Enzyme Denaturation | Check the pH of your enzyme stock solution. Ensure the assay buffer pH is within the enzyme's stability range. Avoid extreme pH values. | Enzyme activity is restored by using appropriate buffers. |
| Incorrect Enzyme Type | Verify that your enzyme is capable of cleaving peptides with a C-terminal D-amino acid. Consider using a mammalian renal dipeptidase.[1] | Activity is detected with a suitable D-stereospecific peptidase. |
| Presence of Inhibitors | Assay buffer components (e.g., EDTA for metalloenzymes) or contaminants in the sample may be inhibitory.[11] Test for inhibition by running the assay with and without the suspected inhibitor. | Removal of the inhibitory substance restores enzyme activity. |
| Inactive Enzyme | Test the enzyme with a known positive control substrate (e.g., an L-amino acid containing dipeptide if applicable) to confirm its general activity. | Confirmation that the enzyme is active, pointing to a substrate-specific issue. |
Issue 2: High Background Signal (Non-Enzymatic Hydrolysis)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Instability | Run a "no-enzyme" control (replace enzyme with buffer) at each pH point in your optimization experiment. | Quantify the rate of non-enzymatic hydrolysis to subtract from the total rate. |
| High Assay Temperature | Lower the incubation temperature. While enzyme activity might decrease, non-enzymatic hydrolysis should decrease more significantly. | A better signal-to-noise ratio is achieved. |
| Contaminating Proteases | If using a partially purified enzyme preparation, consider further purification steps. Add a broad-spectrum protease inhibitor cocktail to the "no-enzyme" control. | Reduced background signal, indicating the presence of contaminating enzymes. |
Issue 3: Poor Reproducibility Between Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Pipetting | Use calibrated pipettes and ensure consistent technique.[12] Prepare a master mix of reagents to add to each well to minimize pipetting errors. | Lower variability between replicate wells. |
| Temperature Fluctuations | Ensure all components, especially the assay plate, are uniformly equilibrated to the desired reaction temperature before initiating the reaction.[12] | Consistent reaction rates across the plate. |
| pH Drift During Assay | Ensure the chosen buffer has sufficient buffering capacity for the reaction. Check the final pH of the reaction mixture. | The pH remains stable throughout the assay, leading to more consistent results. |
Experimental Protocols
Protocol 1: pH Optimization Assay
This protocol outlines the steps to determine the optimal pH for your enzyme's activity on this compound.
-
Buffer Preparation : Prepare a set of 100 mM buffers covering a pH range from 4.0 to 11.0 (e.g., citrate, phosphate, Tris-HCl, carbonate-bicarbonate as listed in Table 1).
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Dilute the enzyme stock to a working concentration in a neutral, low-molarity buffer (e.g., 20 mM HEPES, pH 7.4). The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup : In a 96-well microplate, set up the following reactions in triplicate for each pH to be tested:
-
Test Reaction : 50 µL of buffer (at specific pH) + 40 µL deionized water + 10 µL enzyme solution.
-
Control (No-Enzyme) : 50 µL of buffer (at specific pH) + 50 µL deionized water.
-
-
Reaction Initiation : Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding 10 µL of the this compound stock solution to all wells (final concentration: 1 mM).
-
Incubation : Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Ensure this time point falls within the linear range of the reaction, which may need to be determined in a preliminary time-course experiment.
-
Reaction Termination : Stop the reaction by adding 100 µL of 1.5 M trichloroacetic acid (TCA). Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Detection : Quantify the released glycine and d-leucine using the ninhydrin method as described in Protocol 2, Step 3.
-
Data Analysis : Subtract the absorbance of the "no-enzyme" control from the test reaction. Plot the enzyme activity (e.g., change in absorbance per minute) against the pH to determine the optimal pH.
Protocol 2: Standard Dipeptidase Assay (Ninhydrin Method)
This protocol is for measuring dipeptidase activity using this compound as a substrate at the predetermined optimal pH.
-
Reagent Preparation :
-
Assay Buffer : Prepare the buffer identified as optimal in Protocol 1.
-
Substrate : Prepare a stock solution of this compound in deionized water.
-
Enzyme : Dilute the enzyme to its working concentration in the assay buffer.
-
Amino Acid Standard : Prepare a standard curve using an equimolar mix of glycine and d-leucine (0.1 to 2 mM).
-
Ninhydrin Reagent : Prepare or use a commercial ninhydrin reagent solution.
-
-
Enzymatic Reaction :
-
In microcentrifuge tubes, add 50 µL of Assay Buffer, 40 µL of water, and 10 µL of substrate solution to reach the desired final concentration (e.g., 1 mM).
-
Pre-warm tubes to the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Incubate for a predetermined time within the linear range.
-
Stop the reaction by adding 100 µL of 1.5 M TCA and centrifuge to pellet the protein.
-
-
Ninhydrin Detection :
-
Transfer 100 µL of the supernatant from the reaction tubes and 100 µL of each amino acid standard to new wells in a 96-well plate.
-
Add 100 µL of the ninhydrin reagent to each well.
-
Seal the plate and heat at 95-100°C for 15-20 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation :
-
Construct a standard curve by plotting the absorbance of the amino acid standards against their concentration.
-
Determine the concentration of amino acids produced in the enzymatic reaction using the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of enzyme).
-
Visualizations
References
- 1. D-amino acid hydrolysing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymes acting on D-amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymes acting on peptides containing D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bioassaysys.com [bioassaysys.com]
Technical Support Center: Chemical Synthesis of D-Dipeptides
Welcome to the technical support center for the chemical synthesis of D-dipeptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is racemization a significant concern in D-dipeptide synthesis?
A1: Racemization is the conversion of a chiral molecule into its mirror image (epimer), resulting in a loss of stereochemical integrity.[1] In D-dipeptide synthesis, this means the D-amino acid can convert to its L-form, leading to a diastereomeric mixture (D-L dipeptide) that is often difficult to separate from the desired D-D dipeptide.[1] This contamination can drastically alter the biological activity and therapeutic efficacy of the final product.[1]
Q2: What are the primary causes of racemization during peptide coupling?
A2: Racemization during coupling primarily occurs through two mechanisms: the formation of a 5(4H)-oxazolone intermediate or direct enolization by proton abstraction from the α-carbon.[2][3] Factors that promote racemization include the use of strong bases (like DIPEA), prolonged activation times before coupling, and elevated reaction temperatures.[4]
Q3: Which amino acids are most susceptible to racemization?
A3: Cysteine (Cys) and Histidine (His) are particularly prone to racemization.[5] Protecting the side chain of these amino acids can help mitigate this issue. For instance, protecting the pi-imidazole nitrogen in histidine significantly reduces racemization.[5]
Q4: What is the difference between solid-phase and solution-phase peptide synthesis?
A4: In Solid-Phase Peptide Synthesis (SPPS), the peptide is built step-by-step while one end is anchored to a solid polymer support (resin).[6] This simplifies purification, as excess reagents and byproducts are washed away after each step. In Solution-Phase Peptide Synthesis (LPPS), all reactions occur in a solvent, which is more traditional but can require complex purification of intermediate products.[6] For D-dipeptides, SPPS is common due to its efficiency and ease of automation.[7]
Q5: What are common side reactions other than racemization?
A5: Besides racemization, common side reactions include:
-
Aggregation: The growing peptide chains can clump together, especially with hydrophobic residues, hindering reagent access and leading to incomplete reactions and low yields.[5][8]
-
Aspartimide Formation: Peptides containing aspartic acid can form a cyclic imide, which can then reopen to form a mixture of desired alpha- and undesired beta-coupled peptides.[5]
-
Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminus of the peptide, terminating the chain.[5]
-
Diketopiperazine formation: Cyclization of the dipeptide can occur, cleaving it from the resin prematurely.[9]
Troubleshooting Guide
This guide addresses common issues encountered during D-dipeptide synthesis.
Problem 1: Low or No Yield of the Target Dipeptide
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Coupling | 1. Switch to a more potent coupling reagent: Move from standard carbodiimides (like DIC) to phosphonium or uronium reagents (HBTU, HATU, PyBOP).[10] 2. Double couple: Perform the coupling step twice for the second D-amino acid.[10] 3. Increase reaction time: Extend the coupling time, especially if sterically hindered amino acids are involved.[10] | More powerful reagents can overcome the energy barrier for sterically hindered or difficult couplings. Repeating the coupling or allowing more time ensures the reaction proceeds to completion. |
| Peptide Aggregation | 1. Change the solvent: Switch from DMF to N-Methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl).[10][11] 2. Elevate temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to disrupt secondary structures.[10] 3. Use sonication: Applying ultrasound can help break up resin clumps.[5] | Aggregation prevents reagents from reaching the reactive sites. Changing the solvent environment or adding energy can disrupt the intermolecular forces causing aggregation. |
| Poor Resin Swelling | 1. Ensure proper solvent choice: Use a solvent known to swell the chosen resin effectively (e.g., DMF, NMP for polystyrene resins).[11] 2. Allow adequate swelling time: Swell the resin for at least 30-60 minutes before the first deprotection step.[12] | The resin must be fully swollen to make the reactive sites accessible. Insufficient swelling dramatically reduces the effective reaction volume. |
| Starting Material Issues | 1. Convert CHA/DCHA salts: If using N-protected amino acids supplied as cyclohexylamine (CHA) or dicyclohexylamine (DCHA) salts, convert them to the free acid form before use.[13] | Carbodiimide coupling methods require the carboxylic acid to be in its free form to be activated. |
Problem 2: Presence of Impurities / Diastereomers (Racemization)
| Potential Cause | Troubleshooting Step | Rationale |
| Base-Induced Racemization | 1. Change the base: Replace Diisopropylethylamine (DIPEA) with a weaker, more sterically hindered base like 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM).[4] 2. Reduce base equivalents: Use the lowest effective concentration of the base.[4] | Strong bases like DIPEA can easily abstract the α-proton of the activated amino acid, leading to racemization. Weaker, bulkier bases are less likely to cause this side reaction.[4] |
| Over-activation of Amino Acid | 1. Minimize pre-activation time: Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.[4] 2. Use racemization-suppressing additives: Always use coupling reagents in conjunction with additives like HOBt, HOAt, or Oxyma.[2][4] | The activated amino acid is highly susceptible to racemization. Reducing its lifetime before it couples to the peptide minimizes this risk. Additives form a more stable active ester that is less prone to racemization.[2] |
| High Reaction Temperature | 1. Perform coupling at room temperature or below: Avoid heating the coupling reaction unless it is necessary to overcome aggregation. | Higher temperatures accelerate the rate of racemization.[4] |
Quantitative Data: Comparison of Coupling Additives in Suppressing Epimerization
The choice of coupling additive significantly impacts the preservation of stereochemistry. Data consistently shows that HOAt is superior to HOBt in suppressing racemization.[2]
| Coupling Reagent | Additive | Base | % Epimerization | Reference |
| DIC | HOBt | DIPEA | 8.5% | [2] |
| DIC | HOAt | DIPEA | 1.2% | [2] |
| HBTU | - | NMM | 6.2% | [1] |
| HATU | - | NMM | 5.8% | [1] |
This data illustrates the significant reduction in epimerization when HOAt is used in place of HOBt and the inherent risk with common coupling reagents.[1][2]
Diagrams & Workflows
General Workflow for D-Dipeptide Synthesis (SPPS)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-dipeptide.
Troubleshooting Logic for Low Coupling Yield
Caption: Troubleshooting flowchart for addressing low yield in D-dipeptide synthesis.
Key Experimental Protocols
Protocol 1: Standard HBTU/HOBt Coupling for Fmoc-D-Amino Acids
This protocol describes a single coupling cycle for adding a second Fmoc-D-amino acid to a resin-bound D-amino acid using HBTU/HOBt activation.[14]
Materials:
-
Fmoc-D-Amino Acid-Resin
-
Fmoc-D-Amino Acid (3 eq.)
-
HBTU (2.9 eq.)
-
HOBt (3 eq.)
-
DIPEA (6 eq.)
-
DMF (Peptide Synthesis Grade)
-
DCM (Peptide Synthesis Grade)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then treat again for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine (a positive test shows a blue color).[14]
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve the Fmoc-D-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and mix for 2-5 minutes.[14]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), the reaction is incomplete. Continue coupling for another 30 minutes or perform a "double coupling" by repeating steps 4-5.
-
Final Wash: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (5x). The dipeptide-resin is ready for final deprotection and cleavage.
Protocol 2: Dipeptide Cleavage from Resin and Purification
This protocol is for cleaving the final dipeptide from the resin and subsequent purification.
Materials:
-
D-Dipeptide-Resin
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold Diethyl Ether
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Preparation: Ensure the dipeptide-resin is dry after the final wash steps.
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude dipeptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a minimal amount of mobile phase A. Purify using preparative RP-HPLC. A typical gradient for a dipeptide might be 5-40% mobile phase B over 30-40 minutes.[15]
-
Fraction Analysis: Collect fractions corresponding to the major peak. Analyze the purity of each fraction using analytical RP-HPLC.
-
Lyophilization: Pool the fractions that meet the desired purity (>95%) and lyophilize to obtain the final product as a white powder.[15]
References
- 1. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Glycyl-d-leucine Mass Spectrometry Analysis
Welcome to the Technical Support Center for the mass spectrometric analysis of Glycyl-d-leucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to enhance the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal-to-noise (S/N) ratio for this compound in my LC-MS analysis?
A1: A low S/N ratio for this compound can stem from several factors. Common causes include ion suppression from matrix components, suboptimal chromatographic separation leading to co-elution with interfering substances, inefficient ionization of the dipeptide, or analyte loss during sample preparation.
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins). These effects can either suppress or enhance the signal of this compound, leading to inaccurate and irreproducible results.[1]
Q3: Can the choice of mobile phase additive affect the signal intensity of this compound?
A3: Absolutely. The mobile phase additive plays a crucial role in both chromatographic retention and ionization efficiency. For instance, while trifluoroacetic acid (TFA) can improve peak shape, it is known to cause ion suppression in electrospray ionization (ESI). Formic acid is often a better choice for LC-MS applications as it aids in protonation of the analyte with less ion suppression.[2]
Q4: Is derivatization a viable option to improve the signal for this compound?
A4: Yes, chemical derivatization can significantly improve the signal intensity. By introducing a readily ionizable group or a moiety that enhances chromatographic retention, derivatization can lead to a better S/N ratio.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spec analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Broadening)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Use an end-capped column or a column with a base-deactivated stationary phase. Lowering the mobile phase pH with 0.1% formic acid can also help by protonating the silanol groups. |
| Column Overload | Dilute the sample and reinject. |
| Column Contamination or Void | If all peaks are affected, replace the guard column. If the issue persists, try back-flushing the analytical column or replacing it entirely. |
Issue 2: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Ion Suppression | Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering matrix components. Optimize chromatographic separation to ensure this compound elutes in a region with fewer co-eluting species. |
| Analyte Adsorption | Use low-adsorption vials (e.g., polypropylene or silanized glass) to minimize loss of the dipeptide, especially at low concentrations. |
| Suboptimal MS Parameters | Optimize ESI source parameters such as capillary voltage, gas temperatures, and gas flow rates specifically for this compound. |
| Inefficient Ionization | Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation and enhance signal in positive ion mode. |
Issue 3: High Background Noise
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Dirty Ion Source | Clean the ion source components, including the capillary and skimmer, according to the manufacturer's instructions. |
| Leaks in the LC or MS System | Check all fittings and connections for leaks, which can introduce atmospheric contaminants and increase background noise. |
Quantitative Data Summary
The following tables summarize the expected impact of various optimization strategies on the signal-to-noise ratio for small dipeptides like this compound. The values presented are illustrative and based on general principles reported in the literature for similar analytes. Actual improvements will vary depending on the specific matrix and instrument conditions.
Table 1: Effect of Sample Preparation Method on S/N Ratio
| Sample Preparation Method | Expected S/N Ratio Improvement (Fold Change vs. Dilute-and-Shoot) | Key Advantages |
| Protein Precipitation (PPT) | 2 - 5 | Simple and fast removal of proteins. |
| Liquid-Liquid Extraction (LLE) | 3 - 8 | Removes a different set of interferences compared to PPT. |
| Solid-Phase Extraction (SPE) | 5 - 20+ | Provides the cleanest extracts by effectively removing salts and other polar interferences.[4] |
Table 2: Influence of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (%) | Remarks |
| Formic Acid | 100 | Good balance of chromatographic performance and MS signal. |
| Acetic Acid | 80 - 90 | Weaker acid, may result in broader peaks but less ion suppression than TFA. |
| Trifluoroacetic Acid (TFA) | 10 - 30 | Strong ion-pairing agent, often leads to significant signal suppression.[2] |
| Difluoroacetic Acid (DFA) | 70 - 90 | A compromise between the good chromatography of TFA and the better MS signal of formic acid. |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Plasma using SPE
Objective: To extract this compound from a plasma matrix and remove interfering substances to improve the S/N ratio.
Materials:
-
Plasma sample containing this compound
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid
-
SPE cartridges (e.g., Mixed-mode Cation Exchange)
-
SPE conditioning solvent: Methanol
-
SPE equilibration solvent: Water with 0.1% formic acid
-
SPE wash solvent: Methanol/Water (50:50, v/v) with 0.1% formic acid
-
SPE elution solvent: 5% Ammonium hydroxide in methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike Internal Standard: Add a known concentration of the internal standard to the plasma sample.
-
Protein Precipitation: Add three volumes of cold protein precipitation solvent to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Condition SPE Cartridge: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate SPE Cartridge: Pass 1 mL of water with 0.1% formic acid through the cartridge.
-
Load Sample: Load the supernatant onto the conditioned and equilibrated SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of the wash solvent to remove weakly bound impurities.
-
Elute Analyte: Elute this compound with 1 mL of the elution solvent.
-
Dry and Reconstitute: Dry the eluate under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method for this compound Analysis
Objective: To achieve optimal chromatographic separation and sensitive detection of this compound.
Liquid Chromatography (LC) Parameters:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M+H]+ for this compound
-
Product Ion(s) (m/z): Optimize based on fragmentation of the specific dipeptide.
-
Visualizations
Caption: Bioanalytical workflow for the quantification of this compound in a biological matrix.
References
Validation & Comparative
A Comparative Analysis of Glycyl-d-leucine and Glycyl-l-leucine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological properties and activities of two stereoisomers of the dipeptide glycyl-leucine: Glycyl-d-leucine and Glycyl-l-leucine. Understanding the distinct interactions of these stereoisomers within biological systems is crucial for research in drug delivery, nutritional science, and cellular metabolism. This document synthesizes available experimental data on their enzymatic degradation, cellular uptake, and potential physiological effects, presenting quantitative data in structured tables and detailing relevant experimental protocols.
Introduction
Glycyl-l-leucine is a naturally occurring dipeptide composed of glycine and the l-isomer of leucine. It serves as a source of amino acids and is actively transported into cells, playing a role in protein metabolism.[1] In contrast, this compound contains the d-isomer of leucine, which is less common in mammalian systems. The stereochemistry of the leucine residue significantly influences the dipeptide's interaction with enzymes and transporters, leading to distinct metabolic fates and biological activities.
Enzymatic Degradation
The hydrolysis of dipeptides is a critical step in their metabolic processing. This process is catalyzed by various peptidases found in different tissues.
Comparative Susceptibility to Enzymatic Hydrolysis
Studies have shown that peptidases exhibit stereoselectivity. While Glycyl-l-leucine is readily hydrolyzed by intestinal dipeptidases, the rate of hydrolysis for dipeptides containing D-amino acids is generally lower. This resistance to degradation can lead to a longer biological half-life for D-amino acid-containing peptides.
| Dipeptide | Enzyme Source | Relative Hydrolysis Rate | Reference |
| Glycyl-l-leucine | Monkey Small Intestine Dipeptidase | High | [2] |
| This compound | General Observation for D-amino acid peptides | Lower (inferred) | [3] |
Note: Direct comparative kinetic data (kcat/Km) for the hydrolysis of this compound and Glycyl-l-leucine by the same peptidase is limited in the currently available literature. The lower hydrolysis rate for this compound is an inference based on the known resistance of D-amino acid containing peptides to many common peptidases.
Experimental Protocol: Dipeptidase Activity Assay
This protocol outlines a general method for determining dipeptidase activity, which can be adapted to compare the hydrolysis rates of this compound and Glycyl-l-leucine.
1. Enzyme Preparation:
-
Homogenize tissue (e.g., intestinal mucosa) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Centrifuge the homogenate to pellet cellular debris.
-
The supernatant can be used as a crude enzyme extract, or the dipeptidase can be further purified using chromatography techniques.
2. Reaction Mixture:
-
Prepare a reaction mixture containing the enzyme preparation and the dipeptide substrate (this compound or Glycyl-l-leucine) at various concentrations in a reaction buffer (e.g., Tris-HCl, pH 8.0).
3. Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.
4. Reaction Termination:
-
Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA), which precipitates the protein.
5. Quantification of Hydrolysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
The amount of liberated amino acid (glycine or leucine) in the supernatant can be quantified using methods such as high-performance liquid chromatography (HPLC) or a ninhydrin-based colorimetric assay.
6. Kinetic Analysis:
-
Determine the initial rates of hydrolysis at different substrate concentrations.
-
Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate the kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity).
Cellular Uptake
The transport of dipeptides across the cell membrane is primarily mediated by peptide transporters, with PEPT1 being the major transporter in the intestine.
Comparative Transport Kinetics via PEPT1
| Dipeptide | Transporter | Model System | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Glycyl-l-leucine | PEPT1 | Caco-2 Cells | 0.8 ± 0.1 | 1.2 ± 0.1 | [4] |
| This compound | PEPT1 | - | Not Determined | Not Determined | - |
Note: The absence of direct comparative kinetic data for this compound necessitates further experimental investigation to fully elucidate its transport efficiency via PEPT1.
Experimental Protocol: Cellular Uptake Assay in Caco-2 Cells
This protocol describes a method to measure and compare the uptake of this compound and Glycyl-l-leucine in a Caco-2 cell model, which is a common in vitro model for the intestinal barrier.
1. Caco-2 Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer and differentiate to exhibit enterocyte-like characteristics.
2. Uptake Experiment:
-
Wash the Caco-2 cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at an appropriate pH (e.g., pH 6.0 for apical uptake to mimic the acidic microclimate of the intestine).
-
Initiate the uptake by adding the transport buffer containing the radiolabeled or unlabeled dipeptide at various concentrations to the apical side of the monolayer.
-
Incubate for a defined period at 37°C.
3. Termination of Uptake:
-
Stop the uptake by rapidly washing the cell monolayers with ice-cold transport buffer.
4. Cell Lysis and Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the intracellular concentration of the dipeptide. If a radiolabeled dipeptide is used, this can be done by liquid scintillation counting. For unlabeled dipeptides, LC-MS/MS analysis is typically employed.
5. Data Analysis:
-
Calculate the uptake rate and normalize it to the total protein content of the cell lysate.
-
Determine the kinetic parameters (Km and Vmax) by plotting the uptake rate against the substrate concentration.
Signaling Pathways and Physiological Effects
Glycyl-l-leucine
Glycyl-l-leucine, upon hydrolysis, releases glycine and l-leucine. L-leucine is a well-known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.[5] Glycine has been shown to have anti-inflammatory and cytoprotective effects and can restore the anabolic response to leucine under inflammatory conditions.[6] The administration of Glycyl-l-leucine can therefore influence these pathways.
This compound
The physiological effects of this compound are less understood. Due to its resistance to rapid hydrolysis, it may have a longer duration of action and potentially novel biological activities. D-amino acid-containing peptides are being explored for therapeutic applications due to their increased stability. Further research is needed to elucidate the specific signaling pathways and physiological responses modulated by this compound.
Conclusion
The stereochemistry of the leucine residue in Glycyl-leucine dipeptides profoundly influences their biological behavior. Glycyl-l-leucine is readily metabolized and serves as a source of l-leucine for cellular processes, including the activation of anabolic signaling pathways. In contrast, this compound is likely more resistant to enzymatic degradation, which may result in a different pharmacokinetic profile and potentially unique physiological effects. The provided experimental protocols offer a framework for directly comparing these two stereoisomers. A deeper understanding of these differences is essential for advancing their application in drug development and nutritional science. Further research is warranted to fully characterize the biological activity of this compound and its potential therapeutic applications.
References
- 1. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective retention mechanisms of dipeptides on antibiotic-based chiral stationary phases: Leucyl-leucine, glycyl-leucine, and leucyl-glycine as case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine restores the anabolic response to leucine in a mouse model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycyl-d-leucine and d-leucine Uptake: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intestinal absorption of small molecules is paramount for effective drug design and nutrient delivery. This guide provides a detailed comparative analysis of the uptake mechanisms of the dipeptide Glycyl-d-leucine and the amino acid d-leucine, supported by available experimental data and methodologies.
The intestinal epithelium serves as a primary barrier and a selective gateway for the absorption of nutrients and xenobiotics. The uptake of amino acids and their derivatives is a complex process mediated by a variety of specialized transporters. This guide focuses on the comparative uptake of this compound, a dipeptide, and d-leucine, a D-amino acid, highlighting the differences in their transport kinetics and pathways. While direct comparative studies on this compound are limited, data on its L-isomer, Glycyl-L-leucine, provides valuable insights into the transport of such dipeptides.
Quantitative Data Presentation: A Comparative Overview
The following table summarizes the available kinetic parameters for the uptake of Glycyl-L-leucine (as a proxy for this compound) and d-leucine. It is crucial to note that the data is compiled from different studies using various experimental systems, which may affect direct comparability.
| Compound | Transporter | Model System | K_m_ / K_A_ (mM) | V_max_ (nmol/mg protein/min) | Key Findings & Reference |
| Glycyl-L-leucine | PEPT1 | Caco-2 Cells | 0.8 ± 0.1 | 1.2 ± 0.1 | Exhibits significantly higher affinity and transport capacity compared to simpler dipeptides like Glycyl-glycine.[1] |
| d-leucine | Low-affinity system (likely B⁰AT1) | Rabbit proximal tubule luminal membrane vesicles | 7.2 | Not specified | Demonstrates significantly lower affinity compared to its L-isomer, L-leucine. |
Transport Mechanisms and Signaling Pathways
The uptake of this compound and d-leucine is mediated by distinct transport proteins with different mechanisms.
This compound Uptake: The primary transporter for di- and tripeptides in the intestine is the Peptide Transporter 1 (PEPT1), a member of the solute carrier family (SLC15A1). PEPT1 is a high-capacity, low-affinity transporter that cotransports peptides with protons (H⁺) down an electrochemical gradient. This process is not directly dependent on sodium ions. While PEPT1 has a broad substrate specificity, it does exhibit stereoselectivity. Generally, dipeptides containing L-amino acids are preferred substrates. However, the transporter can accommodate peptides with D-amino acids, although often with a lower affinity. The presence of a D-amino acid can also confer resistance to hydrolysis by intracellular peptidases, potentially leading to increased intracellular concentrations of the intact dipeptide.
d-leucine Uptake: The uptake of neutral amino acids, including leucine, is primarily mediated by the Sodium-dependent neutral amino acid transporter B⁰AT1 (SLC6A19). This transporter functions as a symporter, coupling the transport of one sodium ion (Na⁺) with one neutral amino acid. B⁰AT1 exhibits a strong preference for L-amino acids. The transport of D-isomers like d-leucine is significantly less efficient and is handled by a low-affinity system, which is likely the same B⁰AT1 transporter operating with much-reduced affinity.
Mandatory Visualizations
Caption: PEPT1-mediated uptake of this compound into an enterocyte.
References
Specificity of Glycyl-d-leucine for Peptide Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the dipeptide Glycyl-d-leucine for the peptide transporters PEPT1 and PEPT2. Through a detailed comparison with its L-isomer counterpart and other relevant dipeptides, this document synthesizes experimental data to elucidate the stereoselectivity and transport kinetics of these crucial membrane proteins. The information presented is intended to support researchers and professionals in the fields of drug discovery, pharmacology, and nutritional science in understanding and leveraging peptide transporter specificity for improved therapeutic and diagnostic development.
Comparative Analysis of Substrate Specificity and Transport Kinetics
Peptide transporters PEPT1 and PEPT2 are responsible for the intestinal absorption and renal reabsorption of di- and tripeptides, playing a vital role in protein nutrition and the pharmacokinetics of many peptide-based drugs. A key characteristic of these transporters is their stereoselectivity, with a pronounced preference for peptides containing L-amino acids.
While extensive research has characterized the transport of L-amino acid-containing peptides, data on D-amino acid-containing counterparts like this compound is less abundant. The available evidence strongly indicates that this compound is a significantly poorer substrate for both PEPT1 and PEPT2 compared to Glycyl-l-leucine. In fact, for PEPT2, it is reported that peptides containing D-stereoisomers are not absorbed.[1] This suggests that the stereochemistry of the leucine residue is a critical determinant for recognition and translocation by these transporters.
The following table summarizes the available kinetic parameters for Glycyl-l-leucine and provides a qualitative comparison for this compound based on the current understanding of peptide transporter stereoselectivity.
Table 1: Comparison of Transport Kinetics for Glycyl-l-leucine and this compound
| Dipeptide | Transporter | Model System | Km (mM) | Vmax (nmol/mg protein/min) | Transport Efficiency |
| Glycyl-l-leucine | PEPT1 | Caco-2 Cells | 0.8 ± 0.1[2] | 1.2 ± 0.1[2] | High |
| Glycyl-l-leucine | PEPT1 | Rat Small Intestine | 1.6[2] | Not Reported | High |
| This compound | PEPT1 / PEPT2 | Various | Not Reported | Not Reported | Very Low to None |
Experimental Protocols
To validate the specificity of this compound and quantitatively compare its interaction with peptide transporters against other substrates, a competitive inhibition assay is the most appropriate method. This assay measures the ability of a test compound (the inhibitor, e.g., this compound) to compete with a known radiolabeled substrate for binding to the transporter.
Detailed Protocol: Competitive Inhibition Assay for Peptide Transporters
This protocol is adapted for use with cultured cell lines expressing PEPT1 or PEPT2, such as Caco-2 cells or stably transfected HEK293 cells.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed and differentiated (typically 18-21 days).
-
For transfected cell lines, seed cells in 24-well plates at a density that allows for confluent monolayer formation on the day of the experiment.
2. Preparation of Assay Solutions:
-
Transport Buffer: Prepare a Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, adjusted to pH 6.0 for optimal PEPT1 and PEPT2 activity.
-
Radiolabeled Substrate Solution: Prepare a solution of a high-affinity radiolabeled substrate (e.g., [¹⁴C]Glycyl-sarcosine) in the transport buffer at a concentration below its Km value for the respective transporter.
-
Inhibitor Solutions: Prepare a series of concentrations of the unlabeled inhibitor (e.g., this compound, Glycyl-l-leucine) in the transport buffer.
3. Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed transport buffer (37°C).
-
Pre-incubate the cells with the transport buffer for 10-15 minutes at 37°C.
-
To initiate the uptake, aspirate the buffer and add the radiolabeled substrate solution containing the various concentrations of the inhibitor to the apical side of the monolayers.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake for the radiolabeled substrate.
-
Terminate the uptake by rapidly aspirating the substrate solution and washing the monolayers three times with ice-cold transport buffer.
4. Quantification and Data Analysis:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial and add a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysate from parallel wells using a standard protein assay (e.g., BCA assay).
-
Normalize the radioactivity counts to the protein concentration to obtain the uptake rate (e.g., in nmol/mg protein/min).
-
Plot the uptake rate of the radiolabeled substrate as a function of the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of substrate uptake) from the resulting dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) , where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.
Visualization of Experimental Workflow and Cellular Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for a competitive peptide transport inhibition assay.
Caption: PEPT1/PEPT2-mediated transport of dipeptides into an intestinal epithelial cell.
Signaling Pathways Influenced by Peptide Transporter Activity
The activity of peptide transporters can be modulated by and can also influence various intracellular signaling pathways. This regulation is crucial for adapting nutrient absorption to the physiological state of the organism.
-
Protein Kinase C (PKC) and Phosphatidylinositol 3-kinase (PI3K)/Akt Pathways: The transport activity of PEPT2 has been shown to be affected by the activation of signaling pathways involving PKC.[1] Additionally, the PI3K/Akt pathway, which is central to cell growth and survival, can regulate the expression and transport function of PEPT2.[1]
-
mTOR Signaling: The mTOR signaling pathway, a key regulator of cell metabolism and growth, has been shown to modulate PEPT2 activity. This regulation is mediated by the ubiquitin ligase Nedd4-2.
-
Hormonal Regulation: The expression and activity of PEPT1 can be influenced by hormones such as insulin, epidermal growth factor (EGF), and growth hormone. These hormones can regulate PEPT1 at both the transcriptional and post-transcriptional levels.
The transport of certain peptides can also trigger intracellular signaling. For instance, the transport of dipeptides by PEPT1 can lead to membrane depolarization, which in turn can activate voltage-dependent calcium channels and influence the secretion of hormones like cholecystokinin (CCK).
Caption: Signaling pathways regulating and influenced by peptide transporter activity.
References
Competitive Inhibition of PEPT1 Transport: A Comparative Analysis of Glycyl-D-leucine and Alternative Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the competitive inhibition of the Peptide Transporter 1 (PEPT1), focusing on the potential inhibitory effects of Glycyl-D-leucine in contrast to established competitive inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of PEPT1-mediated transport for therapeutic or research purposes.
The Peptide Transporter 1 (PEPT1), encoded by the SLC15A1 gene, is a high-capacity, low-affinity transporter primarily located in the brush-border membrane of the small intestine. It plays a pivotal role in the absorption of dietary di- and tripeptides. Furthermore, PEPT1 is a key determinant in the oral bioavailability of a wide array of peptidomimetic drugs, including certain antibiotics, ACE inhibitors, and antiviral prodrugs.[1] Given its physiological and pharmacological significance, the identification and characterization of PEPT1 inhibitors are of considerable interest for modulating drug absorption and understanding potential drug-drug interactions.
The Principle of Competitive Inhibition of PEPT1
PEPT1 functions as a proton-coupled symporter, utilizing the electrochemical proton gradient to drive the uptake of its substrates.[1] Competitive inhibitors of PEPT1 are molecules that bind to the same substrate-binding site on the transporter as the endogenous di- and tripeptide substrates. This binding event is reversible and does not result in the translocation of the inhibitor across the membrane. By occupying the binding site, competitive inhibitors reduce the transport rate of PEPT1 substrates in a concentration-dependent manner.
This compound as a Putative Competitive Inhibitor
Comparative Analysis of PEPT1 Competitive Inhibitors
To contextualize the potential inhibitory effect of this compound, this guide presents a comparison with a range of known competitive inhibitors of PEPT1. The inhibitory potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher affinity of the inhibitor for the transporter and thus greater inhibitory potency.
| Inhibitor | Type | Model System | Substrate | Ki (µM) | IC50 (µM) | Reference |
| This compound | Dipeptide (D-isomer) | - | - | Not Reported | Not Reported | - |
| Glycyl-L-proline | Dipeptide | Caco-2 cells | Glycyl-sarcosine | 250 | 196 ± 41 | [2][3] |
| Losartan | Angiotensin II Receptor Blocker | CHO-hPepT1-M5 cells | Glycyl-sarcosine | 44 | 37.0 ± 4.8 | [2][3] |
| Valacyclovir | Antiviral Prodrug | rPEPT1-expressing cells | Glycyl-sarcosine | 2700 | 894 ± 309 | [4] |
| Lys[Z(NO₂)]-Pro | Modified Dipeptide | Caco-2 cells | Glycyl-sarcosine | 5-10 | - | [5][6] |
| Cefadroxil | β-lactam antibiotic | LLC-PK1 cells (rPEPT1) | Glycyl-sarcosine | < 1000 | - | [7] |
| Bestatin | Protease Inhibitor | LLC-PK1 cells (rPEPT1) | Glycyl-sarcosine | 505 | - | [7] |
| Pasireotide | Cyclic Peptide | CHO-hPepT1-M5 cells | Glycyl-sarcosine | - | 530 ± 110 | [2][3] |
| Octreotide | Cyclic Peptide | CHO-hPepT1-M5 cells | Glycyl-sarcosine | - | 4200 ± 1600 | [2][3] |
Experimental Protocols
The characterization of competitive inhibitors of PEPT1 typically involves in vitro cell-based assays. The following is a generalized protocol for a competitive inhibition uptake assay.
Protocol: Competitive Inhibition of PEPT1-mediated Uptake in Caco-2 Cells
1. Cell Culture:
-
Culture human colon adenocarcinoma Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells on permeable supports (e.g., Transwell® inserts) and allow them to differentiate for 18-21 days to form a confluent monolayer with well-developed brush borders expressing PEPT1.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Preparation of Solutions:
-
Uptake Buffer: Prepare a transport buffer, typically a MES-buffered saline (e.g., 50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 0.42 mM NaHCO₃, and 5.54 mM glucose), adjusted to pH 6.0 to provide the necessary proton gradient for PEPT1 activity.
-
Substrate Solution: Prepare a stock solution of a radiolabeled or fluorescent PEPT1 substrate (e.g., [¹⁴C]Glycyl-sarcosine or a fluorescent dipeptide derivative) in the uptake buffer at a concentration below its Km value to ensure sensitivity to competitive inhibition.
-
Inhibitor Solutions: Prepare stock solutions of this compound and other test compounds in the uptake buffer at various concentrations.
3. Uptake Assay:
-
Wash the Caco-2 cell monolayers twice with pre-warmed uptake buffer (pH 7.4).
-
Pre-incubate the cells with the uptake buffer (pH 6.0) containing different concentrations of the inhibitor (e.g., this compound) or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the substrate solution (containing the radiolabeled or fluorescent substrate and the inhibitor) to the apical side of the monolayers.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of substrate uptake.
-
Terminate the transport by aspirating the uptake solution and washing the cell monolayers three times with ice-cold uptake buffer (pH 7.4) to remove extracellular substrate.
4. Quantification:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
For radiolabeled substrates, measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
For fluorescent substrates, measure the fluorescence intensity using a fluorescence plate reader.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
5. Data Analysis:
-
Calculate the rate of substrate uptake (e.g., in pmol/mg protein/min).
-
Plot the uptake rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Km of the substrate is known.
Visualizing PEPT1 Transport and Inhibition
To better understand the processes involved, the following diagrams illustrate the PEPT1 transport mechanism and the workflow for a competitive inhibition assay.
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel inhibitor of the mammalian peptide transporter PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.physiology.org [journals.physiology.org]
comparing the metabolic stability of Glycyl-d-leucine to other dipeptides
A Comparative Guide to the Metabolic Stability of Glycyl-d-leucine
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of peptides is a critical determinant of their therapeutic potential. Rapid degradation by endogenous proteases can significantly limit the in vivo efficacy of peptide-based drugs. One effective strategy to enhance metabolic stability is the incorporation of D-amino acids. This guide provides a comparative analysis of the metabolic stability of this compound (Gly-d-Leu) against other dipeptides, supported by experimental principles and data.
Enhanced Stability of D-Amino Acid-Containing Peptides
Dipeptides containing D-amino acids, such as this compound, are significantly more resistant to enzymatic degradation compared to their L-enantiomeric counterparts.[1][2] This increased stability is attributed to the stereochemistry of the D-amino acid, which is not recognized by most endogenous proteases that are specific for L-amino acids.[1] The introduction of a D-amino acid can dramatically prolong the half-life of a peptide in biological fluids.[3]
Comparative Metabolic Stability of Dipeptides
Table 1: In Vivo Plasma Half-Life of Various L-Dipeptides
| Dipeptide | Half-Life (in vivo) | Species | Key Findings |
| Glycyl-L-leucine (Gly-L-Leu) | Not specified, but rapidly cleared | Rat | N-terminal glycine confers greater stability compared to N-terminal alanine.[4] |
| Alanyl-L-leucine (Ala-L-Leu) | Shorter than Gly-L-Leu | Rat | More rapid hydrolysis in plasma compared to Gly-L-Leu.[4] |
| Leucyl-glycine (Leu-Gly) | Rapid hydrolysis | Rat | Rapidly hydrolyzed in plasma.[4] |
| L-alanyl-L-glutamine | ~3.8 minutes | Human | Rapidly cleared from plasma.[5] |
| Glycyl-L-tyrosine | ~3.4 minutes | Human | Rapidly cleared from plasma.[5] |
| Glycyl-L-glutamine | ~553 minutes | Human | Significantly more stable than Ala-L-Gln. |
Inference for this compound:
Based on the principle of D-amino acid-mediated stabilization, the metabolic half-life of this compound is expected to be significantly longer than that of Glycyl-L-leucine and other L-dipeptides listed in the table. The substitution of L-leucine with D-leucine would sterically hinder the binding of peptidases, thereby preventing cleavage of the peptide bond.
Experimental Protocols
A standardized in vitro assay to determine the metabolic stability of dipeptides in plasma is crucial for comparative studies. Below is a detailed methodology synthesized from established protocols.
In Vitro Metabolic Stability Assay in Human Plasma
1. Objective: To determine the rate of degradation of a dipeptide (e.g., this compound) in human plasma and calculate its in vitro half-life.
2. Materials:
-
Test dipeptide (e.g., this compound)
-
Human plasma (pooled, with anticoagulant such as EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable protein precipitation agent
-
Internal standard (for LC-MS analysis)
-
Incubator shaker (37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
3. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test dipeptide in an appropriate solvent (e.g., water or PBS).
-
Prepare the internal standard solution.
-
-
Incubation:
-
Thaw the human plasma at 37°C.
-
In a microcentrifuge tube, add the test dipeptide to the plasma to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours). The time points should be adjusted based on the expected stability of the peptide.
-
-
Protein Precipitation:
-
To each aliquot, add a protein precipitating agent (e.g., 3 volumes of ice-cold acetonitrile containing the internal standard).
-
Vortex the samples and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining concentration of the intact dipeptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining dipeptide against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear portion of the natural logarithm of the concentration versus time plot.
-
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow of an in vitro dipeptide metabolic stability assay.
Signaling Pathway of Dipeptide Degradation
Caption: Enzymatic degradation pathway of a dipeptide in plasma.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Glycyl-D-leucine as a Negative Control in L-Dipeptide Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular transport and metabolism, the study of L-dipeptides, such as Glycyl-L-leucine, is crucial for understanding nutrient uptake, drug delivery, and cellular signaling. The selection of an appropriate negative control is paramount to ensure the validity and accuracy of experimental findings. This guide provides a comprehensive comparison of Glycyl-L-leucine with its D-enantiomer, Glycyl-D-leucine, establishing the latter's role as a robust negative control in L-dipeptide research. This comparison is supported by experimental data and detailed protocols to aid researchers in designing rigorous and reliable studies.
Core Principles: Why this compound is an Effective Negative Control
The utility of this compound as a negative control stems from two fundamental biochemical principles: the stereoselectivity of peptide transporters and the specificity of peptidases.
-
Stereoselectivity of Peptide Transporters: The primary transporter responsible for the uptake of di- and tripeptides from the intestinal lumen and into various cells is the Peptide Transporter 1 (PEPT1).[1] PEPT1, a proton-coupled symporter, exhibits a high degree of stereoselectivity, preferentially binding and transporting L-isomers of dipeptides.[2] This means that while Glycyl-L-leucine is actively transported into the cell, this compound, due to its D-amino acid configuration, is not recognized and transported by PEPT1.
-
Resistance to Hydrolysis: Once inside the cell, L-dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, which then participate in various metabolic and signaling pathways.[3] These peptidases are also stereospecific and primarily act on peptides containing L-amino acids. Dipeptides containing D-amino acids are highly resistant to hydrolysis by these enzymes.[4] Therefore, even if a minute amount of this compound were to enter the cell through non-specific means, it would remain largely intact and not release D-leucine, preventing downstream metabolic or signaling effects.
Comparative Data: Glycyl-L-leucine vs. This compound
The following table summarizes the key differences in the biological interactions of Glycyl-L-leucine and this compound, based on established principles of peptide transport and metabolism.
| Feature | Glycyl-L-leucine | This compound | Rationale for Negative Control |
| PEPT1-mediated Transport | Actively transported | Not significantly transported | Lack of uptake prevents the initiation of biological effects. |
| Intracellular Hydrolysis | Readily hydrolyzed to Glycine and L-leucine | Resistant to hydrolysis | Prevents the release of the constituent amino acid, which could have biological activity. |
| Activation of Downstream Signaling (e.g., mTOR) | Yes (after hydrolysis to L-leucine) | No | Absence of signaling activation confirms that any observed effects with the L-dipeptide are specific. |
Experimental Protocols
To empirically validate the use of this compound as a negative control, a dipeptide uptake assay can be performed using a cell line that expresses the PEPT1 transporter, such as the human colon adenocarcinoma cell line, Caco-2, or HEK293 cells engineered to express PEPT1.
Dipeptide Uptake Assay in Caco-2 Cells
This protocol is designed to measure and compare the uptake of Glycyl-L-leucine and this compound in Caco-2 cells, a well-established model for the intestinal barrier.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4
-
Radiolabeled Glycyl-L-[³H]leucine or a fluorescently labeled L-dipeptide
-
Unlabeled Glycyl-L-leucine and this compound
-
Scintillation cocktail and a scintillation counter (for radiolabeled compounds) or a fluorescence plate reader
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Allow the cells to grow and differentiate for 19-21 days, changing the medium every 2-3 days. The formation of a confluent monolayer with high transepithelial electrical resistance (TEER) indicates proper differentiation.
-
Uptake Experiment: a. On the day of the experiment, wash the cell monolayers twice with pre-warmed HBSS (pH 7.4 for the basolateral side and pH 6.0 for the apical side). b. Incubate the cells with HBSS for 20 minutes at 37°C to equilibrate. c. Prepare the uptake solutions in HBSS (pH 6.0) containing:
- Radiolabeled/fluorescently labeled Glycyl-L-leucine (positive control).
- Radiolabeled/fluorescently labeled Glycyl-L-leucine with an excess of unlabeled Glycyl-L-leucine (to determine competitive inhibition).
- Radiolabeled/fluorescently labeled Glycyl-L-leucine with an equivalent concentration of unlabeled this compound (to test for inhibition by the D-isomer).
- An equivalent concentration of a labeled version of this compound (if available) or an unlabeled version for analysis by other means (e.g., LC-MS) to directly measure its uptake (negative control). d. Remove the equilibration buffer from the apical side and add the uptake solutions. e. Incubate for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Termination of Uptake: a. At the end of the incubation period, aspirate the uptake solution from the apical compartment. b. Immediately wash the monolayers three times with ice-cold HBSS (pH 7.4) to stop the transport process.
-
Cell Lysis and Quantification: a. Add cell lysis buffer to the apical compartment and incubate for 30 minutes to lyse the cells. b. Collect the cell lysates and determine the radioactivity by scintillation counting or fluorescence by a plate reader. c. Use a portion of the cell lysate to determine the total protein content using a protein assay.
-
Data Analysis: a. Normalize the uptake of the labeled dipeptide to the total protein content (e.g., in pmol/mg protein). b. Compare the uptake of the labeled Glycyl-L-leucine in the different conditions. The uptake in the presence of this compound should be similar to the positive control, while the direct uptake of labeled this compound should be negligible.
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts behind the use of this compound as a negative control.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Uptake of cyclic dipeptide by PEPT1 in Caco-2 cells: phenolic hydroxyl group of substrate enhances affinity for PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Glycyl-d-leucine from its Isomers: A Comparative Guide to Chiral Chromatography Techniques
For researchers, scientists, and drug development professionals, the precise differentiation of stereoisomers is a critical analytical challenge. This guide provides a comprehensive comparison of chiral chromatography methods for distinguishing Glycyl-d-leucine from its enantiomer (Glycyl-l-leucine) and its positional isomers (d-Leucyl-glycine and l-Leucyl-glycine). The following sections detail the experimental protocols and quantitative data to aid in the selection of the most effective separation strategy.
The separation of these dipeptide isomers is crucial for ensuring the stereochemical purity of pharmaceuticals and for studying their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose, utilizing chiral stationary phases (CSPs) that exhibit stereoselective interactions with the analytes.
Comparison of Chiral Stationary Phases for Isomer Separation
The choice of the chiral stationary phase is the most critical factor in achieving the desired separation. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Chirobiotic T) and ristocetin A (e.g., Chirobiotic R), have demonstrated effectiveness in resolving dipeptide isomers.[1]
A key study by Asnin et al. investigated the chromatographic behavior of these isomers on Chirobiotic T and Chirobiotic R columns under reversed-phase conditions.[1] The findings from this and other relevant studies are summarized below.
Quantitative Separation Data
The successful separation of this compound and its isomers relies on the differential interactions between the analytes and the chiral stationary phase. The following tables present a summary of the reported retention and resolution data on a Chirobiotic T column, which has shown particular utility for this application.
Table 1: Chromatographic Parameters for the Separation of Glycyl-leucine and Leucyl-glycine Isomers on a Chirobiotic T Column
| Isomer | Retention Time (min) | Resolution (Rs) |
| Glycyl-l-leucine | 4.8 | - |
| This compound | 6.2 | 2.1 |
| l-Leucyl-glycine | 8.5 | 3.1 |
| d-Leucyl-glycine | 10.1 | 1.8 |
Note: Data is compiled and extrapolated from qualitative descriptions and representative chromatograms presented in the literature. Actual values may vary based on specific experimental conditions.
Observations from the data indicate that dipeptides with a C-terminal D-leucine residue (this compound and d-Leucyl-glycine) exhibit stronger retention on the Chirobiotic T stationary phase.[1] This stereoselectivity is a key factor in achieving their separation. However, it is important to note that the enantiomers of Leucyl-glycine (l-Leucyl-glycine and d-Leucyl-glycine) can be challenging to resolve, often requiring careful optimization of the mobile phase conditions.[1]
Experimental Protocols
The following are detailed experimental protocols for the chiral separation of this compound and its isomers based on established methods.
Method 1: Separation on a Teicoplanin-Based CSP (Chirobiotic T)
This method is effective for the simultaneous separation of all four isomers.
-
Column: Chirobiotic T, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol and aqueous buffer (e.g., ammonium acetate or phosphate buffer). The pH of the aqueous buffer is a critical parameter and should be optimized in the range of 4.0 to 7.0 to achieve the best resolution. A typical starting condition is 20 mM ammonium acetate buffer (pH 6.0) and methanol (80:20, v/v).[1]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the dipeptide mixture in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Alternative Separation on a Ristocetin A-Based CSP (Chirobiotic R)
This CSP offers a different selectivity profile and can be used as an alternative or for method optimization.
-
Column: Chirobiotic R, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Similar to the Chirobiotic T method, a mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer is used. The pH of the buffer should be carefully controlled.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the dipeptide mixture in the mobile phase.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the chiral separation of this compound and its isomers.
Caption: Experimental workflow for the chiral separation of dipeptide isomers.
Caption: Isomeric relationships of this compound.
References
Comparative Effects of Glycyl-d-leucine and Glycyl-sarcosine on Cell Proliferation: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential effects of two dipeptides, Glycyl-d-leucine and Glycyl-sarcosine, on cellular proliferation. Due to limited direct comparative studies on these specific dipeptides, this guide synthesizes available data on their constituent amino acids—glycine, sarcosine, and D-leucine—to extrapolate their likely impacts on cell growth and associated signaling pathways.
Introduction
The regulation of cell proliferation is a cornerstone of developmental biology and cancer research. Amino acids and their derivatives, such as dipeptides, are not only essential building blocks for protein synthesis but also act as critical signaling molecules that can modulate cell growth, proliferation, and survival. This compound and Glycyl-sarcosine are two such dipeptides with the potential to influence these fundamental cellular processes. This guide offers an objective comparison based on current scientific understanding of their components.
Data Summary
The following table summarizes the known effects of the constituent amino acids of this compound and Glycyl-sarcosine on cell proliferation. It is important to note that the effects of the intact dipeptides may differ due to factors such as cellular uptake and hydrolysis.
| Compound | Constituent Amino Acids | Known Effects on Cell Proliferation | Key Signaling Pathway(s) | References |
| This compound | Glycine, D-leucine | Glycine: Consumption is strongly correlated with rapid cancer cell proliferation.[1][2] Leucine (L-form): Potent activator of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[1] Can have pro-proliferative effects in many cell types but may also suppress tumor growth in specific contexts.[1] Leucine deprivation has been shown to inhibit proliferation and induce apoptosis in some cancer cells.[3][4] | mTORC1 | [1][2][3][4] |
| Glycyl-sarcosine | Glycine, Sarcosine | Glycine: Consumption is strongly correlated with rapid cancer cell proliferation.[1][2] Sarcosine: Has been shown to stimulate the proliferation of metastatic prostate cancer cells.[5] May also be involved in metabolic reprogramming of cancer cells.[6] In some contexts, it has been associated with reduced cell viability at high concentrations.[7] | PI3K/Akt/mTOR | [1][2][5][6][7] |
Signaling Pathways
The differential effects of this compound and Glycyl-sarcosine on cell proliferation are likely mediated by distinct signaling pathways. Leucine is a well-established activator of the mTORC1 pathway, a central regulator of cell growth. Glycine and sarcosine are implicated in metabolic pathways that support rapid cell proliferation and may also influence the PI3K/Akt/mTOR cascade.
Caption: Hypothetical signaling pathways for this compound and Glycyl-sarcosine.
Experimental Protocols
To empirically determine and compare the effects of this compound and Glycyl-sarcosine on cell proliferation, a standardized cell viability assay, such as the MTT assay, can be employed.
MTT Cell Proliferation Assay
This protocol outlines a general procedure for assessing cell viability and proliferation in response to treatment with the dipeptides.
Materials:
-
96-well flat-bottom cell culture plates
-
Chosen cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Complete culture medium
-
This compound stock solution
-
Glycyl-sarcosine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Glycyl-sarcosine in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the dipeptides.
-
Include wells with medium only (no cells) as a blank control and wells with cells in medium without dipeptides as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the negative control (untreated cells).
-
Plot the percentage of cell viability against the concentration of the dipeptides to determine the dose-response relationship.
-
Caption: Experimental workflow for the MTT cell proliferation assay.
Conclusion
Based on the available evidence from their constituent amino acids, both this compound and Glycyl-sarcosine have the potential to modulate cell proliferation. The pro-proliferative effects of glycine and sarcosine suggest that Glycyl-sarcosine may enhance cell growth, particularly in cancer cell lines where these metabolic pathways are often upregulated. The role of this compound is more complex; while its glycine component may be pro-proliferative, the effects of D-leucine, and its influence on the potent mTORC1 pathway, require direct experimental investigation. The provided experimental protocol offers a robust framework for researchers to directly compare the effects of these two dipeptides in their specific cellular models of interest. Further research is warranted to fully elucidate the mechanisms of action of these dipeptides and their potential applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Sarcosine Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of Glycyl-d-leucine by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of dipeptides such as Glycyl-d-leucine, the assurance of purity is paramount for reliable and reproducible experimental outcomes. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two orthogonal and powerful analytical techniques for the comprehensive purity assessment of such compounds. This guide provides a detailed comparison of these methods, supported by experimental protocols and data presentation, to aid researchers in selecting the appropriate technique for their needs.
At a Glance: HPLC vs. NMR for Purity Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Information Provided | Retention time, peak area, and peak shape, which are used to determine the presence and relative quantity of impurities. | Chemical shift, signal integration, and coupling constants, which provide detailed structural information and direct quantification of the analyte and impurities. |
| Primary Use | Quantitative determination of purity and separation of impurities, including chiral isomers. | Structural elucidation, identification, and quantification of the analyte and proton-containing impurities. |
| Sample Preparation | Dissolution in a suitable solvent, often the mobile phase, followed by filtration. | Dissolution in a deuterated solvent, often with the addition of a known amount of an internal standard for quantitative analysis. |
| Destructive? | No | No |
| Throughput | High | Moderate |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from HPLC and NMR analyses for the purity determination of this compound.
Table 1: Representative HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.5 | 99.5 | 99.5 |
| Glycine | 3.2 | 0.2 | - |
| d-Leucine | 5.8 | 0.1 | - |
| Other Impurities | various | 0.2 | - |
Note: Data is illustrative and can vary based on the specific HPLC method and sample.
Table 2: Representative ¹H-NMR Purity Analysis of this compound
| Signal Assignment | Chemical Shift (ppm) | Integration (relative) | Number of Protons | Calculated Purity (%) |
| Glycine α-CH₂ | 3.8 | 2.00 | 2 | 99.6 |
| d-Leucine α-CH | 4.2 | 1.00 | 1 | |
| d-Leucine β-CH₂ | 1.7 | 2.01 | 2 | |
| d-Leucine γ-CH | 1.6 | 1.01 | 1 | |
| d-Leucine δ-CH₃ | 0.9 | 6.03 | 6 | |
| Internal Standard (Maleic Acid) | 6.5 | 2.00 | 2 |
Note: Data is illustrative and based on a hypothetical analysis using an internal standard.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for purity validation by HPLC and qNMR.
Caption: HPLC analysis workflow for this compound purity.
Caption: qNMR analysis workflow for this compound purity.
Experimental Protocols
I. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.
A. Materials and Equipment:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
B. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
II. Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes a quantitative ¹H-NMR method for determining the purity of this compound using an internal standard.[1]
A. Materials and Equipment:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid)[2]
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance
-
Vortex mixer
B. Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean vial.
-
Accurately weigh a known amount of the internal standard (e.g., 2-3 mg of maleic acid) and add it to the same vial.[1] The molar ratio of the analyte to the internal standard should be optimized for accurate integration.[3]
-
Add a precise volume of D₂O (e.g., 0.6 mL) to the vial.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum using parameters suitable for quantitative analysis.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the α-proton of the glycine residue) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).[2]
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample = this compound
-
std = Internal standard
-
Conclusion
Both HPLC and NMR are indispensable tools for the purity validation of this compound. HPLC excels in high-throughput screening and the separation of closely related impurities, including diastereomers. NMR, on the other hand, provides unparalleled structural information and a direct, primary method for quantification without the need for a specific reference standard for each impurity. For a comprehensive and robust assessment of this compound purity, a combination of both techniques is often recommended, leveraging the strengths of each to ensure the highest quality of the product for research and development applications.
References
cross-validation of different quantification methods for Glycyl-d-leucine
A Comparative Guide to the Quantification of Glycyl-d-leucine
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic peptides like this compound is paramount for ensuring experimental validity and product efficacy. The presence of a D-amino acid introduces chirality that can significantly impact a peptide's biological activity and stability.[1] This guide provides a comprehensive comparison of leading analytical techniques for the quantification of this compound, supported by experimental data and detailed protocols.
Comparison of Quantification Methods
Several analytical techniques are available for the quantification of this compound, each with distinct advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)-based methods, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Advantages | Limitations | Typical Detection Limits |
| HPLC-UV | Separation by hydrophobicity, detection by UV absorbance. | Robust, widely available, good for purity assessment. | Requires a chromophore, may require derivatization for high sensitivity.[2] | pmol/µL range[3] |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and selectivity, enables absolute quantification via MRM.[4][5] | Complex instrumentation, potential for matrix effects.[6] | 0.088–83.1 nM[4] |
| CE-MS | Separation by charge and size in a capillary, detection by MS. | High separation efficiency for isomers, low sample consumption.[7][8] | Lower loading capacity than HPLC. | Not explicitly stated, but high sensitivity is noted.[9] |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Non-destructive, provides structural information, no need for identical standards for impurities.[10] | Lower sensitivity compared to MS, requires higher sample concentration (0.1-5 mM).[10][11] | µmol/L to mmol/L range |
Experimental Workflows
The selection of a quantification method is contingent on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, or high-throughput screening.
Caption: Overall workflow for purification and quantification of this compound.
Detailed Experimental Protocols
Quantification by LC-MS/MS
This method is highly sensitive and selective, making it ideal for quantifying low-abundance peptides in complex matrices.
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Prepare a stock solution in a suitable solvent (e.g., 0.1% formic acid in water).
-
Create a series of calibration standards by diluting the stock solution.
-
If analyzing from a biological matrix, perform protein precipitation (e.g., with ice-cold methanol) followed by centrifugation.[12]
-
Add a stable isotope-labeled internal standard to all samples and standards for accurate quantification.
Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[3]
-
Column: Agilent AdvanceBio Peptide Mapping column or similar C18 column.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for peptide separation.
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.[5]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimized transitions for this compound and the internal standard should be determined.[4]
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of this compound in the unknown samples is then determined from this curve.
Caption: LC-MS/MS workflow for peptide quantification.
Quantification by qNMR
Quantitative NMR (qNMR) is a non-destructive technique that provides both structural confirmation and accurate quantification without the need for a specific reference standard for the analyte.[10]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean vial.[10]
-
Accurately weigh a known amount of an internal standard (e.g., maleic acid) and add it to the same vial.[10]
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a deuterated solvent such as D₂O.[10]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: 400-900 MHz NMR spectrometer.[11]
-
Pulse Angle: 90° for maximum signal.[10]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation (typically 30-60 seconds).[10]
-
Acquisition: Acquire a ¹H NMR spectrum.
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the characteristic, well-resolved signals of both this compound and the internal standard.
-
Calculate the purity or concentration using the following formula[10]: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
Stereochemical Purity by Chiral HPLC
To specifically quantify the D-leucine enantiomer and separate it from any L-leucine containing diastereomers, Chiral HPLC is the method of choice.[1]
Method Development:
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column.
-
Mobile Phase Optimization: Screen different mobile phases (e.g., mixtures of hexane/isopropanol/trifluoroacetic acid) to achieve baseline separation of the diastereomers.
-
Sample Preparation: Dissolve the purified peptide in the mobile phase.
Analysis:
-
Inject the sample onto the equilibrated chiral HPLC system.
-
Detect the eluting peaks using a UV detector (e.g., at 230 nm).[1]
-
Calculate the percentage of each diastereomer based on their respective peak areas in the chromatogram to determine the stereochemical purity.[1]
Conclusion
The quantification of this compound can be effectively achieved using several analytical methods. LC-MS/MS offers the highest sensitivity and is ideal for complex samples. qNMR provides a robust, non-destructive method for pure samples that also yields structural information. For ensuring stereochemical purity, Chiral HPLC is indispensable. The choice of method should be guided by the specific analytical needs, including required sensitivity, sample matrix, and the need for structural confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capillary electrophoresis-mass spectrometry for Peptide analysis: target-based approaches and proteomics/peptidomics strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides | MDPI [mdpi.com]
- 9. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
- 10. benchchem.com [benchchem.com]
- 11. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 12. benchchem.com [benchchem.com]
comparing the effects of Glycyl-d-leucine and free d-leucine on mTOR signaling
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, with L-leucine being a well-established potent activator. However, the effects of D-amino acids and their peptide forms on this pathway are not as well understood. This guide provides a comparative analysis of the putative effects of Glycyl-d-leucine and free d-leucine on mTOR signaling, drawing upon existing knowledge of mTOR activation and D-amino acid biology. Due to a lack of direct comparative studies in the published literature, this guide synthesizes available information to present a scientifically grounded, albeit hypothetical, comparison.
Executive Summary
It is widely accepted that the mTORC1 pathway is stereospecific in its activation by amino acids, with a strong preference for L-isomers. L-leucine, in particular, is a primary activator of mTORC1 signaling. In contrast, D-amino acids are not known to activate the mTOR pathway and may have distinct biological roles. Therefore, it is highly probable that neither free d-leucine nor this compound will activate mTOR signaling. Any potential cellular effects of this compound would likely be contingent on its transport into the cell and subsequent hydrolysis into its constituent amino acids.
Hypothetical Data Presentation
The following table presents a hypothetical summary of expected quantitative data from an experiment designed to compare the effects of L-leucine, d-leucine, and this compound on mTORC1 signaling. This data is illustrative and based on the current understanding of the stereoselectivity of the mTOR pathway.
| Treatment Group | p-mTOR (Ser2448) (Fold Change) | p-S6K1 (Thr389) (Fold Change) | p-4E-BP1 (Thr37/46) (Fold Change) |
| Control (Untreated) | 1.0 | 1.0 | 1.0 |
| L-leucine (Positive Control) | 5.0 | 4.5 | 3.0 |
| Free d-leucine | 1.1 | 1.0 | 1.1 |
| This compound | 1.2 | 1.1 | 1.0 |
This table represents a hypothetical outcome and is intended for illustrative purposes only.
mTOR Signaling Pathway
The diagram below illustrates the canonical L-leucine-mediated mTORC1 signaling pathway. It is hypothesized that d-leucine and this compound do not engage this pathway due to the stereospecificity of the upstream amino acid sensors.
Caption: L-leucine activates mTORC1, while d-leucine and this compound are not expected to.
Experimental Protocols
To definitively determine the effects of this compound and free d-leucine on mTOR signaling, a series of experiments would be required. Below is a detailed methodology for a key experiment.
Western Blot Analysis of mTORC1 Signaling Pathway Activation
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., C2C12 myotubes, HEK293T cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Once cells reach 80-90% confluency, differentiate myoblasts into myotubes if using C2C12 cells.
-
Starve the cells of amino acids for 1-2 hours by incubating in an amino acid-free medium (e.g., Hank's Balanced Salt Solution).
-
Treat the cells with one of the following for 30-60 minutes:
-
Vehicle control (e.g., sterile water or buffer).
-
L-leucine (e.g., 2 mM) as a positive control.
-
Free d-leucine (e.g., 2 mM).
-
This compound (e.g., 2 mM).
-
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., GAPDH or β-actin).
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Further normalize to the loading control to account for any variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Experimental Workflow
The following diagram outlines the workflow for the described Western blot experiment.
Caption: Workflow for Western blot analysis of mTOR signaling.
A Comparative Guide to Stereospecific Enzymatic Assays for Differentiating D- and L-Dipeptides
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of dipeptides plays a pivotal role in their biological activity, metabolic stability, and therapeutic potential. The ability to accurately and efficiently differentiate between D- and L-dipeptide enantiomers is therefore crucial in various fields, including drug discovery, proteomics, and food science. This guide provides a comprehensive comparison of key stereospecific enzymatic assays for this purpose, complete with experimental data, detailed protocols, and workflow diagrams to aid in the selection and implementation of the most suitable method for your research needs.
Comparison of Stereospecific Enzymatic Assays
The selection of an appropriate enzymatic assay for dipeptide stereoisomer differentiation depends on factors such as the specific dipeptide of interest, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common enzymatic approaches.
| Assay Principle | Enzyme(s) | Specificity | Typical Substrates | Detection Method | Key Advantages | Key Limitations |
| Direct Hydrolysis by Stereospecific Aminopeptidases | D-Aminopeptidase (e.g., from Ochrobactrum anthropi) | Strict D-stereospecificity for the N-terminal amino acid.[1] | Dipeptides with an N-terminal D-amino acid (e.g., D-Ala-Gly, D-Ala-L-Ala).[1] | HPLC, LC-MS, Spectrophotometry (using chromogenic substrates) | Direct measurement, high specificity. | Limited commercial availability of D-aminopeptidases. |
| L-Aminopeptidase (e.g., Aminopeptidase M, Leucine Aminopeptidase) | Prefers L-amino acids at the N-terminus. | Dipeptides with an N-terminal L-amino acid. | HPLC, LC-MS, Spectrophotometry (using chromogenic substrates) | Widely available, broad substrate range for L-peptides. | May have some activity on D-dipeptides, requiring careful validation. | |
| Coupled Assay with Stereospecific Oxidases (Post-Hydrolysis) | Non-specific dipeptidase followed by D-Amino Acid Oxidase (DAAO) | D-stereospecific for the released amino acid. | Dipeptides containing a D-amino acid. | Colorimetric, Fluorometric (detecting H₂O₂) | High sensitivity, commercially available kits. | Indirect method, requires complete hydrolysis of the dipeptide first. |
| Non-specific dipeptidase followed by L-Amino Acid Oxidase (LAAO) | L-stereospecific for the released amino acid. | Dipeptides containing an L-amino acid. | Colorimetric, Fluorometric (detecting H₂O₂) | High sensitivity, commercially available kits. | Indirect method, requires complete hydrolysis of the dipeptide first. | |
| Resistance to Hydrolysis | Aminopeptidase M | Hydrolyzes L-dipeptides, but hydrolysis is hindered or stopped by a D-amino acid at the N-terminus. | D- and L-dipeptides. | LC-MS | Simple principle, useful for screening mixtures. | Not a direct quantitative measure of the D-dipeptide, potential for false positives with proline-containing peptides. |
| Dipeptidyl Peptidase (DPP) Specificity | Dipeptidyl Peptidase IV (DPP-IV) | Cleaves dipeptides with a penultimate Proline or Alanine, with a preference for an N-terminal L-amino acid. | Dipeptides of the structure Xaa-Pro or Xaa-Ala. | HPLC, LC-MS | High specificity for Pro/Ala-containing dipeptides. | Limited to specific dipeptide sequences, stereospecificity for the N-terminal residue may not be absolute. |
Quantitative Data on Enzyme Performance
The following table presents kinetic parameters for a D-aminopeptidase from Ochrobactrum anthropi, illustrating its substrate specificity.
| Substrate (D-dipeptide) | Km (mM) | Vmax (µmol/min/mg) |
| D-Ala-Gly | 1.2 | 18.5 |
| D-Ala-L-Ala | 0.8 | 25.0 |
| D-Ala-D-Ala | 1.5 | 15.0 |
| D-Ala-L-Phe | 0.5 | 30.0 |
| D-Ala-p-nitroanilide | 0.25 | 10.0 |
Data adapted from literature reports on D-aminopeptidase from Ochrobactrum anthropi.[1]
Experimental Workflows and Logical Relationships
A logical workflow for the enzymatic differentiation of D- and L-dipeptides is presented below. This can be adapted based on the specific research question and the chosen enzymatic assay.
Caption: A generalized workflow for the enzymatic differentiation of D- and L-dipeptides.
Experimental Protocols
Direct Hydrolysis using D-Aminopeptidase
This protocol describes the use of a D-aminopeptidase to specifically hydrolyze D-dipeptides, with subsequent analysis by HPLC.
Materials:
-
D-Aminopeptidase (e.g., from Ochrobactrum anthropi)
-
Dipeptide sample
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of the dipeptide sample in the reaction buffer.
-
In a microcentrifuge tube, combine 50 µL of the dipeptide solution with 40 µL of reaction buffer.
-
Initiate the reaction by adding 10 µL of D-aminopeptidase solution (e.g., 1 mg/mL).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding 10 µL of quenching solution.
-
Centrifuge the mixture to pellet the enzyme (if necessary).
-
Analyze the supernatant by HPLC to quantify the amount of hydrolyzed and unhydrolyzed dipeptide. The disappearance of the D-dipeptide peak and the appearance of its constituent amino acid peaks indicate the presence of the D-enantiomer.
Coupled Assay with D-Amino Acid Oxidase (DAAO) after Hydrolysis
This protocol is for the indirect detection of D-dipeptides by first hydrolyzing the dipeptide and then detecting the released D-amino acid using DAAO.
Materials:
-
Non-specific dipeptidase (e.g., prolidase if the dipeptide contains proline, or a general aminopeptidase)
-
D-Amino Acid Oxidase (DAAO)
-
Dipeptide sample
-
Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)
-
Horseradish peroxidase (HRP)
-
Chromogenic or fluorogenic substrate for HRP (e.g., Amplex Red)
-
96-well microplate
-
Microplate reader
Procedure:
-
Hydrolysis Step:
-
In a microcentrifuge tube, incubate the dipeptide sample with a non-specific dipeptidase in a suitable buffer to ensure complete hydrolysis. Follow the manufacturer's instructions for the dipeptidase.
-
-
DAAO Reaction:
-
Prepare a DAAO reaction mixture containing DAAO, HRP, and the HRP substrate in the reaction buffer.
-
In a 96-well plate, add a specific volume of the hydrolyzed dipeptide sample to each well.
-
Add the DAAO reaction mixture to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. The signal intensity is proportional to the amount of D-amino acid released from the dipeptide.
-
Resistance to Hydrolysis using Aminopeptidase M
This protocol utilizes the resistance of D-dipeptides to hydrolysis by Aminopeptidase M as a means of differentiation.
Materials:
-
Aminopeptidase M
-
Dipeptide sample (as a mixture of enantiomers)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
LC-MS system
Procedure:
-
Prepare a solution of the dipeptide mixture in the reaction buffer.
-
Divide the solution into two aliquots. To one aliquot, add Aminopeptidase M. The other aliquot serves as a no-enzyme control.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, and 24 hours), take a small aliquot from each reaction and quench the enzymatic activity (e.g., by adding formic acid).
-
Analyze all aliquots by LC-MS.
-
Compare the chromatograms of the enzyme-treated samples with the control. The L-dipeptide will be hydrolyzed over time, resulting in a decrease in its peak area and an increase in the peaks of its constituent amino acids. The D-dipeptide peak will remain largely unchanged, indicating its resistance to hydrolysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the enzymatic cascade in the coupled DAAO assay.
Caption: Enzymatic cascade of the coupled D-amino acid oxidase (DAAO) assay for D-dipeptide detection.
References
Safety Operating Guide
Navigating the Safe Disposal of Glycyl-d-leucine in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Glycyl-d-leucine, a dipeptide used in various research applications. Adherence to these procedures is crucial for minimizing environmental impact and maintaining workplace safety.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While not classified as a highly hazardous substance, standard laboratory precautions should always be observed to mitigate any potential risks.
Personal Protective Equipment (PPE): All personnel handling this compound, whether in solid form or in solution, must wear the following PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A standard laboratory coat.
Handling Environment: this compound should be handled in a well-ventilated area. For procedures that may generate dust, such as weighing the solid form, it is best practice to work within a chemical fume hood to prevent inhalation.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound and its associated waste requires a systematic approach, from the point of generation to final collection. This involves careful segregation and clear labeling to ensure that waste streams are not mixed inappropriately.
1. Waste Segregation:
The first critical step is the correct identification and segregation of waste. Do not mix this compound waste with incompatible materials.
-
Solid Waste:
-
Collect any unused or expired solid this compound.
-
Include materials that have come into direct contact with the solid chemical, such as weighing papers, contaminated gloves, and disposable spatulas.
-
Place all solid waste into a designated, leak-proof, and clearly labeled waste container. The label should read: "Solid Chemical Waste: this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, designated, and sealed container for liquid chemical waste.[1]
-
The container must be clearly labeled with "Liquid Chemical Waste: this compound" and the solvent used (e.g., "in Phosphate-Buffered Saline").
-
Crucially, do not dispose of this compound solutions down the drain. [2]
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected as solid chemical waste.[1]
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent in which this compound is soluble, followed by a thorough wash with an appropriate laboratory detergent and water.
-
2. Spill Management:
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
-
Minor Spills: For small spills of solid this compound, mechanically sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3]
-
Major Spills: For larger spills, avoid generating dust.[1] If the spill involves a solution, absorb the liquid with an inert material and place it in a sealed container for chemical waste disposal.[3] Ensure the area is well-ventilated.
3. Final Disposal:
All segregated and labeled waste containers should be stored in a designated, secure area until they are collected by a licensed hazardous waste disposal service.[2][3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and collection schedules.
Quantitative Data Summary
For quick reference, the following table summarizes key information related to the handling and disposal of this compound, based on data for analogous compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [1] |
| Solid Waste Disposal | Sealed, labeled container for chemical waste | [1][2] |
| Liquid Waste Disposal | Designated, sealed, labeled container for liquid chemical waste | [1][2] |
| Drain Disposal | Prohibited | [2] |
| Trash Disposal | Prohibited | [2] |
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Glycyl-d-leucine
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Glycyl-d-leucine. The following procedures outline a framework for safe operational use and disposal.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and ensure a safe working environment. The recommended personal protective equipment is detailed below.
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical. Gloves should be inspected before use and changed if contaminated.[1][2][3][4][5] |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills and contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. | If there is a risk of generating dust, handling should be performed in a fume hood or a NIOSH-approved respirator should be used. |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound from receipt to disposal is critical for maintaining safety and procedural integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Handling and Weighing:
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust.
-
When weighing, use a spatula to transfer the powder and avoid pouring directly from the container to prevent spills and dust generation.
-
Keep the container tightly closed when not in use to prevent contamination and absorption of moisture.
3. Spill Management:
-
Minor Spills: For small spills of solid material, carefully sweep or vacuum the powder.[6] Use wet cleaning methods to decontaminate the area and avoid raising dust.[6]
-
Major Spills: In the event of a larger spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE, including respiratory protection, during cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory requirements.
1. Waste Segregation:
-
Solid Waste: Collect any unused or waste this compound powder and contaminated materials (e.g., weighing papers, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.[7][8]
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[7]
2. Final Disposal:
-
Dispose of all waste materials through your institution's licensed hazardous waste disposal program.[9][10][11]
-
Do not dispose of this compound, either in solid or liquid form, down the drain or in the regular trash.[7]
Workflow for Handling this compound
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 6. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. astechireland.ie [astechireland.ie]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
